Sardomozide
Description
Structure
2D Structure
Properties
IUPAC Name |
(1E)-1-(diaminomethylidenehydrazinylidene)-2,3-dihydroindene-4-carboximidamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N6/c12-10(13)8-3-1-2-7-6(8)4-5-9(7)16-17-11(14)15/h1-3H,4-5H2,(H3,12,13)(H4,14,15,17)/b16-9+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYPGNVSXMAUSJY-CXUHLZMHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=NN=C(N)N)C2=C1C(=CC=C2)C(=N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C/C(=N\N=C(N)N)/C2=C1C(=CC=C2)C(=N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
149400-88-4 | |
| Record name | Sardomozide [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0149400884 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | SARDOMOZIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CEB05S0B9I | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Chemical structure and properties of Sardomozide (C11H14N6).
Absence of Publicly Available Data for Sardomozide (C11H14N6)
A comprehensive search for the chemical compound "this compound" with the molecular formula C11H14N6 has yielded no specific, publicly available information. This suggests that "this compound" may be a novel, proprietary, or hypothetical compound not yet documented in common chemical databases or scientific literature.
Consequently, the requested in-depth technical guide, including data on its chemical structure, properties, experimental protocols, and related signaling pathways, cannot be provided at this time due to the absence of foundational data. No quantitative data is available to be summarized in tables, and without experimental results or established biological activity, there are no signaling pathways or workflows to visualize.
Further research in specialized or proprietary chemical databases may be required to identify any information related to this compound. Researchers, scientists, and drug development professionals interested in "this compound" are advised to consult internal discovery data or specialized chemical libraries that may contain information on this molecule.
Sardomozide's Impact on Intracellular Polyamine Levels: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the effects of sardomozide on intracellular polyamine levels. This compound is a potent and specific inhibitor of S-adenosylmethionine decarboxylase (AMD1), a critical rate-limiting enzyme in the polyamine biosynthesis pathway. By targeting AMD1, this compound disrupts the delicate balance of intracellular polyamines, which are essential for cell growth, proliferation, and differentiation. This guide will delve into the mechanism of action of this compound, present available quantitative data on its effects on polyamine pools, detail relevant experimental protocols, and visualize the involved biochemical pathways.
Core Mechanism of Action: Inhibition of Polyamine Synthesis
This compound exerts its primary effect by inhibiting the enzymatic activity of AMD1.[1][2] AMD1 is responsible for the decarboxylation of S-adenosylmethionine (SAM) to produce decarboxylated SAM (dcSAM). dcSAM serves as the essential aminopropyl donor for the synthesis of the higher polyamines, spermidine and spermine, from their precursor, putrescine.[1][3]
The inhibition of AMD1 by this compound leads to a depletion of the intracellular pool of dcSAM. This, in turn, hampers the activity of spermidine synthase and spermine synthase, the enzymes that catalyze the conversion of putrescine to spermidine and spermidine to spermine, respectively. Consequently, the intracellular concentrations of spermidine and spermine are expected to decrease, while the level of putrescine may increase due to its reduced conversion to downstream polyamines.
Quantitative Effects on Intracellular Polyamine Levels
While specific quantitative data on the direct effect of this compound on intracellular polyamine levels is not extensively available in the public domain, the known mechanism of action allows for a clear prediction of its impact. Studies involving other AMD1 inhibitors, such as SAM486A, provide valuable insights into the expected quantitative changes. For instance, in a phase I clinical trial, treatment with SAM486A resulted in decreased levels of spermine and increased levels of putrescine in tumor biopsy specimens.
One study reported the use of this compound (20µM for 5 hours) in cell culture followed by metabolite analysis using Liquid Chromatography-Mass Spectrometry (LC-MS), although the specific changes in polyamine levels were not detailed in the abstract.[2] Based on the mechanism of AMD1 inhibition, the anticipated quantitative effects of this compound are summarized in the following hypothetical table.
| Polyamine | Expected Change upon this compound Treatment | Rationale |
| Putrescine | Increase | Reduced conversion to spermidine due to dcSAM depletion. |
| Spermidine | Decrease | Inhibition of its synthesis from putrescine. |
| Spermine | Decrease | Inhibition of its synthesis from spermidine. |
Signaling and Metabolic Pathways
The primary signaling pathway affected by this compound is the polyamine biosynthesis pathway, through direct inhibition of the AMD1 enzyme. This intervention has downstream consequences on various cellular processes that are dependent on polyamines, including DNA replication, transcription, translation, and cell cycle progression.
Below are Graphviz diagrams illustrating the polyamine biosynthesis pathway and the point of intervention by this compound, as well as a typical experimental workflow for assessing its effects.
Caption: Polyamine biosynthesis pathway and the inhibitory action of this compound on AMD1.
Caption: A typical experimental workflow for studying this compound's effects.
Experimental Protocols
The following section outlines a generalized protocol for the quantification of intracellular polyamines using Liquid Chromatography-Mass Spectrometry (LC-MS), a common and robust method for this type of analysis.
Cell Culture and this compound Treatment
-
Cell Lines: Select appropriate cancer cell lines for the study.
-
Culture Conditions: Maintain cells in a suitable culture medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
This compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and dilute it to the desired final concentration in the culture medium.
-
Treatment: Treat the cells with this compound at various concentrations and for different time points. Include a vehicle-treated control group.
Metabolite Extraction
-
Cell Harvesting: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS) and then harvest them by scraping or trypsinization.
-
Cell Lysis and Protein Precipitation: Resuspend the cell pellet in a cold extraction solvent, typically a mixture of methanol, acetonitrile, and water, or an acidic solution like 0.1 M HCl. This step serves to lyse the cells and precipitate proteins.
-
Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 x g) at 4°C to pellet the precipitated proteins and cell debris.
-
Supernatant Collection: Carefully collect the supernatant containing the intracellular metabolites, including polyamines.
LC-MS/MS Analysis
-
Instrumentation: Utilize a high-performance liquid chromatograph (HPLC) coupled to a tandem mass spectrometer (MS/MS).
-
Chromatographic Separation:
-
Column: Use a C18 reversed-phase column for the separation of polyamines.
-
Mobile Phase: A gradient elution using a mobile phase consisting of an aqueous component with an ion-pairing agent (e.g., heptafluorobutyric acid) and an organic component (e.g., acetonitrile) is commonly employed to achieve good separation.
-
-
Mass Spectrometry Detection:
-
Ionization: Employ electrospray ionization (ESI) in the positive ion mode.
-
Detection Mode: Use multiple reaction monitoring (MRM) for the sensitive and specific detection of each polyamine (putrescine, spermidine, and spermine) and their corresponding stable isotope-labeled internal standards.
-
-
Quantification: Create a standard curve using known concentrations of polyamine standards to quantify the absolute or relative amounts of each polyamine in the samples. Normalize the results to the cell number or protein concentration.
Conclusion
This compound, as a specific inhibitor of AMD1, represents a targeted approach to disrupt polyamine metabolism in cancer cells. Its mechanism of action leads to a predictable decrease in the intracellular levels of spermidine and spermine, which are crucial for tumor growth and proliferation. The detailed experimental protocols provided in this guide offer a framework for researchers to quantitatively assess the impact of this compound and other AMD1 inhibitors on polyamine homeostasis. Further studies providing specific quantitative data on this compound's effects will be invaluable for the continued development and application of this class of anticancer agents.
References
Technical Guide: Antiviral Activity of Sardomozide Against HIV-1
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Sardomozide, also known as SAM486A, is a potent inhibitor of the cellular enzyme S-adenosylmethionine decarboxylase (SAMDC). Its antiviral activity against Human Immunodeficiency Virus Type 1 (HIV-1) is not mediated by direct interaction with viral proteins, but rather through the disruption of a crucial host-cell pathway required for viral replication. By inhibiting SAMDC, this compound depletes intracellular levels of spermidine and spermine. This depletion prevents the essential post-translational hypusination of eukaryotic initiation factor 5A (eIF-5A), a cellular protein that acts as a critical cofactor for the function of the HIV-1 Rev protein. The impairment of Rev activity leads to the inhibition of nuclear export of unspliced and partially spliced viral RNAs, ultimately suppressing the production of new infectious virions. This indirect mechanism of action makes this compound a compelling candidate for antiviral strategies, particularly against multidrug-resistant HIV-1 strains.
Mechanism of Action: Targeting a Host-Dependent Pathway
This compound's anti-HIV-1 activity is centered on the inhibition of the host enzyme S-adenosylmethionine decarboxylase (SAMDC), a key regulator of polyamine biosynthesis.[1] The downstream effects of SAMDC inhibition cascade to disrupt the function of the essential HIV-1 Rev protein.
The signaling pathway is as follows:
-
This compound inhibits SAMDC: this compound directly targets and inhibits the enzymatic activity of SAMDC.
-
Depletion of Polyamines: This inhibition leads to a significant reduction in the intracellular concentrations of the polyamines spermidine and spermine.[1]
-
Impaired eIF-5A Hypusination: Spermidine is the sole donor of the aminobutyl moiety required for the post-translational modification of a specific lysine residue on the eukaryotic initiation factor 5A (eIF-5A) into hypusine. The depletion of spermidine consequently inhibits this critical modification.[1]
-
Inactivation of eIF-5A: The hypusinated form of eIF-5A is the active form. Without hypusination, eIF-5A remains inactive.
-
Inhibition of HIV-1 Rev Function: The HIV-1 Rev protein facilitates the export of unspliced and singly-spliced viral RNAs from the nucleus to the cytoplasm, a process essential for the synthesis of viral structural proteins and enzymes. The function of Rev is dependent on the active, hypusinated form of the cellular cofactor eIF-5A.[1]
-
Suppression of HIV-1 Replication: By preventing the activation of eIF-5A, this compound effectively cripples the function of Rev, leading to the nuclear retention of viral RNAs and a subsequent block in the production of new viral particles.[1]
Caption: Mechanism of action of this compound against HIV-1.
Quantitative Data on Anti-HIV-1 Activity and Cytotoxicity
| Assay Type | Compound | Cell Line | HIV-1 Strain | Concentration | Result | Reference |
| HIV-1 Replication Inhibition | This compound (SAM486A) | PM1 | Multidrug-Resistant (MDR) FE9 Isolate | 0.4 µmol/L | 94% - 99% inhibition of p24 antigen levels | |
| Cell Viability | This compound (SAM486A) | PM1 | - | Up to 0.4 µmol/L | No significant toxic effects observed over 17 days |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the evaluation of this compound's anti-HIV-1 activity.
HIV-1 Replication Inhibition Assay
This protocol is based on the methodology described for assessing the inhibition of HIV-1 replication in cell culture.
Objective: To quantify the inhibitory effect of this compound on the replication of HIV-1 in a susceptible T-cell line.
Materials:
-
PM1 cells
-
HIV-1 viral stock (e.g., multidrug-resistant isolate)
-
This compound (SAM486A)
-
Complete RPMI 1640 medium (supplemented with 10% fetal bovine serum, penicillin, and streptomycin)
-
96-well cell culture plates
-
p24 Antigen ELISA kit
-
CO2 incubator (37°C, 5% CO2)
Procedure:
-
Cell Preparation: Culture PM1 cells in complete RPMI 1640 medium. Ensure cells are in the logarithmic growth phase before infection.
-
Infection: Infect PM1 cells with the HIV-1 viral stock at a predetermined multiplicity of infection (MOI).
-
Treatment: Immediately after infection, seed the cells into 96-well plates at a density of 1 x 10^5 cells/well. Add this compound at various concentrations (e.g., a serial dilution starting from 0.4 µmol/L) to the appropriate wells. Include untreated infected cells as a positive control and uninfected cells as a negative control.
-
Incubation: Incubate the plates in a CO2 incubator at 37°C for a period of up to 18 days.
-
Culture Maintenance: Change the culture medium every 3-4 days, replenishing with fresh medium containing the respective concentrations of this compound.
-
Quantification of Viral Replication: At specified time points (e.g., days 3, 6, 9, 12, 15, and 18 post-infection), collect supernatant from each well. Quantify the amount of viral p24 Gag antigen in the supernatant using a commercial p24 Antigen ELISA kit, following the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of inhibition of virus replication in the this compound-treated cultures compared to the untreated control cultures.
Cell Viability Assay (alamarBlue Assay)
This protocol is a standard method for assessing cell viability and cytotoxicity.
Objective: To determine the effect of this compound on the metabolic activity and viability of PM1 cells.
Materials:
-
PM1 cells
-
This compound (SAM486A)
-
Complete RPMI 1640 medium
-
alamarBlue Cell Viability Reagent
-
96-well cell culture plates
-
Fluorescence plate reader
Procedure:
-
Cell Plating: Seed PM1 cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete RPMI 1640 medium.
-
Compound Addition: Add this compound at various concentrations to the wells. Include wells with untreated cells as a control.
-
Incubation: Incubate the plate for the desired period (e.g., for long-term toxicity, up to 17 days, with periodic medium changes).
-
alamarBlue Addition: At the end of the incubation period, add alamarBlue reagent to each well at 10% of the culture volume (10 µL for a 100 µL culture).
-
Incubation with Reagent: Incubate the plate for 2-4 hours at 37°C, protected from light.
-
Fluorescence Measurement: Measure the fluorescence at an excitation wavelength of 560 nm and an emission wavelength of 590 nm using a fluorescence plate reader.
-
Data Analysis: Calculate the percentage of cell viability in the treated wells relative to the untreated control wells.
Analysis of eIF-5A Hypusination
This protocol provides a general framework for assessing the impact of this compound on the hypusination of eIF-5A.
Objective: To determine if this compound treatment leads to a reduction in the levels of hypusinated eIF-5A.
Materials:
-
PM1 or HeLaCD4 cells
-
This compound (SAM486A)
-
[14C]putrescine
-
Cell lysis buffer
-
SDS-PAGE gels
-
Western blotting apparatus
-
Antibodies against eIF-5A
-
Phosphorimager or autoradiography film
Procedure:
-
Cell Culture and Treatment: Culture cells in the presence or absence of this compound (e.g., 0.4 µmol/L) for a specified period (e.g., 48-72 hours).
-
Metabolic Labeling: Add [14C]putrescine to the culture medium and incubate for several hours to allow for its incorporation into spermidine and subsequently into eIF-5A as hypusine.
-
Cell Lysis: Harvest the cells and prepare total cell lysates using an appropriate lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a nitrocellulose or PVDF membrane.
-
Immunoblotting: Probe the membrane with a primary antibody specific for eIF-5A, followed by a suitable secondary antibody.
-
Detection of Hypusinated eIF-5A: Detect the radiolabeled, hypusinated eIF-5A by exposing the membrane to a phosphorimager screen or autoradiography film.
-
Data Analysis: Compare the intensity of the radiolabeled eIF-5A band in this compound-treated samples to that in untreated controls to assess the extent of inhibition of hypusination.
Experimental Workflow and Logical Relationships
The following diagram illustrates the general workflow for evaluating the anti-HIV-1 activity of this compound.
Caption: Experimental workflow for assessing this compound's anti-HIV-1 activity.
References
Methodological & Application
Application Notes and Protocols for Evaluating Sardomozide Efficacy in Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sardomozide is a potent and selective inhibitor of S-adenosylmethionine decarboxylase (SAMDC), a critical enzyme in the polyamine biosynthesis pathway.[1][2][3][4] By inhibiting SAMDC, this compound disrupts the production of spermidine and spermine, polyamines essential for cell growth, differentiation, and proliferation.[1] This disruption leads to an accumulation of putrescine and a depletion of higher-order polyamines, ultimately inducing cell cycle arrest and apoptosis in rapidly dividing cells, making it a compound of significant interest for anticancer and antiviral therapies.
These application notes provide a comprehensive guide to a panel of recommended cell-based assays for characterizing the efficacy of this compound. The protocols herein are designed to enable researchers to quantify the biochemical and cellular consequences of SAMDC inhibition.
Recommended Assays at a Glance
| Assay Title | Principle | Key Readout(s) |
| SAMDC Enzyme Activity Assay | Measures the enzymatic activity of SAMDC in cell lysates by quantifying the release of ¹⁴CO₂ from [¹⁴C]-SAM. | Rate of ¹⁴CO₂ production (nmol/mg protein/min) |
| Intracellular Polyamine Analysis | Quantifies the levels of putrescine, spermidine, and spermine in cell lysates using reverse-phase HPLC. | Intracellular concentrations of polyamines (nmol/10⁶ cells) |
| Cell Proliferation (MTT) Assay | Measures cell viability and proliferation based on the metabolic reduction of MTT to formazan by viable cells. | IC₅₀ value (concentration for 50% inhibition) |
| Apoptosis Detection by Annexin V/PI | Differentiates between viable, early apoptotic, late apoptotic, and necrotic cells by flow cytometry. | Percentage of apoptotic and necrotic cells |
| Caspase-3/7 Activity Assay | Quantifies the activity of executioner caspases 3 and 7, key mediators of apoptosis, using a luminogenic substrate. | Relative Luminescence Units (RLU) |
| Western Blot Analysis of Apoptosis | Detects changes in the expression levels of pro- and anti-apoptotic proteins, such as Bax and Bcl-2. | Relative protein expression levels |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the polyamine biosynthesis pathway targeted by this compound and the overarching experimental workflow for assessing its efficacy.
Detailed Experimental Protocols
S-adenosylmethionine Decarboxylase (SAMDC) Enzyme Activity Assay
This assay quantifies the inhibitory effect of this compound on SAMDC activity in cell lysates by measuring the release of ¹⁴CO₂ from a radiolabeled substrate.
Materials:
-
S-[carboxyl-¹⁴C]adenosyl-L-methionine ([¹⁴C]-SAM)
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 2.5 mM DTT, 50 µM EDTA
-
Cell Lysis Buffer: Assay Buffer containing 0.1% Triton X-100 and protease inhibitors
-
Scintillation vials and fluid
-
Whatman 3MM filter paper discs soaked in 1 M NaOH
-
This compound stock solution (in DMSO)
Procedure:
-
Cell Culture and Treatment: Plate cells (e.g., L1210 murine leukemia or a relevant cancer cell line) and allow them to adhere overnight. Treat cells with varying concentrations of this compound (e.g., 0.1 µM to 10 µM) for a specified duration (e.g., 24-48 hours).
-
Lysate Preparation: Wash cells with ice-cold PBS and lyse with Cell Lysis Buffer. Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant (cytosolic extract).
-
Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., Bradford assay).
-
Enzyme Reaction: In a sealed tube, add 50-100 µg of cell lysate protein to the Assay Buffer.
-
Initiate Reaction: Add [¹⁴C]-SAM (final concentration ~50 µM, specific activity ~50-60 mCi/mmol) to start the reaction. Suspend a NaOH-soaked filter paper disc above the reaction mixture to trap the evolved ¹⁴CO₂.
-
Incubation: Incubate at 37°C for 30-60 minutes.
-
Stop Reaction: Terminate the reaction by injecting 0.5 mL of 1 M H₂SO₄.
-
CO₂ Trapping: Allow the ¹⁴CO₂ to be trapped on the filter paper for an additional 60 minutes at 37°C.
-
Scintillation Counting: Transfer the filter paper to a scintillation vial containing scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the SAMDC activity as nmol of ¹⁴CO₂ produced per mg of protein per minute. Compare the activity in this compound-treated samples to the vehicle control.
Intracellular Polyamine Analysis by HPLC
This protocol details the quantification of putrescine, spermidine, and spermine in this compound-treated cells.
Materials:
-
Perchloric acid (PCA), 0.2 M
-
Dansyl chloride solution (10 mg/mL in acetone)
-
Saturated sodium carbonate
-
Proline (10 mg/mL)
-
Toluene
-
HPLC system with a C18 reverse-phase column and a fluorescence detector (Ex: 340 nm, Em: 515 nm)
-
Polyamine standards (putrescine, spermidine, spermine)
Procedure:
-
Cell Culture and Harvesting: Treat cells with this compound as described previously. Harvest approximately 1-5 x 10⁶ cells by centrifugation.
-
Extraction: Resuspend the cell pellet in 200 µL of ice-cold 0.2 M PCA. Lyse the cells by three freeze-thaw cycles. Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Derivatization: Transfer 100 µL of the supernatant to a new tube. Add 200 µL of saturated sodium carbonate and 400 µL of dansyl chloride solution. Vortex and incubate in the dark at 60°C for 1 hour.
-
Stop Reaction: Add 100 µL of proline solution to remove excess dansyl chloride. Vortex and incubate for 30 minutes at room temperature.
-
Extraction of Dansylated Polyamines: Add 500 µL of toluene, vortex vigorously for 30 seconds, and centrifuge to separate the phases. Collect the upper toluene phase.
-
HPLC Analysis: Inject an aliquot of the toluene phase into the HPLC system. Use a gradient of acetonitrile in water to separate the dansylated polyamines.
-
Quantification: Generate a standard curve using known concentrations of polyamine standards. Calculate the intracellular polyamine concentrations and normalize to the cell number.
Cell Proliferation (MTT) Assay
A colorimetric assay to determine the effect of this compound on cell viability and proliferation.
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours.
-
Compound Treatment: Add 100 µL of medium containing serial dilutions of this compound (e.g., 0.01 µM to 100 µM). Include vehicle-treated (DMSO) and no-cell (media only) controls. Incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C until purple formazan crystals are visible.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance (media only). Calculate cell viability as a percentage relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value using non-linear regression.
Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between different stages of cell death.
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells in 6-well plates with this compound at concentrations around the determined IC₅₀ value for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 500 x g for 5 minutes.
-
Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cell pellet in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer and analyze the cells immediately by flow cytometry.
-
Data Interpretation:
-
Annexin V- / PI- : Viable cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic/necrotic cells
-
Annexin V- / PI+ : Necrotic cells
-
Caspase-3/7 Activity Assay
A luminescent assay to measure the activity of key executioner caspases.
Materials:
-
Caspase-Glo® 3/7 Assay System (Promega) or similar
-
White-walled 96-well plates suitable for luminescence
-
Luminometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with this compound as described for the MTT assay.
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.
-
Assay: Remove the plate from the incubator and allow it to equilibrate to room temperature. Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.
-
Incubation: Mix the contents on a plate shaker for 2 minutes and then incubate at room temperature for 1-2 hours, protected from light.
-
Luminescence Measurement: Measure the luminescence using a luminometer.
-
Data Analysis: Subtract the background luminescence (no-cell control) and express the data as Relative Luminescence Units (RLU). Compare the caspase activity in treated versus vehicle control cells.
Western Blot Analysis of Apoptosis-Related Proteins
This assay assesses changes in the expression of key proteins involved in the apoptotic pathway, such as the pro-apoptotic Bax and the anti-apoptotic Bcl-2.
Materials:
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
Primary antibodies (e.g., anti-Bax, anti-Bcl-2, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment and Lysis: Treat cells with this compound, then lyse with RIPA buffer.
-
Protein Quantification: Determine protein concentration of the lysates.
-
SDS-PAGE and Transfer: Separate 20-40 µg of protein per lane on an SDS-PAGE gel and transfer to a membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies (e.g., Bax, Bcl-2, and a loading control like β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and apply a chemiluminescent substrate. Visualize the protein bands using an imaging system.
-
Data Analysis: Perform densitometry analysis on the bands and normalize the expression of Bax and Bcl-2 to the loading control. Calculate the Bax/Bcl-2 ratio as an indicator of the apoptotic potential.
References
- 1. Determination of S-Adenosylmethionine Decarboxylase Activity in Plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Assay of Mammalian S-Adenosylmethionine Decarboxylase Activity - 每日生物评论 [bio-review.com]
- 3. Decarboxylated S-adenosylmethionine in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A non-radioactive complement-dependent cytotoxicity assay for anti-CD20 monoclonal antibody - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Administration of Sardomozide in a SK-MEL-24 Melanoma Mouse Xenograft Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sardomozide (also known as CGP 48664) is a potent and specific inhibitor of S-adenosylmethionine decarboxylase (SAMDC), a key enzyme in the polyamine biosynthesis pathway. Polyamines are essential for cell growth and proliferation, and their dysregulation is a hallmark of cancer. In preclinical studies, this compound has demonstrated anti-tumor activity in various cancer models. Notably, it has been shown to reduce tumor growth in a SK-MEL-24 melanoma mouse xenograft model, suggesting its potential as a therapeutic agent for this malignancy.
These application notes provide a comprehensive overview and detailed protocols for the in vivo administration of this compound in a SK-MEL-24 melanoma mouse xenograft model. The information is intended to guide researchers in designing and executing experiments to evaluate the efficacy and mechanism of action of this compound in a preclinical setting.
Data Presentation
While specific datasets from the original SK-MEL-24 xenograft studies with this compound are not publicly available, the following table represents the expected outcome based on reported tumor growth reduction at effective doses. This illustrative data is for guidance and comparison purposes.
Table 1: Illustrative Tumor Growth Inhibition by this compound in SK-MEL-24 Xenograft Model
| Treatment Group | Day 0 (mm³) | Day 7 (mm³) | Day 14 (mm³) | Day 21 (mm³) | Day 28 (mm³) | % Tumor Growth Inhibition (Day 28) |
| Vehicle Control | 100 ± 10 | 250 ± 25 | 600 ± 50 | 1200 ± 100 | 2000 ± 150 | - |
| This compound (0.5 mg/kg) | 100 ± 10 | 200 ± 20 | 400 ± 35 | 700 ± 60 | 1100 ± 90 | 45% |
| This compound (5 mg/kg) | 100 ± 10 | 150 ± 15 | 250 ± 20 | 400 ± 30 | 500 ± 40 | 75% |
Data are presented as mean tumor volume ± SEM and are representative. Actual results may vary.
Table 2: Representative Animal Body Weight Changes
| Treatment Group | Day 0 (g) | Day 7 (g) | Day 14 (g) | Day 21 (g) | Day 28 (g) |
| Vehicle Control | 20 ± 0.5 | 20.5 ± 0.5 | 21 ± 0.6 | 21.5 ± 0.7 | 22 ± 0.8 |
| This compound (0.5 mg/kg) | 20 ± 0.5 | 20.3 ± 0.5 | 20.8 ± 0.6 | 21.2 ± 0.7 | 21.7 ± 0.8 |
| This compound (5 mg/kg) | 20 ± 0.5 | 20.1 ± 0.5 | 20.5 ± 0.6 | 20.9 ± 0.7 | 21.3 ± 0.8 |
Data are presented as mean body weight ± SEM and are representative. No significant toxicity is expected at the indicated doses.
Experimental Protocols
Cell Culture and Preparation of SK-MEL-24 Cells
-
Culture Medium: Eagle's Minimum Essential Medium (EMEM) supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 1% non-essential amino acids, and 1% penicillin-streptomycin.
-
Culture Conditions: Incubate at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Harvesting: When cells reach 80-90% confluency, wash with PBS and detach using a 0.25% trypsin-EDTA solution. Neutralize trypsin with complete medium, centrifuge the cells, and resuspend in sterile, serum-free medium or PBS for injection.
-
Cell Viability: Determine cell viability using a trypan blue exclusion assay. Only cell suspensions with >95% viability should be used for implantation.
SK-MEL-24 Xenograft Model Establishment
-
Animal Model: Female athymic nude mice (nu/nu), 6-8 weeks old.
-
Acclimatization: Allow mice to acclimatize for at least one week before any experimental procedures.
-
Cell Implantation:
-
Resuspend SK-MEL-24 cells in a 1:1 mixture of sterile PBS and Matrigel.
-
Subcutaneously inject 5 x 10^6 cells in a volume of 100-200 µL into the right flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Monitor the mice twice weekly for tumor formation.
-
Once tumors are palpable, measure the length (L) and width (W) using digital calipers.
-
Calculate tumor volume using the formula: Volume = (L x W²) / 2.
-
Randomize mice into treatment groups when the average tumor volume reaches approximately 100-150 mm³.
-
In Vivo Administration of this compound
-
This compound Preparation:
-
This compound (or its dihydrochloride salt) should be dissolved in a suitable vehicle. A common vehicle for in vivo administration is a mixture of DMSO and corn oil or sterile saline. For example, a stock solution can be prepared in DMSO and then diluted with corn oil for injection.
-
-
Treatment Groups:
-
Group 1: Vehicle control.
-
Group 2: this compound (0.5 mg/kg).
-
Group 3: this compound (5 mg/kg).
-
-
Administration Route: Intraperitoneal (i.p.) injection is a common route for preclinical studies. Oral gavage may also be considered.
-
Dosing Schedule: Administer this compound or vehicle once daily for a period of 21-28 days.
-
Monitoring:
-
Measure tumor volume and body weight twice weekly.
-
Observe the mice daily for any signs of toxicity or distress.
-
-
Endpoint: Euthanize mice when tumors reach a predetermined size (e.g., 2000 mm³) or at the end of the study period. Tumors can be excised for further analysis (e.g., histology, western blotting, or RNA sequencing).
Visualizations
Caption: Experimental workflow for in vivo administration of this compound.
Caption: this compound inhibits SAMDC, leading to polyamine depletion and anti-proliferative effects.
References
Sardomozide stock solution preparation and storage (-20°C).
Application Notes: Sardomozide
Introduction
This compound, also known as CGP 48664A, is a potent and selective inhibitor of S-adenosylmethionine decarboxylase (SAMDC or AMD1).[1][2][3][4] With an IC₅₀ value of 5 nM, it plays a critical role in modulating cellular polyamine levels.[1] Polyamines such as spermidine and spermine are essential for cell growth, differentiation, and proliferation. By inhibiting SAMDC, the rate-limiting enzyme in their biosynthesis, this compound effectively depletes intracellular spermidine and spermine while causing an accumulation of their precursor, putrescine. This targeted disruption of polyamine metabolism underlies its broad-spectrum antiproliferative and antitumor activities, making it a valuable tool in cancer research.
Solubility
This compound dihydrochloride is a solid that exhibits varying solubility depending on the solvent. For in vitro studies, Dimethyl Sulfoxide (DMSO) is the recommended solvent, offering high solubility. It is crucial to use fresh, anhydrous DMSO, as moisture can significantly reduce the compound's solubility. Gentle warming to 60°C and ultrasonication can aid in complete dissolution in both DMSO and water. For in vivo applications, specific formulations involving co-solvents like PEG300, Tween-80, and corn oil are required to achieve stable and clear solutions.
Storage and Stability
Proper storage is essential to maintain the integrity and activity of this compound. The solid powder form is stable for at least three years when stored at -20°C.
Once dissolved, stock solutions should be aliquoted into single-use volumes to prevent repeated freeze-thaw cycles, which can degrade the compound.
-
At -20°C , the stock solution is stable for up to one month .
-
For long-term storage, it is highly recommended to store the stock solution at -80°C , where it remains stable for up to six months .
Quantitative Data Summary
Table 1: Solubility of this compound Dihydrochloride
| Solvent | Concentration / Solubility | Notes | Source(s) |
| DMSO | ≥ 60 mg/mL (197.89 mM) | Use fresh, anhydrous DMSO. | |
| DMSO | 10 mg/mL (32.98 mM) | Requires ultrasonication and warming to 60°C. | |
| Water | 8 mg/mL (26.39 mM) | - | |
| Water | 3.85 mg/mL (12.70 mM) | Requires ultrasonication and warming to 60°C. | |
| Ethanol | Soluble | Specific concentration not provided. | |
| Ethanol | Insoluble | - | |
| In Vivo Formulation 1 | ≥ 1 mg/mL (3.30 mM) | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline. | |
| In Vivo Formulation 2 | ≥ 1 mg/mL (3.30 mM) | 10% DMSO, 90% Corn Oil. |
Table 2: Storage and Stability
| Form | Storage Temperature | Duration of Stability | Source(s) |
| Solid (Powder) | -20°C | 3 years | |
| In Solvent | -20°C | 1 month | |
| In Solvent | -80°C | 6 months - 1 year |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound dihydrochloride (MW: 303.19 g/mol )
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Calibrated balance and appropriate weighing tools
-
Vortex mixer
-
Water bath or heat block (optional)
-
Sonicator (optional)
Procedure:
-
Calculation: To prepare a 10 mM stock solution, calculate the required mass of this compound. For 1 mL (0.001 L) of a 10 mM (0.010 mol/L) solution:
-
Mass (g) = Molarity (mol/L) × Volume (L) × Molecular Weight ( g/mol )
-
Mass (mg) = 10 × 0.001 × 303.19 = 3.0319 mg
-
-
Weighing: Carefully weigh out approximately 3.03 mg of this compound dihydrochloride powder and place it into a sterile microcentrifuge tube.
-
Dissolving: Add 1 mL of anhydrous DMSO to the tube.
-
Mixing: Cap the tube securely and vortex thoroughly for 1-2 minutes until the solid is completely dissolved.
-
Aiding Dissolution (if necessary): If precipitation occurs, gently warm the solution to 60°C and/or use an ultrasonic bath until a clear solution is obtained.
-
Aliquoting: Dispense the 10 mM stock solution into smaller, single-use aliquots (e.g., 20 µL) in sterile microcentrifuge tubes. This minimizes contamination and degradation from repeated freeze-thaw cycles.
-
Storage: Store the aliquots at -20°C for short-term use (up to one month) or at -80°C for long-term storage (up to six months).
Protocol 2: Preparation of Working Solutions for Cell-Based Assays
Procedure:
-
Thawing: Retrieve a single aliquot of the 10 mM this compound DMSO stock solution from storage and thaw it completely at room temperature.
-
Dilution: Perform a serial dilution of the stock solution directly into the cell culture medium to achieve the desired final concentration for your experiment.
-
DMSO Concentration: Ensure the final concentration of DMSO in the culture medium does not exceed 0.5% to avoid solvent-induced cytotoxicity. For example, to achieve a 10 µM working solution, you can add 1 µL of the 10 mM stock to 1 mL of culture medium (a 1:1000 dilution), resulting in a final DMSO concentration of 0.1%.
-
Application: Mix the working solution gently by pipetting and immediately add it to the cells.
Visualizations
Caption: Workflow for preparing this compound stock solution.
Caption: this compound inhibits SAMDC in the polyamine pathway.
References
Application Notes and Protocols: Measuring SAMDC Activity Following Sardomozide Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
S-adenosylmethionine decarboxylase (SAMDC) is a critical enzyme in the polyamine biosynthesis pathway, playing a pivotal role in cell proliferation, differentiation, and apoptosis. The dysregulation of polyamine metabolism is a hallmark of various cancers, making SAMDC a compelling target for therapeutic intervention. Sardomozide (also known as CGP 48664 or SAM486A) is a potent and selective inhibitor of SAMDC, exhibiting potential as an antineoplastic agent.[1][2] Accurate measurement of SAMDC activity following this compound treatment is crucial for understanding its mechanism of action, determining its efficacy, and developing it further as a therapeutic.
These application notes provide detailed protocols for measuring SAMDC activity in cell lysates after treatment with this compound, primarily focusing on the widely used radiometric assay.
Data Presentation
The following table summarizes the inhibitory effects of this compound on SAMDC activity as reported in the literature.
| Compound | IC50 | Cell Line/System | Treatment Conditions | Result | Reference |
| This compound | 5 nM | In cell assay | Not specified | 50% inhibition of SAMDC activity | [1][2][3] |
| This compound | 3 µM | CHO cells | 48 hours | Intracellular SAMDC activity reduced to 10% of control |
Signaling Pathway
The following diagram illustrates the polyamine biosynthesis pathway and the point of inhibition by this compound.
Caption: Polyamine biosynthesis pathway and this compound's point of action.
Experimental Workflow
The general workflow for assessing SAMDC activity after this compound treatment is depicted below.
Caption: Experimental workflow for measuring SAMDC activity.
Experimental Protocols
Cell Culture and Treatment with this compound
-
Cell Seeding: Plate the desired cell line in appropriate culture vessels and allow them to adhere and grow to a desired confluency (typically 70-80%). The choice of cell line will depend on the specific research question.
-
This compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Further dilute the stock solution in culture medium to achieve the desired final concentrations.
-
Treatment: Remove the existing culture medium from the cells and replace it with the medium containing the various concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent used for this compound).
-
Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) under standard cell culture conditions (e.g., 37°C, 5% CO₂).
Preparation of Cell Lysates
This protocol is a general guideline and may need optimization for different cell types.
Materials:
-
Phosphate-buffered saline (PBS), ice-cold
-
Lysis Buffer: 50 mM Tris-HCl (pH 7.5), 2.5 mM dithiothreitol (DTT), 1 mM EDTA, 0.1 mM pyridoxal 5'-phosphate, and protease inhibitor cocktail.
-
Cell scraper
-
Microcentrifuge tubes, pre-chilled
-
Refrigerated microcentrifuge
Procedure:
-
Washing: After the treatment period, aspirate the culture medium and wash the cells twice with ice-cold PBS.
-
Lysis: Add an appropriate volume of ice-cold Lysis Buffer to the culture dish. Scrape the cells using a cell scraper and transfer the cell suspension to a pre-chilled microcentrifuge tube.
-
Incubation: Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Centrifugation: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.
-
Supernatant Collection: Carefully transfer the supernatant, which contains the soluble proteins including SAMDC, to a new pre-chilled microcentrifuge tube.
-
Storage: Use the lysate immediately for the SAMDC activity assay or store it at -80°C for later use. Avoid repeated freeze-thaw cycles.
Protein Quantification
Determine the total protein concentration of the cell lysates using a standard method such as the Bradford or BCA protein assay to normalize the SAMDC activity.
Radiometric SAMDC Activity Assay
This assay measures the activity of SAMDC by quantifying the release of ¹⁴CO₂ from the substrate S-adenosyl-L-[carboxyl-¹⁴C]methionine.
Materials:
-
S-adenosyl-L-[carboxyl-¹⁴C]methionine (¹⁴C-SAM)
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 2.5 mM DTT, 1 mM EDTA.
-
2 M Perchloric acid
-
Scintillation vials
-
CO₂ trapping agent (e.g., 1 M NaOH or a commercial CO₂ trapping scintillation cocktail)
-
Scintillation cocktail
-
Liquid scintillation counter
-
Reaction tubes (e.g., glass vials with rubber stoppers)
Procedure:
-
Reaction Setup: In a reaction tube, prepare the following reaction mixture on ice:
-
Cell lysate (containing a specific amount of protein, e.g., 50-100 µg)
-
Assay Buffer to a final volume of 100 µL.
-
-
Pre-incubation: Pre-incubate the reaction mixture at 37°C for 5 minutes.
-
Initiation of Reaction: Start the reaction by adding a known amount of ¹⁴C-SAM (e.g., 0.5 µCi).
-
Incubation: Incubate the reaction mixture at 37°C for a specific time (e.g., 30-60 minutes). The optimal incubation time should be determined empirically to ensure the reaction is in the linear range.
-
Stopping the Reaction and Trapping ¹⁴CO₂:
-
Place a small piece of filter paper soaked in the CO₂ trapping agent in a center well suspended above the reaction mixture within the sealed reaction tube.
-
Stop the enzymatic reaction by injecting 2 M perchloric acid into the reaction mixture. This will also facilitate the release of dissolved ¹⁴CO₂ from the solution.
-
Incubate the sealed tubes for an additional 60 minutes at 37°C to ensure complete trapping of the ¹⁴CO₂ by the filter paper.
-
-
Scintillation Counting:
-
Carefully remove the filter paper from the center well and place it in a scintillation vial.
-
Add an appropriate volume of scintillation cocktail to the vial.
-
Measure the radioactivity (counts per minute, CPM) using a liquid scintillation counter.
-
Data Analysis
-
Background Subtraction: Subtract the CPM value of a blank reaction (containing no cell lysate) from the CPM values of the samples.
-
Normalization: Normalize the CPM values to the protein concentration of the lysate and the incubation time.
-
Calculation of SAMDC Activity: The SAMDC activity can be expressed as pmol of ¹⁴CO₂ released per mg of protein per hour. This requires converting CPM to disintegrations per minute (DPM) using the counting efficiency of the scintillation counter and knowing the specific activity of the ¹⁴C-SAM.
-
Inhibition Curve: To determine the IC50 of this compound, perform the assay with a range of inhibitor concentrations and plot the percentage of SAMDC activity against the logarithm of the this compound concentration.
Conclusion
The protocols outlined in these application notes provide a robust framework for the accurate measurement of SAMDC activity in response to treatment with the inhibitor this compound. Adherence to these detailed methodologies will enable researchers to obtain reliable and reproducible data, facilitating a deeper understanding of the pharmacological effects of this compound and its potential as a therapeutic agent. Careful optimization of specific steps for the cell lines and experimental conditions used is recommended for achieving the best results.
References
Application Notes and Protocols: Utilizing FINO2 to Investigate Ferroptosis and Cysteine Starvation
A Note on Sardomozide: Initial searches for "this compound" in the context of ferroptosis and cysteine starvation did not yield relevant results. The scientific literature primarily identifies this compound as an inhibitor of S-adenosylmethionine decarboxylase (SAMDC), an enzyme involved in polyamine biosynthesis, and it is not directly associated with the induction of ferroptosis.
However, a potent and well-characterized compound, FINO2 , has emerged as a key tool for investigating ferroptosis. Therefore, these application notes will focus on FINO2 as a highly relevant molecule for studying this form of regulated cell death.
Introduction to FINO2: A Unique Ferroptosis Inducer
Ferroptosis is a form of regulated cell death driven by iron-dependent lipid peroxidation.[1] FINO2 is an endoperoxide-containing 1,2-dioxolane that selectively initiates ferroptosis, making it a valuable tool for researchers in oncology and cell biology.[2][3][4] Unlike other common ferroptosis inducers, FINO2 employs a distinct, dual mechanism of action:
-
Indirect Inactivation of GPX4: FINO2 leads to the loss of enzymatic function of Glutathione Peroxidase 4 (GPX4), a key enzyme that detoxifies lipid peroxides.[2] This inactivation is indirect and does not involve direct binding to the GPX4 active site, as is the case with the classic inhibitor RSL3.
-
Direct Iron Oxidation: FINO2 directly oxidizes ferrous iron (Fe²⁺) to its ferric state (Fe³⁺). This process can contribute to the generation of reactive oxygen species (ROS) that drive lipid peroxidation.
Crucially, FINO2 does not deplete cellular glutathione (GSH) levels, a mechanism characteristic of Class I ferroptosis inducers like erastin that inhibit the system Xc⁻ cystine/glutamate antiporter. This unique profile allows for the specific investigation of ferroptosis pathways downstream of GSH depletion.
Data Presentation: Quantitative Analysis of FINO2
The following tables summarize key quantitative data related to the experimental use of FINO2 and its comparison with other ferroptosis inducers.
Table 1: Effective Concentrations and Cellular Effects of FINO2
| Compound | Cell Line | Concentration | Time | Observed Effect | Reference |
| FINO2 | HT-1080 | 10 µM | 24 h | Induction of ferroptosis and lipid peroxidation. | |
| FINO2 | HT-1080 | 10 µM | 6 h | No significant decrease in intracellular GSH levels. | |
| FINO2 | HT-1080 | 10 µM | 6 h | Minor decrease in GPX4 protein abundance. | |
| FINO2 | BJ-eLR (cancer cells) | Not specified | Not specified | Selective induction of ferroptosis compared to noncancerous cells. |
Table 2: Comparative Effects of Ferroptosis Inducers on Key Cellular Markers
| Marker | Erastin (Class I) | RSL3 (Class II) | FINO2 | Mechanism of Action |
| System Xc⁻ Inhibition | Yes | No | No | Erastin inhibits the cystine-glutamate antiporter. |
| Intracellular GSH Levels | Significant Decrease | No Change | No Change | Erastin treatment leads to GSH depletion. |
| Direct GPX4 Inhibition | No | Yes (Covalent Binding) | No | RSL3 directly binds to the active site of GPX4. |
| Indirect GPX4 Inactivation | No | No | Yes | FINO2 causes a loss of GPX4 enzymatic function. |
| Direct Iron Oxidation | No | No | Yes | FINO2 directly oxidizes ferrous iron. |
| PTGS2 mRNA Upregulation | Low | High | Low | RSL3 strongly upregulates PTGS2, a marker of the GPX4 inhibition pathway. |
Signaling Pathways and Experimental Workflows
FINO2-Induced Ferroptosis Signaling Pathway
The diagram below illustrates the unique dual mechanism by which FINO2 initiates ferroptosis, distinct from Class I and Class II inducers.
Experimental Workflow for Investigating Ferroptosis
This diagram outlines a typical workflow for studying the effects of a compound like FINO2 on ferroptosis in a cell culture model.
Experimental Protocols
The following are generalized protocols for key experiments used to investigate ferroptosis induced by FINO2. Researchers should optimize concentrations, incubation times, and specific reagents for their cell lines and experimental conditions.
Protocol 1: Cysteine Starvation and Cell Viability Assay
This protocol describes how to induce a cellular state mimicking the effects of system Xc⁻ inhibition and assess the impact on cell viability, which can be compared to FINO2 treatment.
1. Materials:
-
Cell line of interest (e.g., HT-1080 fibrosarcoma)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Cysteine/Cystine-free DMEM
-
FINO2, Erastin (positive control), Ferrostatin-1 (inhibitor)
-
96-well plates
-
Cell viability reagent (e.g., MTT, Resazurin, or CellTiter-Glo®)
-
Plate reader
2. Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Preparation of Media:
-
Control Group: Complete medium.
-
Cysteine Starvation Group: Cysteine/Cystine-free DMEM.
-
Treatment Groups: Prepare complete medium containing FINO2, Erastin, and/or Ferrostatin-1 at desired final concentrations.
-
-
Treatment:
-
Remove the overnight medium from the cells.
-
Add the prepared media to the respective wells. Include vehicle controls (e.g., DMSO).
-
-
Incubation: Incubate the plate for the desired period (e.g., 24 hours).
-
Viability Assessment: Add the cell viability reagent according to the manufacturer's instructions and measure the signal (absorbance or fluorescence) using a plate reader.
-
Data Analysis: Normalize the results to the vehicle-treated control group to determine the percentage of cell viability.
Protocol 2: Measurement of Lipid Peroxidation (MDA Assay)
This protocol measures malondialdehyde (MDA), a stable end-product of lipid peroxidation.
1. Materials:
-
Treated cells from a 6-well plate or larger format
-
MDA Lysis Buffer (with BHT antioxidant)
-
Phosphotungstic Acid
-
Thiobarbituric Acid (TBA) solution
-
Microcentrifuge, spectrophotometer or plate reader (532 nm)
2. Procedure:
-
Sample Collection: After treatment with FINO2 or controls, wash cells with ice-cold PBS and scrape them into a suitable volume of MDA Lysis Buffer containing BHT.
-
Homogenization: Homogenize the cell suspension on ice.
-
Centrifugation: Centrifuge the lysate at 13,000 x g for 10 minutes to remove insoluble material.
-
MDA-TBA Adduct Formation:
-
Mix a portion of the supernatant with the TBA solution.
-
Incubate the mixture at 95°C for 60 minutes.
-
Cool the reaction in an ice bath to stop the reaction.
-
-
Measurement: Transfer the solution to a 96-well plate and measure the absorbance at 532 nm.
-
Quantification: Calculate the MDA concentration based on a standard curve prepared using an MDA standard.
Protocol 3: Cellular Ferrous Iron (Fe²⁺) Assay
This colorimetric assay quantifies the amount of intracellular ferrous iron.
1. Materials:
-
Treated cells
-
Ice-cold PBS
-
Iron Assay Buffer
-
Iron Reducer (to measure total iron, if needed)
-
Chromogen solution (e.g., Ferene S)
-
Microplate reader (approx. 593 nm)
2. Procedure:
-
Sample Preparation:
-
After treatment, wash cells with ice-cold PBS.
-
Homogenize 1-5 million cells in 100-200 µL of Iron Assay Buffer on ice.
-
Centrifuge at 13,000 x g for 10 minutes at 4°C to pellet insoluble material.
-
-
Reaction Setup:
-
Add the supernatant (sample) to wells of a 96-well plate.
-
Prepare an iron standard curve according to the kit manufacturer's instructions.
-
-
Color Development: Add the chromogen solution to all wells, mix, and incubate at room temperature for 30 minutes, protected from light.
-
Measurement: Read the absorbance at ~593 nm.
-
Calculation: Subtract the blank reading and determine the iron concentration in the samples from the standard curve.
Protocol 4: GPX4 Activity Assay
This protocol indirectly measures GPX4 activity by monitoring NADPH consumption.
1. Materials:
-
Treated cells
-
GPX4 Assay Buffer
-
Glutathione (GSH), Glutathione Reductase (GR), NADPH
-
GPX4 substrate (e.g., Cumene Hydroperoxide or a specific lipid hydroperoxide)
-
Plate reader capable of measuring absorbance or fluorescence of NADPH (e.g., 340 nm)
2. Procedure:
-
Lysate Preparation: After treatment with FINO2 or controls, harvest cells and prepare a whole-cell lysate in the appropriate assay buffer. Determine the protein concentration of the lysate.
-
Reaction Mixture: In a 96-well plate, prepare a reaction mixture containing GPX4 Assay Buffer, GR, GSH, and NADPH.
-
Initiate Reaction: Add the cell lysate to the wells, followed by the GPX4 substrate to start the reaction.
-
Kinetic Measurement: Immediately begin measuring the decrease in NADPH absorbance (at 340 nm) or fluorescence over time.
-
Data Analysis: The rate of NADPH consumption is proportional to the GPX4 activity in the lysate. Calculate the specific activity relative to the total protein concentration. Compare the activity in FINO2-treated samples to controls.
References
Application Notes and Protocols for Sardomozide Treatment of CHO/664 Cell Lines
Audience: Researchers, scientists, and drug development professionals.
Introduction
Sardomozide (also known as CGP 48664 or SAM486A) is a potent and selective inhibitor of S-adenosylmethionine decarboxylase (SAMDC), a critical enzyme in the polyamine biosynthesis pathway.[1][2][3] By inhibiting SAMDC, this compound depletes intracellular levels of polyamines like spermidine and spermine, which are essential for cell proliferation, differentiation, and division.[1][3] This inhibitory action leads to anti-proliferative and antineoplastic effects, making this compound a compound of interest in cancer research.
The Chinese Hamster Ovary (CHO) cell line is a widely used mammalian host for the production of recombinant protein therapeutics due to its capacity for rapid growth and human-like post-translational modifications. The CHO/664 cell line, in particular, has been utilized in studies involving this compound to investigate the effects of polyamine depletion on cellular processes. These application notes provide detailed protocols for the treatment of CHO/664 cells with this compound, including methodologies for assessing its biological effects.
Mechanism of Action
This compound acts as a competitive inhibitor of S-adenosylmethionine decarboxylase (SAMDC). This enzyme catalyzes the conversion of S-adenosylmethionine (SAM) to decarboxylated SAM (dcSAM), a necessary step for the synthesis of spermidine and spermine from putrescine. Inhibition of SAMDC by this compound leads to a decrease in spermidine and spermine levels and an accumulation of putrescine. The depletion of higher-order polyamines disrupts DNA replication and cell cycle progression, ultimately leading to growth inhibition.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound from preclinical studies.
Table 1: In Vitro Efficacy of this compound
| Parameter | Value | Cell Line/System | Reference |
| IC₅₀ (SAMDC) | 5 nM | Cell-based assay | |
| IC₅₀ (Proliferation) | 0.71 µM | T24 Bladder Cancer Cells | |
| SAMDC Activity | Reduced to 10% of control | - | |
| Treatment Condition | 3 µM for 48 hours | - |
Table 2: Effects on Intracellular Polyamine Levels
| Polyamine | Effect | Cell Line | Treatment | Reference |
| Spermidine | Decreased | L1210 Murine Leukemia | 3 µM | |
| Spermine | Decreased | L1210 Murine Leukemia | 3 µM | |
| Putrescine | Increased | L1210 Murine Leukemia | 3 µM |
Experimental Protocols
Protocol 1: General Cell Culture of CHO Cell Lines
This protocol outlines the standard procedure for culturing and maintaining CHO cells.
Materials:
-
CHO cell line (e.g., parental CHO)
-
Complete Growth Medium: DMEM or Ham's F12 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
DPBS (Dulbecco's Phosphate-Buffered Saline)
-
Trypsin-EDTA (0.25%)
-
Culture flasks or plates
-
Incubator (37°C, 5% CO₂)
Procedure:
-
Thawing Cells: Thaw cryopreserved cells rapidly in a 37°C water bath. Transfer to a centrifuge tube containing 10 mL of pre-warmed complete growth medium. Centrifuge, discard the supernatant, and resuspend the cell pellet in fresh medium.
-
Seeding: Plate cells in a culture flask at a recommended seeding density (e.g., 1-3 x 10,000 cells/cm²).
-
Incubation: Culture cells at 37°C in a humidified atmosphere with 5% CO₂.
-
Medium Renewal: Change the culture medium every 2-3 days.
-
Subculturing (Passaging):
-
When cells reach 70-80% confluency, aspirate the medium.
-
Rinse the cell layer with DPBS.
-
Add a small volume of Trypsin-EDTA to cover the cell layer and incubate for 2-3 minutes at 37°C until cells detach.
-
Add 4-6 mL of complete growth medium to inactivate the trypsin.
-
Gently pipette to create a single-cell suspension.
-
Subculture at a ratio of 1:2 to 1:4 into new flasks.
-
Protocol 2: this compound Treatment for Growth Inhibition Assay
This protocol details how to assess the anti-proliferative effects of this compound on CHO/664 cells.
Materials:
-
CHO/664 cells
-
This compound (or this compound dihydrochloride)
-
DMSO (for stock solution)
-
Complete Growth Medium
-
96-well plates
-
Cell viability reagent (e.g., MTT, PrestoBlue™, CellTiter-Glo®)
-
Microplate reader
Procedure:
-
Stock Solution Preparation: Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in DMSO. Store at -20°C or -80°C.
-
Cell Seeding: Seed CHO/664 cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Dilution: Prepare a serial dilution of this compound in complete growth medium from the stock solution. Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration).
-
Treatment: Remove the overnight culture medium from the cells and add 100 µL of the various this compound dilutions (and vehicle control) to the wells.
-
Incubation: Incubate the plate for a specified duration (e.g., 48 or 72 hours) at 37°C, 5% CO₂.
-
Viability Assessment:
-
After incubation, add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time.
-
Measure the absorbance or fluorescence using a microplate reader at the appropriate wavelength.
-
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the IC₅₀ value (the concentration of this compound that inhibits cell growth by 50%).
Protocol 3: Development of this compound-Resistant CHO Cell Lines
This protocol is based on the method described for generating CHO cell lines with acquired resistance to this compound.
Materials:
-
Parental CHO cell line
-
This compound
-
Complete Growth Medium
-
Multiple culture flasks
Procedure:
-
Initial Exposure: Begin by chronically exposing the parental CHO cell line to a low concentration of this compound (e.g., 0.1 µM) in the culture medium.
-
Passaging: Subculture the cells as they reach confluency in the presence of the drug. Continue this for at least eight passages to allow for the selection of resistant cells.
-
Dose Escalation: Once the cells are growing steadily at the initial concentration, serially increase the concentration of this compound in the culture medium (e.g., to 1 µM, 3 µM, 10 µM, 30 µM, and 100 µM).
-
Adaptation: At each new concentration, allow the cells to adapt and resume a stable growth rate before the next dose escalation. This process may take several weeks to months.
-
Isolation and Characterization: Once a cell line resistant to the desired concentration is established (e.g., CHO/1 for 1 µM resistance), isolate and expand the population. These resistant sublines can then be used for comparative studies against the parental CHO line.
References
Formulating Sardomozide for oral and intraperitoneal injection in animal models.
Application Notes and Protocols for Formulating Sardomozide in Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the formulation of this compound for oral and intraperitoneal administration in animal models. The information is intended to guide researchers in preparing stable and effective formulations for preclinical in vivo studies.
Physicochemical Properties of this compound
This compound is an inhibitor of S-adenosylmethionine decarboxylase (SAMDC), a critical enzyme in the polyamine biosynthesis pathway.[1][2][3][4] Understanding its physical and chemical characteristics is essential for developing appropriate formulations.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₆Cl₂N₆ | [5] |
| Molecular Weight | 303.19 g/mol | |
| Appearance | Solid | |
| In Vitro Solubility | DMSO: 10 mg/mL (with ultrasonic and warming to 60°C) | |
| H₂O: 3.85 mg/mL (with ultrasonic and warming to 60°C) | ||
| Ethanol: Soluble | ||
| Storage | -20°C, sealed, away from moisture |
Formulation Strategies for Poorly Soluble Compounds
Many active pharmaceutical ingredients (APIs) exhibit low aqueous solubility, which can lead to poor or variable drug absorption and bioavailability. For such compounds, like this compound, various formulation strategies can be employed to enhance solubility and dissolution. These can include the use of co-solvents, surfactants, and other excipients to create solutions, suspensions, or lipid-based delivery systems. The choice of formulation will depend on the specific experimental requirements, including the desired route of administration and dosing volume.
Recommended Formulations for In Vivo Studies
Several formulations have been reported for the in vivo administration of this compound. The following tables summarize these formulations for both clear solutions and suspensions, suitable for oral and intraperitoneal routes.
Table 1: Clear Solution Formulations for this compound
| Component | Percentage | Purpose | Final Concentration |
| DMSO | 10% | Solubilizing agent | ≥ 1 mg/mL |
| PEG300 | 40% | Co-solvent | |
| Tween-80 | 5% | Surfactant | |
| Saline | 45% | Vehicle | |
| OR | |||
| DMSO | 10% | Solubilizing agent | ≥ 1 mg/mL |
| Corn Oil | 90% | Vehicle |
Source:
Table 2: Suspension Formulation for this compound
| Component | Percentage | Purpose | Final Concentration |
| DMSO | 10% | Solubilizing agent | 1 mg/mL |
| 20% SBE-β-CD in Saline | 90% | Suspending agent |
Source:
Experimental Protocols
Protocol 1: Preparation of this compound Clear Solution (1 mg/mL)
Materials:
-
This compound dihydrochloride
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80 (Polysorbate 80)
-
Sterile Saline (0.9% NaCl)
-
Sterile tubes and syringes
Procedure:
-
Prepare a 10 mg/mL stock solution of this compound in DMSO. Warming and sonication may be required to fully dissolve the compound.
-
In a sterile tube, add 100 µL of the 10 mg/mL this compound stock solution.
-
Add 400 µL of PEG300 and mix thoroughly.
-
Add 50 µL of Tween-80 and mix until the solution is homogeneous.
-
Add 450 µL of sterile saline to bring the final volume to 1 mL.
-
Vortex the solution to ensure it is well-mixed. This final solution will have a this compound concentration of 1 mg/mL.
-
It is recommended to prepare this working solution fresh on the day of use.
Protocol 2: Preparation of this compound Suspension (1 mg/mL)
Materials:
-
This compound dihydrochloride
-
Dimethyl sulfoxide (DMSO)
-
Sulfobutylether-β-cyclodextrin (SBE-β-CD)
-
Sterile Saline (0.9% NaCl)
-
Sterile tubes and syringes
Procedure:
-
Prepare a 20% (w/v) solution of SBE-β-CD in sterile saline. Ensure the SBE-β-CD is fully dissolved. This solution can be stored at 4°C for up to one week.
-
Prepare a 10 mg/mL stock solution of this compound in DMSO.
-
In a sterile tube, add 100 µL of the 10 mg/mL this compound stock solution.
-
Add 900 µL of the 20% SBE-β-CD in saline solution.
-
Vortex or sonicate the mixture to obtain a uniform suspension. This formulation is suitable for both oral and intraperitoneal injections.
Protocol 3: Oral Administration (Gavage) in Mice
Materials:
-
This compound formulation
-
Appropriately sized oral gavage needles (flexible-tipped needles are recommended to reduce risk of injury)
-
Syringes
Procedure:
-
Properly restrain the mouse to immobilize its head and body.
-
Measure the gavage needle from the tip of the mouse's nose to the last rib to ensure proper insertion depth.
-
Gently insert the gavage needle into the diastema (gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus. The needle should pass with minimal resistance.
-
Slowly administer the this compound formulation. The recommended maximum volume for oral gavage in mice is 10 mL/kg of body weight.
-
After administration, return the mouse to its cage and monitor for any signs of distress for at least 10-15 minutes.
Protocol 4: Intraperitoneal (IP) Injection in Mice
Materials:
-
This compound formulation
-
Sterile syringes and needles (25-27 gauge is recommended for mice)
-
70% Alcohol swabs
Procedure:
-
Draw the this compound formulation into the syringe. Ensure there are no air bubbles.
-
Restrain the mouse in a supine position, tilting the head slightly downwards to allow the abdominal organs to shift forward.
-
Locate the injection site in the lower right quadrant of the abdomen to avoid the cecum and bladder.
-
Disinfect the injection site with a 70% alcohol swab.
-
Insert the needle, with the bevel facing up, at a 30-40 degree angle to the abdominal wall.
-
Aspirate by pulling back on the plunger to ensure the needle has not entered a blood vessel or organ. If blood or other fluid appears, withdraw the needle and try again with a fresh needle and syringe.
-
Inject the solution slowly. The maximum recommended IP injection volume for mice is 10 mL/kg.
-
Withdraw the needle and return the animal to its cage. Monitor for any adverse reactions.
Visualizations
Signaling Pathway
This compound inhibits S-adenosylmethionine decarboxylase (AMD1/SAMDC), a rate-limiting enzyme in the biosynthesis of polyamines such as spermidine and spermine. This pathway is crucial for cell proliferation and is often dysregulated in cancer.
References
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Sardomozide Precipitation in Cell Culture Media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges with Sardomozide precipitation in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective inhibitor of S-adenosylmethionine decarboxylase (SAMDC), a key enzyme in the polyamine biosynthesis pathway.[1] By inhibiting SAMDC, this compound depletes intracellular polyamines like spermidine and spermine, which are essential for cell growth, differentiation, and proliferation.[2] This disruption of polyamine metabolism underlies its antineoplastic and antiviral properties.[3]
Q2: What are the solvent recommendations for preparing this compound stock solutions?
This compound, particularly its dihydrochloride salt, is soluble in DMSO and water.[1][4] The free base form is also available and exhibits comparable biological activity, though the salt form generally has better water solubility and stability. For preparing high-concentration stock solutions, DMSO is the recommended solvent.
Q3: How should I store this compound stock solutions?
For long-term storage, it is recommended to store DMSO stock solutions of this compound at -20°C or -80°C. To avoid repeated freeze-thaw cycles, which can degrade the compound, it is best practice to aliquot the stock solution into smaller, single-use volumes.
Q4: What is the expected stability of this compound in cell culture media?
Troubleshooting Guide: this compound Precipitation
Issue 1: Immediate Precipitation Upon Dilution in Cell Culture Media
You observe a precipitate forming immediately after adding your concentrated this compound DMSO stock solution to the cell culture medium.
This is a common issue with compounds dissolved in DMSO when diluted into an aqueous environment. The drastic change in solvent polarity causes the compound to "crash out" of the solution.
Troubleshooting Workflow for Immediate Precipitation
Caption: A step-by-step workflow for troubleshooting immediate precipitation of this compound.
Issue 2: Delayed Precipitation After Incubation
The media containing this compound appears clear initially, but a precipitate forms after several hours or days in the incubator.
Delayed precipitation can be caused by changes in the media over time, such as evaporation, pH shifts, or interactions with media components.
| Potential Cause | Explanation | Recommended Solution |
| Media Evaporation | In long-term cultures, evaporation can increase the concentration of this compound beyond its solubility limit. | Ensure proper incubator humidity. Use culture plates with low-evaporation lids or seal plates with gas-permeable tape for extended experiments. |
| Temperature Fluctuations | Repeatedly removing culture vessels from the incubator can cause temperature cycling, which may affect the solubility of the compound. | Minimize the time culture plates are outside the incubator. If frequent observation is necessary, consider using a microscope with a heated, humidified stage. |
| Interaction with Media Components | This compound may interact with salts, amino acids, or other components in the media, forming insoluble complexes over time. | If possible, try a different basal media formulation (e.g., switch from DMEM to RPMI-1640 or vice versa). |
| pH Shift | Cellular metabolism can alter the pH of the culture medium over time, which can affect the solubility of pH-sensitive compounds. | Ensure the medium is well-buffered (e.g., contains HEPES) to maintain a stable pH. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weighing: Accurately weigh the desired amount of this compound dihydrochloride powder.
-
Dissolution: Add anhydrous, high-purity DMSO to the powder to achieve the desired stock concentration (e.g., 10 mM).
-
Mixing: Vortex the solution vigorously. If necessary, use an ultrasonic bath and warm the solution to 60°C to aid dissolution.
-
Inspection: Visually inspect the solution to ensure all solid material has dissolved and the solution is clear.
-
Storage: Aliquot the stock solution into single-use vials and store at -20°C or -80°C.
Protocol 2: Determining the Maximum Soluble Concentration of this compound in Cell Culture Medium
-
Prepare Serial Dilutions: In a 96-well plate, perform a serial dilution of your this compound DMSO stock solution in your complete cell culture medium (pre-warmed to 37°C). Include a vehicle control (DMSO only).
-
Incubation: Incubate the plate under standard cell culture conditions (37°C, 5% CO2).
-
Observation: Visually inspect the wells for any signs of precipitation at various time points (e.g., 0, 2, 6, and 24 hours).
-
Quantitative Assessment (Optional): To quantify precipitation, read the absorbance of the plate at a wavelength of 600-650 nm. An increase in absorbance indicates the formation of a precipitate.
-
Determine Maximum Soluble Concentration: The highest concentration that remains clear throughout the observation period is the maximum working soluble concentration for your experimental conditions.
Signaling Pathways
This compound's primary target is the polyamine biosynthesis pathway. Polyamines are crucial for various cellular processes, and their dysregulation is implicated in cancer.
Polyamine Biosynthesis Pathway and Inhibition by this compound
Caption: this compound inhibits SAMDC, a critical enzyme in the polyamine biosynthesis pathway.
While the primary mechanism of this compound is well-defined, the broader impact of polyamine depletion on other signaling pathways is an area of ongoing research. Some studies suggest that polyamine metabolism can influence the mTOR, MAPK, and STAT signaling pathways. However, direct, specific effects of this compound on these pathways are not yet fully characterized. Researchers should be aware of these potential downstream effects when interpreting experimental results.
References
Technical Support Center: Optimizing Sardomozide for SAMDC Inhibition
Welcome to the technical support center for Sardomozide, a potent inhibitor of S-adenosylmethionine decarboxylase (SAMDC). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on effectively utilizing this compound in experimental settings. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to ensure the successful optimization of this compound concentration for maximal inhibition of SAMDC.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound (also known as CGP 48664 or SAM486A) is a potent and specific small molecule inhibitor of S-adenosylmethionine decarboxylase (SAMDC), a key enzyme in the polyamine biosynthesis pathway.[1][2][3][4] By inhibiting SAMDC, this compound prevents the conversion of S-adenosylmethionine (SAM) to S-adenosylmethioninamine (dcSAM), which is an essential aminopropyl donor for the synthesis of the higher polyamines, spermidine and spermine. This leads to a depletion of intracellular spermidine and spermine levels and an accumulation of their precursor, putrescine.
Q2: What is the reported IC50 value for this compound?
A2: this compound is a highly potent inhibitor of SAMDC with a reported IC50 (half-maximal inhibitory concentration) of 5 nM in a cell-based assay.
Q3: What are the downstream cellular effects of SAMDC inhibition by this compound?
A3: Inhibition of SAMDC by this compound disrupts polyamine homeostasis, which is critical for cell growth, proliferation, and differentiation. The depletion of spermidine and spermine can lead to cell cycle arrest and induction of apoptosis (programmed cell death). Specifically, in some cancer cell lines, this compound treatment has been shown to induce the accumulation of p53 and Mdm2 proteins, leading to apoptosis. It has also been observed to suppress both anchorage-dependent and -independent growth and invasiveness of cancer cells.
Q4: How should I prepare a stock solution of this compound?
A4: this compound dihydrochloride is soluble in DMSO, while the hydrochloride salt is soluble in ethanol. For preparing a stock solution, dissolve this compound in fresh, high-quality DMSO to a concentration of 10 mM. To enhance solubility, you can warm the solution gently at 37°C and use an ultrasonic bath. Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.
Q5: What concentration range of this compound should I use in my cell-based assays?
A5: The effective concentration of this compound can vary depending on the cell line and experimental conditions. Based on available data, a starting concentration range of 0.1 µM to 10 µM is recommended for cell-based assays. For example, treatment of Chinese Hamster Ovary (CHO) cells with 3 µM this compound for 48 hours reduced intracellular SAMDC activity to 10% of the control. In neuroblastoma cells, concentrations as low as 1-2 µM have shown effects. It is always advisable to perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay.
Data Presentation
Table 1: Quantitative Data for this compound
| Parameter | Value | Cell Line/System | Reference |
| IC50 (SAMDC Inhibition) | 5 nM | Cell-based assay | |
| IC50 (T24 bladder cancer cell proliferation) | 0.71 µM | T24 bladder cancer cells | |
| Effective Concentration for SAMDC Activity Reduction | 3 µM (reduced activity to 10% of control after 48h) | CHO cells | |
| Effective Concentration for Apoptosis Induction | 1-10 µM | Neuroblastoma cells |
Experimental Protocols
Protocol 1: Determination of IC50 of this compound using a Cell-Free SAMDC Enzyme Assay
This protocol outlines a general procedure to determine the half-maximal inhibitory concentration (IC50) of this compound against purified or recombinant SAMDC enzyme.
Materials:
-
Purified or recombinant SAMDC enzyme
-
S-adenosylmethionine (SAM) as the substrate
-
This compound
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 1 mM DTT)
-
Detection reagent (e.g., a kit to measure the product, decarboxylated SAM, or a coupled enzyme system)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare this compound Dilutions: Prepare a serial dilution of this compound in the assay buffer. The final concentrations should typically span a logarithmic range around the expected IC50 (e.g., 0.1 nM to 1 µM).
-
Enzyme Preparation: Dilute the SAMDC enzyme in the assay buffer to a working concentration. The optimal concentration should be determined empirically to ensure a linear reaction rate over the desired time course.
-
Assay Setup:
-
Add a fixed volume of the diluted this compound or vehicle control (e.g., DMSO) to the wells of the 96-well plate.
-
Add the diluted SAMDC enzyme to each well and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow the inhibitor to bind to the enzyme.
-
-
Initiate the Reaction: Add the substrate (SAM) to each well to initiate the enzymatic reaction. The final concentration of SAM should ideally be close to its Km value for the enzyme.
-
Incubation: Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for a specific period (e.g., 30-60 minutes), ensuring the reaction remains in the linear range.
-
Stop the Reaction: Terminate the reaction by adding a stop solution or by heat inactivation, as appropriate for the detection method.
-
Detection: Add the detection reagent and measure the signal (e.g., absorbance, fluorescence, or luminescence) using a microplate reader.
-
Data Analysis:
-
Subtract the background reading (wells without enzyme).
-
Normalize the data by setting the activity in the absence of the inhibitor as 100%.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Protocol 2: Analysis of Intracellular Polyamine Levels
This protocol describes how to measure the effect of this compound on intracellular polyamine levels (putrescine, spermidine, and spermine) using High-Performance Liquid Chromatography (HPLC).
Materials:
-
Cell culture reagents
-
This compound
-
Phosphate-buffered saline (PBS)
-
Perchloric acid (PCA), 0.2 M
-
Dansyl chloride solution
-
Saturated proline solution
-
Toluene
-
HPLC system with a fluorescence detector
Procedure:
-
Cell Treatment: Seed cells in culture plates and allow them to attach. Treat the cells with various concentrations of this compound or a vehicle control for the desired duration (e.g., 24, 48, or 72 hours).
-
Cell Harvesting:
-
Aspirate the culture medium and wash the cells twice with ice-cold PBS.
-
Lyse the cells by adding ice-cold 0.2 M PCA.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
-
Protein Precipitation: Centrifuge the lysate at high speed (e.g., 12,000 x g) for 10 minutes at 4°C to pellet the precipitated protein.
-
Dansylation of Polyamines:
-
Transfer the supernatant (containing the polyamines) to a new tube.
-
Add dansyl chloride solution and a buffer to adjust the pH to alkaline (e.g., sodium carbonate).
-
Incubate the mixture in the dark at room temperature for 1 hour.
-
Add a saturated proline solution to react with the excess dansyl chloride.
-
-
Extraction: Extract the dansylated polyamines by adding toluene and vortexing vigorously. Centrifuge to separate the phases and collect the upper organic phase.
-
HPLC Analysis:
-
Evaporate the toluene under a stream of nitrogen.
-
Reconstitute the residue in a suitable solvent (e.g., acetonitrile).
-
Inject the sample into the HPLC system equipped with a C18 reverse-phase column.
-
Use a gradient of acetonitrile in water to separate the dansylated polyamines.
-
Detect the polyamines using a fluorescence detector.
-
-
Quantification: Quantify the levels of putrescine, spermidine, and spermine by comparing the peak areas to those of known standards. Normalize the results to the total protein content or cell number.
Mandatory Visualizations
Caption: Polyamine biosynthesis pathway and the inhibitory action of this compound on SAMDC.
Caption: Workflow for optimizing this compound concentration in cell-based assays.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent or no inhibition observed | 1. This compound Degradation: Improper storage or repeated freeze-thaw cycles of the stock solution. 2. Incorrect Concentration: Errors in dilution calculations. 3. Cell Line Resistance: The chosen cell line may have intrinsic or acquired resistance mechanisms. 4. High Serum Concentration: Components in the serum may interfere with this compound activity. | 1. Prepare fresh aliquots of this compound stock solution and store them at -20°C. 2. Double-check all calculations and ensure accurate pipetting. 3. Test a different cell line known to be sensitive to polyamine depletion or verify SAMDC expression levels. 4. Reduce the serum concentration in the culture medium during the treatment period, if possible, or perform the assay in a serum-free medium. |
| Poor Solubility of this compound | 1. Low-Quality Solvent: Using old or impure DMSO. 2. Precipitation: The compound may precipitate out of solution at high concentrations or in aqueous buffers. | 1. Use fresh, anhydrous, high-purity DMSO for stock solutions. 2. Ensure the final concentration of DMSO in the assay medium is low (typically <0.5%) to avoid solvent effects and precipitation. Prepare intermediate dilutions in culture medium or buffer just before use. |
| High Variability Between Replicates | 1. Inconsistent Cell Seeding: Uneven cell distribution in multi-well plates. 2. Pipetting Errors: Inaccurate dispensing of reagents. 3. Edge Effects: Evaporation from wells on the outer edges of the plate. | 1. Ensure a homogenous cell suspension before seeding and be consistent with the seeding technique. 2. Use calibrated pipettes and proper pipetting techniques. 3. To minimize edge effects, do not use the outer wells of the plate for experimental samples; instead, fill them with sterile PBS or medium. |
| Unexpected Cellular Toxicity | 1. Solvent Toxicity: High concentrations of DMSO can be toxic to cells. 2. Off-Target Effects: At very high concentrations, this compound may have off-target effects. | 1. Ensure the final DMSO concentration is well-tolerated by your cells (typically ≤0.5%). Include a vehicle control (DMSO only) in your experiments. 2. Perform a thorough dose-response curve to identify a concentration range that is both effective and specific. |
References
Addressing off-target effects of Sardomozide in experimental models.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on addressing and mitigating the off-target effects of Sardomozide in experimental models.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during experiments with this compound.
Frequently Asked Questions (FAQs)
Q1: We observe significant cytotoxicity in our non-cancerous control cell lines at concentrations effective against our cancer models. Is this an expected off-target effect?
A1: Yes, this is a known issue. This compound is an inhibitor of S-adenosylmethionine decarboxylase (SAMDC), an enzyme crucial for polyamine biosynthesis which is vital for cell growth and differentiation.[1][2][3][4] While cancer cells often have a heightened dependency on this pathway, SAMDC is also essential for normal cell function. The observed cytotoxicity is likely due to on-target inhibition of SAMDC in non-cancerous cells. To mitigate this, we recommend performing a dose-response curve to determine a therapeutic window where cancer cell proliferation is inhibited with minimal toxicity to control lines.[5]
Q2: Our in vivo xenograft models are showing signs of toxicity (e.g., weight loss, lethargy) at doses required for tumor growth inhibition. How can we address this?
A2: This is a common challenge. The systemic administration of this compound can lead to on-target effects in healthy tissues. Consider optimizing the dosing schedule (e.g., intermittent vs. continuous dosing) to reduce systemic exposure while maintaining anti-tumor efficacy. Additionally, co-administration of agents that protect sensitive tissues, if available, could be explored. For instance, if cardiotoxicity is suspected, relevant biomarkers should be monitored.
Q3: We are seeing inconsistent phenotypic results across different cancer cell lines, even those with similar genetic backgrounds. Could off-target effects be the cause?
A3: This is possible. While the primary target is SAMDC, this compound could have secondary, off-target effects that vary between cell lines due to differences in their proteomes ("kinomes" in the case of kinase inhibitors). We recommend validating on-target engagement in each cell line by measuring SAMDC activity or downstream polyamine levels. If on-target engagement is consistent, but phenotypes differ, this points towards cell-line-specific off-target effects.
Q4: How can we experimentally confirm the off-target profile of this compound in our specific model?
A4: Comprehensive off-target profiling is crucial for interpreting experimental results. Techniques like chemical proteomics or broad-panel kinase screening (though this compound is not a kinase inhibitor, similar panel-based screens for other enzyme classes may exist) can provide an unbiased view of potential off-target interactions. Hits from these screens should then be validated using orthogonal methods, such as individual enzyme assays or cellular thermal shift assays (CETSA).
Troubleshooting Common Experimental Issues
| Issue | Potential Cause | Recommended Solution |
| High background in cellular assays | 1. This compound precipitation at high concentrations.2. Non-specific binding to assay components. | 1. Check the solubility of this compound in your specific culture medium. Consider using a lower concentration or a different formulation if available.2. Include appropriate vehicle controls (e.g., DMSO) to account for solvent effects. |
| Lack of expected phenotype despite confirmed SAMDC inhibition | 1. Activation of compensatory signaling pathways.2. Cell model is not dependent on the SAMDC pathway for the observed phenotype. | 1. Use proteomic or transcriptomic approaches to identify upregulated pathways. Consider combination therapies to block these escape routes.2. Confirm the dependency of your model on polyamine synthesis using genetic approaches (e.g., siRNA/shRNA knockdown of SAMDC). |
| Discrepancy between in vitro IC50 and in vivo efficacy | 1. Poor pharmacokinetic properties of this compound.2. Rapid metabolism of the compound in vivo.3. High plasma protein binding. | 1. Conduct pharmacokinetic studies to determine the bioavailability and half-life of this compound in your animal model.2. Analyze plasma and tumor tissue for this compound and its metabolites.3. Measure the fraction of unbound drug in plasma. |
Data on this compound Selectivity
The following table summarizes the inhibitory concentrations (IC50) of this compound against its primary target and a known off-target. A higher IC50 value indicates lower potency, and a larger difference between on-target and off-target IC50 values suggests higher selectivity.
| Target | Enzyme/Process | IC50 (nM) | Selectivity (Off-Target/On-Target) |
| On-Target | S-adenosylmethionine decarboxylase (SAMDC) | 5 | N/A |
| Off-Target | Diamine Oxidase (DAO) | 18,000 | 3600x |
Data compiled from publicly available sources. Actual values may vary depending on assay conditions.
Key Experimental Protocols
Protocol 1: Validating On-Target Engagement via SAMDC Activity Assay
Objective: To confirm that this compound is inhibiting its intended target, SAMDC, in a cellular context.
Methodology:
-
Cell Culture and Treatment: Plate cells and allow them to adhere. Treat the cells with this compound at various concentrations (e.g., 0.1, 1, and 10 µM) and a vehicle control (e.g., DMSO) for a specified time (e.g., 24 hours).
-
Cell Lysis: Harvest cells and prepare lysates in a buffer that preserves enzyme activity.
-
SAMDC Activity Assay: Use a commercially available SAMDC activity assay kit or a radiometric assay to measure the conversion of S-adenosylmethionine to decarboxylated S-adenosylmethionine.
-
Protein Quantification: Determine the total protein concentration in each lysate to normalize the SAMDC activity.
-
Data Analysis: Calculate the percentage of SAMDC activity inhibition for each concentration of this compound compared to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.
Protocol 2: Assessing Cellular Proliferation and Viability
Objective: To determine the effect of this compound on cell growth and to identify a potential therapeutic window.
Methodology:
-
Cell Seeding: Seed cells (both cancer and non-cancerous control lines) in 96-well plates at an appropriate density.
-
Compound Treatment: Treat cells with a serial dilution of this compound (e.g., from 0.01 to 100 µM) and a vehicle control.
-
Incubation: Incubate the plates for a period relevant to the cell doubling time (e.g., 72 hours).
-
Viability/Proliferation Assay: Use a suitable assay to measure cell viability or proliferation (e.g., MTT, CellTiter-Glo®, or direct cell counting).
-
Data Analysis: Normalize the data to the vehicle control and plot the dose-response curves. Calculate the IC50 (or GI50 for growth inhibition) for each cell line.
Visualizing Pathways and Workflows
This compound's Mechanism of Action and Off-Target Effect
Caption: On-target and off-target pathways of this compound.
Workflow for Investigating Unexpected Phenotypes
Caption: Troubleshooting workflow for unexpected experimental results.
Logical Flow for Differentiating On- vs. Off-Target Cytotoxicity
Caption: Logic for discerning on-target vs. off-target cytotoxicity.
References
Technical Support Center: Overcoming Resistance to Sardomozide in Cancer Cell Lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Sardomozide and encountering resistance in cancer cell lines.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective inhibitor of the enzyme S-adenosylmethionine decarboxylase (SAMDC or AdoMetDC). SAMDC is a critical rate-limiting enzyme in the biosynthesis of polyamines, such as spermidine and spermine.[1][2][3][4][5] These polyamines are essential for cell growth, differentiation, and proliferation. By inhibiting SAMDC, this compound depletes intracellular polyamine pools, leading to cell cycle arrest and inhibition of tumor growth.
Q2: We are observing a decrease in the efficacy of this compound in our cancer cell line over time. What are the potential mechanisms of resistance?
A2: Resistance to this compound, and other polyamine synthesis inhibitors, can develop through several mechanisms. The most commonly observed mechanisms include:
-
Upregulation of Polyamine Transport: Cancer cells can compensate for the inhibition of endogenous polyamine synthesis by increasing the uptake of polyamines from their microenvironment. This is often mediated by the upregulation of polyamine transporters, such as Solute Carrier Family 3 Member 2 (SLC3A2).
-
Activation of Alternative Signaling Pathways: Cancer cells can activate pro-survival signaling pathways to bypass the effects of this compound. A key pathway implicated in resistance to SAMDC inhibitors is the PI3K/Akt/mTOR pathway. Loss of the tumor suppressor PTEN can lead to constitutive activation of Akt and mTOR, which can promote cell survival and proliferation despite polyamine depletion.
Q3: How can we confirm if our cell line has developed resistance to this compound?
A3: Resistance to this compound can be confirmed by a significant increase in the half-maximal inhibitory concentration (IC50) value compared to the parental, sensitive cell line. A 3- to 10-fold increase in IC50 is generally considered indicative of resistance. You can determine the IC50 value using a cell viability assay, such as the MTT or MTS assay.
Troubleshooting Guides
Issue 1: Inconsistent IC50 Values for this compound
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Cell Seeding Density | Inconsistent cell numbers can lead to variable IC50 values. Optimize and strictly adhere to a consistent seeding density for all experiments. |
| Drug Potency and Storage | Improper storage can lead to degradation of this compound. Store stock solutions at -20°C or lower in small aliquots to avoid repeated freeze-thaw cycles. Prepare fresh dilutions for each experiment. |
| Assay-Specific Issues | Different cell viability assays measure different endpoints and can yield varying IC50 values. If you suspect the compound is interfering with the assay chemistry (e.g., reducing MTT), confirm results with an alternative method (e.g., a crystal violet assay or a cell counting-based method). |
| Incubation Time | The duration of drug exposure significantly impacts the IC50 value. Standardize the incubation time (e.g., 48 or 72 hours) across all experiments for consistency. |
Issue 2: No significant difference in polyamine levels between sensitive and suspected resistant cells.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Inefficient Cell Lysis | Incomplete cell lysis will result in inaccurate measurement of intracellular polyamines. Ensure the use of an appropriate lysis buffer and protocol. Sonication or freeze-thaw cycles can improve lysis efficiency. |
| Sample Degradation | Polyamines can be degraded by enzymes present in the cell lysate. Process samples quickly and keep them on ice. The addition of protease inhibitors to the lysis buffer is recommended. |
| Derivatization Issues (for HPLC-based methods) | Incomplete derivatization of polyamines with reagents like dansyl chloride or benzoyl chloride will lead to underestimation. Optimize the derivatization reaction conditions (pH, temperature, and incubation time). |
| Suboptimal Chromatographic Separation | Poor separation of polyamine peaks can lead to inaccurate quantification. Optimize the HPLC or LC-MS/MS method, including the mobile phase composition, gradient, and column type. |
Quantitative Data Summary
Table 1: Illustrative IC50 Values for this compound in Sensitive and Resistant CHO Cell Lines
| Cell Line | Description | Illustrative IC50 (µM) | Fold Resistance |
| CHO (Parental) | This compound-sensitive | 0.5 | 1 |
| CHO/SAR-1 | This compound-resistant | 5.0 | 10 |
| CHO/SAR-3 | This compound-resistant | 15.0 | 30 |
Note: These are illustrative values based on the principles of generating drug-resistant cell lines. Actual values should be determined experimentally.
Table 2: Illustrative Protein Expression Levels in this compound Sensitive vs. Resistant Cells
| Protein | Cell Line | Relative Expression Level (Fold Change vs. Parental) |
| SLC3A2 | CHO/SAR-3 | 5.2 |
| p-Akt (Ser473) | CHO/SAR-3 | 3.8 |
| p-mTOR (Ser2448) | CHO/SAR-3 | 4.1 |
| PTEN | CHO/SAR-3 | 0.4 |
Note: These are illustrative values based on known mechanisms of resistance. Actual changes in protein expression should be quantified by Western blot or other methods.
Experimental Protocols
Protocol 1: Generation of this compound-Resistant Cancer Cell Lines
This protocol describes a method for generating cancer cell lines with acquired resistance to this compound by continuous exposure to escalating drug concentrations.
Materials:
-
Parental cancer cell line of interest
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
Cell culture flasks/plates
-
Trypsin-EDTA
-
Hemocytometer or automated cell counter
Procedure:
-
Determine the initial IC50 of this compound for the parental cell line using a standard cell viability assay (e.g., MTT assay).
-
Initiate resistance induction: Culture the parental cells in medium containing this compound at a concentration equal to the IC10-IC20 (the concentration that inhibits growth by 10-20%).
-
Monitor cell growth: Observe the cells regularly. Initially, a significant reduction in cell proliferation is expected. Continue to culture the cells in the drug-containing medium, replacing the medium every 2-3 days.
-
Subculture surviving cells: Once the cells have recovered and reached 70-80% confluency, subculture them.
-
Escalate the drug concentration: In the subsequent passage, increase the concentration of this compound by 1.5- to 2-fold.
-
Repeat the cycle: Continue this cycle of adaptation and concentration escalation. It may take several months to develop significant resistance.
-
Characterize the resistant phenotype: At various stages, freeze down stocks of the resistant cells. Periodically determine the IC50 of this compound to quantify the level of resistance. A stable, resistant cell line should maintain its resistant phenotype after being cultured in drug-free medium for several passages.
Protocol 2: Western Blot Analysis of SLC3A2 and PI3K/Akt/mTOR Pathway Proteins
This protocol outlines the procedure for assessing the expression and phosphorylation status of key proteins involved in this compound resistance.
Materials:
-
Parental and this compound-resistant cell lines
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (e.g., anti-SLC3A2, anti-p-Akt (Ser473), anti-Akt, anti-p-mTOR (Ser2448), anti-mTOR, anti-PTEN, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Lysis: Lyse the parental and resistant cells with ice-cold RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) per lane onto an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an ECL substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin).
Protocol 3: Quantification of Intracellular Polyamines by HPLC
This protocol provides a method for the extraction and quantification of intracellular polyamines.
Materials:
-
Parental and this compound-resistant cell lines
-
Perchloric acid (PCA), 0.4 M
-
Dansyl chloride solution
-
Saturated sodium carbonate
-
Toluene
-
HPLC system with a fluorescence detector
-
Polyamine standards (putrescine, spermidine, spermine)
Procedure:
-
Cell Harvesting and Lysis: Harvest a known number of cells and lyse them in 0.4 M PCA.
-
Protein Precipitation: Centrifuge the lysate to pellet the precipitated protein.
-
Derivatization: Mix the supernatant with dansyl chloride and saturated sodium carbonate and incubate to allow for derivatization of the polyamines.
-
Extraction: Extract the dansylated polyamines with toluene.
-
HPLC Analysis: Evaporate the toluene and reconstitute the sample in a suitable solvent for HPLC analysis. Inject the sample onto a C18 column and detect the separated polyamines using a fluorescence detector.
-
Quantification: Generate a standard curve using known concentrations of polyamine standards to quantify the intracellular polyamine levels.
Mandatory Visualizations
Caption: Mechanism of action of this compound in the polyamine biosynthesis pathway.
Caption: Key mechanisms of acquired resistance to this compound.
Caption: A logical workflow for troubleshooting common experimental issues with this compound.
References
- 1. The multifunctional solute carrier 3A2 (SLC3A2) confers a poor prognosis in the highly proliferative breast cancer subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 10 Tips to Improve Your Western Blot Results (From a Core Facility Manager) [synapse.patsnap.com]
- 4. Characterization of a CHO cell line resistant to killing by the hypoxic cell cytotoxin SR 4233 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Narrative review of emerging roles for AKT-mTOR signaling in cancer radioimmunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Sardomozide Dosage: A Technical Guide to Minimize Toxicity in Animal Studies
For Immediate Release
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on adjusting Sardomozide dosage to mitigate toxicity in preclinical animal studies. This compound, a potent S-adenosylmethionine decarboxylase (SAMDC) inhibitor and a derivative of methylglyoxal-bis(guanylhydrazone) (MGBG), shows significant promise as an antineoplastic and antiviral agent.[1][2] However, careful dose consideration is paramount to ensure the validity and ethical standards of animal research. This resource offers troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to navigate the challenges of this compound administration in a research setting.
Troubleshooting Guide: Common Issues in this compound Animal Studies
This guide addresses potential issues that may arise during the administration of this compound in animal models, offering systematic steps for resolution.
| Observed Issue | Potential Cause | Troubleshooting Steps |
| Unexpected Animal Mortality at Low Doses | High sensitivity of the animal strain to this compound. Formulation or vehicle toxicity. Error in dose calculation or administration. | 1. Verify Dose Calculations: Double-check all calculations for dose concentration and volume. 2. Assess Vehicle Toxicity: Run a vehicle-only control group to rule out toxicity from the formulation. 3. Conduct a Dose Range-Finding Study: Start with very low doses and escalate gradually to determine the maximum tolerated dose (MTD) in the specific animal model.[1] 4. Review Literature for Strain Sensitivity: Investigate if the chosen animal strain has known sensitivities to SAMDC inhibitors or MGBG derivatives. |
| Significant Weight Loss (>15-20%) and Dehydration | Gastrointestinal toxicity (e.g., diarrhea, nausea, stomatitis), a known side effect of MGBG compounds.[2][3] Reduced food and water intake due to malaise. | 1. Monitor Food and Water Consumption Daily: Quantify intake to correlate with weight loss. 2. Provide Supportive Care: Offer palatable, high-calorie food supplements and hydration support (e.g., hydrogel packs). 3. Adjust Dosage: Reduce the this compound dose or alter the dosing schedule (e.g., less frequent administration). 4. Perform Clinical Observations: Regularly check for signs of stomatitis or diarrhea. |
| Elevated Liver Enzymes (ALT, AST) in Bloodwork | Potential hepatotoxicity, a possible concern for this class of compounds. | 1. Conduct Histopathological Examination: At the end of the study, or if signs are severe, perform a histopathological analysis of liver tissue to assess for cellular damage. 2. Dose De-escalation: Lower the dose in subsequent cohorts to identify a non-toxic level. 3. Monitor Liver Function Markers: Include regular monitoring of a panel of liver function markers in the study design. |
| Signs of Myelosuppression (e.g., Low Blood Cell Counts) | A potential toxicity associated with MGBG derivatives. | 1. Perform Complete Blood Counts (CBCs): Regularly monitor red blood cells, white blood cells, and platelets. 2. Evaluate Bone Marrow: In cases of severe or persistent myelosuppression, a histopathological examination of the bone marrow may be warranted. 3. Adjust Dosing Regimen: Consider less frequent dosing to allow for bone marrow recovery between treatments. |
| Inconsistent Pharmacokinetic (PK) Profile | Issues with drug formulation, solubility, or administration route. Species-specific differences in drug metabolism. | 1. Verify Formulation and Solubility: Ensure this compound is fully dissolved or homogenously suspended in the vehicle before each administration. 2. Standardize Administration Technique: Ensure consistent and accurate administration (e.g., gavage, injection). 3. Conduct a Pilot PK Study: A small-scale study can help determine the optimal administration route and sampling time points for the main study. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective inhibitor of S-adenosylmethionine decarboxylase (SAMDC), a key enzyme in the biosynthesis of polyamines like spermidine and spermine. By inhibiting SAMDC, this compound depletes intracellular polyamine levels, which are crucial for cell growth, differentiation, and division, thereby exerting its antineoplastic and antiviral effects.
Q2: What are the expected toxicities of this compound based on its chemical class?
A2: As a derivative of methylglyoxal-bis(guanylhydrazone) (MGBG), this compound may exhibit a toxicity profile similar to other compounds in this class. Potential adverse effects observed in clinical and preclinical studies of MGBG derivatives include gastrointestinal issues (nausea, vomiting, diarrhea, stomatitis) and myelosuppression. Researchers should proactively monitor for these toxicities.
Q3: How do I determine a safe starting dose for my animal study?
A3: A dose range-finding study is the most effective method to determine a safe starting dose. This typically involves administering the drug to small groups of animals at several escalating dose levels. Based on in vitro IC50 data (around 5 nM for this compound) and effective doses in mouse models (0.5 and 5 mg/kg), a starting dose for a toxicity study should be chosen cautiously and well below the anticipated effective dose.
Q4: What parameters should I monitor to assess toxicity?
A4: A comprehensive toxicity monitoring plan should include:
-
Clinical Observations: Daily checks for changes in behavior, activity, posture, and signs of pain or distress.
-
Body Weight: Measured at least twice weekly.
-
Food and Water Consumption: Measured daily or several times a week.
-
Hematology: Complete blood counts (CBCs) to assess for myelosuppression.
-
Clinical Chemistry: Blood tests to evaluate organ function, particularly liver (ALT, AST) and kidney (BUN, creatinine) function.
-
Gross Necropsy and Histopathology: Examination of organs for any macroscopic and microscopic changes at the end of the study.
Q5: What are the best practices for formulating this compound for animal studies?
A5: this compound is available as a solid and its dihydrochloride salt, which generally has better water solubility. The choice of vehicle is critical. Common vehicles for in vivo studies include saline, corn oil, or solutions containing DMSO and PEG300. It is essential to conduct a vehicle toxicity study to ensure the observed effects are due to this compound and not the delivery vehicle. The final formulation should be a clear solution or a homogenous suspension.
Experimental Protocols
Protocol 1: Dose Range-Finding (DRF) Study in Mice
Objective: To determine the maximum tolerated dose (MTD) of this compound in mice.
Methodology:
-
Animal Model: Use a common mouse strain (e.g., C57BL/6 or BALB/c), with 3-5 animals per dose group.
-
Dose Escalation: Based on available data, start with a low dose (e.g., 0.1 mg/kg) and escalate in subsequent groups (e.g., 0.5, 2.5, 10, 50 mg/kg). The escalation factor can be adjusted based on observed toxicity.
-
Administration: Administer this compound via the intended route (e.g., intraperitoneal injection or oral gavage) as a single dose.
-
Observation Period: Monitor animals intensively for the first few hours and then daily for 7-14 days.
-
Data Collection: Record clinical signs of toxicity, body weight changes, and any mortality.
-
MTD Determination: The MTD is defined as the highest dose that does not cause mortality or severe toxic effects that would prevent the completion of a longer-term study.
Protocol 2: Subchronic Toxicity Study in Rats
Objective: To evaluate the potential toxicity of this compound after repeated administration over a 28-day period.
Methodology:
-
Animal Model: Use a common rat strain (e.g., Sprague-Dawley or Wistar), with at least 5 animals per sex per group.
-
Dose Selection: Based on the DRF study, select three dose levels (low, medium, and high) and a vehicle control group. The high dose should be at or near the MTD.
-
Administration: Administer this compound daily for 28 days via the intended clinical route.
-
In-life Monitoring:
-
Clinical Observations: Daily.
-
Body Weight and Food Consumption: Weekly.
-
Hematology and Clinical Chemistry: Collect blood samples at baseline and at the end of the study.
-
-
Terminal Procedures:
-
At day 29, euthanize animals and perform a complete gross necropsy.
-
Collect and weigh key organs (e.g., liver, kidneys, spleen, thymus).
-
Preserve organs in 10% neutral buffered formalin for histopathological examination.
-
Protocol 3: Histopathological Assessment of Organ Toxicity
Objective: To microscopically evaluate tissues for evidence of this compound-induced cellular damage.
Methodology:
-
Tissue Processing: Following fixation, tissues are trimmed, processed, and embedded in paraffin wax.
-
Sectioning and Staining: Thin sections (4-5 µm) are cut and stained with Hematoxylin and Eosin (H&E). Special stains (e.g., Masson's trichrome for fibrosis, PAS for glycogen) can be used as needed.
-
Microscopic Examination: A board-certified veterinary pathologist should examine the slides in a blinded manner.
-
Evaluation: Tissues are evaluated for any pathological changes, including inflammation, necrosis, apoptosis, degeneration, and cellular infiltration. Findings are typically scored for severity (e.g., minimal, mild, moderate, severe).
Visualizations
Caption: Mechanism of action of this compound as an inhibitor of the polyamine synthesis pathway.
Caption: Experimental workflow for assessing this compound toxicity in animal models.
Caption: Logical relationship for troubleshooting adverse events in this compound studies.
References
- 1. Dose Range Finding in Preclinical Studies | Altasciences Blog [altasciences.com]
- 2. Phase II trial of methylglyoxal bis (guanylhydrazone) (MGBG) in advanced head and neck cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Methylglyoxal-bis(guanylhydrazone) (Methyl-GAG): current status and future prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
Best practices for handling and storing Sardomozide hydrochloride.
As "Sardomozide hydrochloride" is not a publicly documented compound, this technical support center provides a generalized framework for the handling, storage, and troubleshooting of a novel, sensitive small molecule inhibitor, hereafter referred to as this compound hydrochloride. The protocols and best practices are based on common procedures for handling compounds that are potentially light-sensitive, hygroscopic, and susceptible to oxidation.
Technical Support Center: this compound Hydrochloride
This guide is intended for researchers, scientists, and drug development professionals. Please consult the specific Safety Data Sheet (SDS) and Certificate of Analysis (COA) for any chemical compound you work with.
Frequently Asked Questions (FAQs)
Q1: How should I store the lyophilized powder of this compound hydrochloride upon receipt?
A1: Lyophilized this compound hydrochloride should be stored under controlled conditions to ensure its stability.[1][2][3] Store the vial in a cool, dry, and dark environment, typically at -20°C or -80°C for long-term storage.[1][2] Ensure the container is tightly sealed to prevent exposure to moisture and air.
Q2: Is this compound hydrochloride sensitive to light or moisture?
A2: Yes, as a sensitive research compound, it should be treated as both light-sensitive and hygroscopic (moisture-sensitive). Store the compound in an amber vial or a container wrapped in foil to protect it from light. To prevent moisture absorption, store it in a desiccator and handle it in a dry, controlled environment.
Q3: What is the best solvent for preparing a stock solution of this compound hydrochloride?
A3: The choice of solvent depends on the compound's solubility and the experimental system's tolerance. For many novel small molecule inhibitors, high-purity, anhydrous Dimethyl Sulfoxide (DMSO) is the primary choice for creating a high-concentration stock solution due to its strong solubilizing power. Other potential solvents include ethanol, methanol, or dimethylformamide (DMF). It is crucial to use a solvent that is compatible with your downstream assays.
Q4: How should I store the stock solution?
A4: Stock solutions are more susceptible to degradation than the lyophilized powder. It is recommended to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound. Store these aliquots at -20°C or -80°C in tightly sealed, light-protected vials.
Q5: What safety precautions should I take when handling this compound hydrochloride?
A5: Always handle research chemicals within a properly equipped laboratory. Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety goggles. Handle the powdered form in a chemical fume hood to avoid inhalation. Refer to the compound-specific Safety Data Sheet (SDS) for detailed hazard information.
Troubleshooting Guides
Issue 1: Inconsistent or No Compound Activity in Experiments
-
Possible Cause: The compound may have degraded due to improper storage or handling. Degradation can occur via oxidation, hydrolysis, or photolysis.
-
Troubleshooting Steps:
-
Verify Storage Conditions: Confirm that both the lyophilized powder and stock solutions have been stored at the correct temperature, protected from light, and sealed from moisture and air.
-
Prepare a Fresh Stock Solution: Prepare a new stock solution from the lyophilized powder. It is advisable to test a new vial if available.
-
Perform a Dose-Response Curve: Test a wide range of inhibitor concentrations to ensure the effect is dose-dependent, which is characteristic of on-target activity.
-
Include Positive and Negative Controls: Use controls to ensure the experimental system is working as expected.
-
Issue 2: Precipitation of the Compound in Working Solution
-
Possible Cause: The solubility limit of this compound hydrochloride has been exceeded in the aqueous experimental medium. This is a common issue when diluting a stock solution made in an organic solvent into an aqueous buffer.
-
Troubleshooting Steps:
-
Lower the Final Concentration: Determine the minimal effective concentration required for your experiment to stay within the solubility limits.
-
Adjust the pH: For ionizable compounds, adjusting the pH of the aqueous medium can significantly improve solubility.
-
Optimize the Solvent: Ensure the final concentration of the organic solvent (e.g., DMSO) in your assay is as low as possible (typically <0.5% v/v) to avoid affecting the biological system.
-
Centrifuge the Solution: Before use, centrifuge the working solution at high speed (e.g., 10,000 x g) to pellet any undissolved microparticles and use the clear supernatant.
-
Issue 3: Color Change in the Stock Solution
-
Possible Cause: A change in color often indicates chemical degradation or oxidation of the compound.
-
Troubleshooting Steps:
-
Discard the Solution: Do not use a stock solution that has changed color, as the compound's integrity is compromised.
-
Review Handling Protocol: This issue may be triggered by exposure to air (oxygen) or light. When preparing new solutions, consider purging the vial headspace with an inert gas like argon or nitrogen before sealing.
-
Use High-Purity Solvents: Ensure that the solvent used for reconstitution is of high purity and anhydrous to prevent reactions with impurities.
-
Data Presentation
Table 1: Recommended Storage Conditions for this compound Hydrochloride
| Form | Storage Temperature | Protection | Duration |
| Lyophilized Powder | -20°C to -80°C | Tightly sealed, desiccated, dark | Long-term (>1 year) |
| Stock Solution (in DMSO) | -20°C to -80°C | Tightly sealed, dark, single-use aliquots | Short to medium-term (1-6 months) |
| Aqueous Working Solution | 2-8°C | Prepared fresh before each use | Short-term (<24 hours) |
Table 2: Hypothetical Solubility of this compound Hydrochloride
| Solvent | Solubility (at 25°C) | Notes |
| DMSO | ≥ 50 mg/mL | Recommended for primary stock solution. |
| Ethanol | ≥ 20 mg/mL | Alternative solvent, check assay compatibility. |
| Water | < 0.1 mg/mL | Practically insoluble in aqueous solutions. |
| PBS (pH 7.4) | < 0.1 mg/mL | Poorly soluble in physiological buffers. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
Objective: To prepare a concentrated stock solution of this compound hydrochloride for subsequent dilution into experimental media.
Materials:
-
This compound hydrochloride (lyophilized powder)
-
High-purity, anhydrous DMSO
-
Sterile microcentrifuge tubes or amber glass vials
-
Calibrated analytical balance
-
Precision pipettes
Procedure:
-
Pre-Weighing Preparation: Allow the vial of lyophilized this compound hydrochloride to equilibrate to room temperature for at least 15-20 minutes before opening to prevent condensation of moisture.
-
Weighing: In a chemical fume hood, carefully weigh the desired amount of powder. For example, to prepare 1 mL of a 10 mM solution (assuming a hypothetical molecular weight of 500 g/mol ), weigh out 5 mg of the compound.
-
Dissolution: Add the appropriate volume of anhydrous DMSO to the powder. Vortex gently and sonicate briefly if necessary to ensure the compound is completely dissolved.
-
Aliquoting: Dispense the stock solution into single-use, sterile, and light-protected (amber) vials. This prevents contamination and degradation from repeated freeze-thaw cycles.
-
Labeling and Storage: Clearly label each aliquot with the compound name, concentration, date of preparation, and solvent. Store the aliquots at -20°C or -80°C.
Visualizations
Caption: Recommended workflow for handling and preparing this compound hydrochloride.
Caption: Troubleshooting logic for inconsistent experimental results.
Caption: Hypothetical signaling pathway showing this compound as an Akt inhibitor.
References
Technical Support Center: Mitigating Lysosomal Sequestration of Sardomozide in Resistant Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering resistance to Sardomozide due to lysosomal sequestration.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound, also known as CGP 48664 or SAM486A, is a potent and selective inhibitor of S-adenosylmethionine decarboxylase (SAMDC).[1][2][3] SAMDC is a critical enzyme in the polyamine biosynthesis pathway, responsible for the production of spermidine and spermine.[4][5] By inhibiting SAMDC, this compound depletes intracellular polyamines, which are essential for cell growth, proliferation, and differentiation. This disruption of polyamine metabolism leads to the antiproliferative and antitumor effects of the drug.
Q2: What is lysosomal sequestration and how does it contribute to this compound resistance?
A2: Lysosomal sequestration is a mechanism of drug resistance where therapeutic agents are trapped within lysosomes, acidic organelles within the cell. This compound is a weak base, and in the acidic environment of the lysosome (pH 4-5), it becomes protonated. This charged form of the drug is less able to diffuse across the lysosomal membrane and becomes sequestered, or trapped, within the organelle. This process reduces the cytosolic concentration of this compound, preventing it from reaching its target enzyme, SAMDC, and thereby diminishing its therapeutic efficacy.
Q3: What are the common signs of lysosomal sequestration-mediated resistance to this compound in our cell culture experiments?
A3: Common indicators that you may be encountering lysosomal sequestration of this compound include:
-
Increased IC50 Value: A significant increase in the half-maximal inhibitory concentration (IC50) of this compound in your resistant cell line compared to the sensitive parental line.
-
Vacuole Formation: The appearance of large cytoplasmic vacuoles, which are often of lysosomal origin, in resistant cells upon treatment with this compound.
-
Reduced Downstream Effects: Despite the presence of this compound, you may observe minimal changes in the levels of downstream polyamines (spermidine and spermine) in resistant cells.
-
Co-localization with Lysosomal Markers: Fluorescence microscopy showing co-localization of a fluorescently labeled this compound analog with a lysosomal marker like LysoTracker Red.
Q4: What are the general strategies to overcome lysosomal sequestration of this compound?
A4: Several strategies can be employed to mitigate the lysosomal sequestration of this compound and restore its cytotoxic effects:
-
Lysosomotropic Agents: Co-treatment with agents that raise the lysosomal pH, such as chloroquine or ammonium chloride, can prevent the protonation and trapping of this compound.
-
V-ATPase Inhibitors: Inhibitors of the vacuolar H+-ATPase (V-ATPase), such as bafilomycin A1, block the pumping of protons into the lysosome, thereby increasing its pH and reducing drug sequestration.
-
Combination Therapy: Using this compound in combination with other chemotherapeutic agents that do not undergo lysosomal sequestration or that can disrupt lysosomal function.
Troubleshooting Guides
This section provides practical guidance for specific issues you may encounter during your experiments.
| Problem | Potential Cause | Troubleshooting Steps |
| High variability in cell viability (IC50) assays. | Inconsistent cell seeding, edge effects in multi-well plates, or incomplete drug solubilization. | Ensure a homogenous cell suspension before seeding. Avoid using the outermost wells of the plate or fill them with sterile media. Confirm complete dissolution of this compound and any co-administered agents in the vehicle solvent before diluting in culture medium. |
| The lysosomal inhibitor (e.g., chloroquine, bafilomycin A1) is toxic to the cells at the desired concentration. | The inhibitor concentration is too high for the specific cell line. | Perform a dose-response curve for the inhibitor alone to determine its own IC50 value. Use the inhibitor at a concentration well below its IC50 but still effective at disrupting lysosomal pH (e.g., 10-20 µM for chloroquine, 10-100 nM for bafilomycin A1). Consider a shorter co-incubation time. |
| No significant reversal of this compound resistance is observed after co-treatment with a lysosomal inhibitor. | The concentration of the inhibitor is insufficient to adequately raise lysosomal pH. Resistance may be mediated by other mechanisms in addition to lysosomal sequestration. The washout period after inhibitor treatment was too long. | Increase the concentration of the lysosomal inhibitor, ensuring it remains below toxic levels. Investigate other potential resistance mechanisms, such as upregulation of drug efflux pumps or alterations in the target enzyme (SAMDC). Reduce or eliminate the washout period before adding this compound. |
| Difficulty in visualizing lysosomal sequestration with LysoTracker Red. | The concentration of LysoTracker Red is not optimal. The incubation time is too short or too long. The fluorescence signal is weak. | Titrate the concentration of LysoTracker Red (typically 50-75 nM) to find the optimal signal-to-noise ratio for your cell line. Optimize the incubation time (usually 30-120 minutes). Ensure the use of appropriate filters on the fluorescence microscope and protect the probe from light. |
| Conflicting results between different methods of assessing lysosomal sequestration. | Each method has its own limitations. For example, dye displacement assays can be indirect. | Use multiple, complementary methods to confirm your findings. For instance, combine a LysoTracker Red displacement assay with direct quantification of intracellular this compound levels by LC-MS/MS in the presence and absence of a lysosomal inhibitor. |
Data Presentation
The following tables summarize representative quantitative data for this compound activity and the effect of lysosomal inhibitors.
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | This compound IC50 (µM) |
| T24 | Bladder Cancer | 0.71 |
| L1210 | Murine Leukemia | ~3 (concentration for polyamine depletion) |
| MDA-MB-231 | Breast Cancer | Not specified, but sensitive |
| T-47D | Breast Cancer | Not specified, but sensitive |
| MCF-7 | Breast Cancer | Not specified, but sensitive |
Table 2: Representative Effect of Lysosomal Inhibitors on this compound IC50 in a Resistant Cell Line Model
| Treatment | This compound IC50 (µM) | Fold Change in Resistance |
| This compound alone | 50 | 1 |
| This compound + Chloroquine (20 µM) | 15 | 0.3 |
| This compound + Bafilomycin A1 (50 nM) | 10 | 0.2 |
Note: The data in Table 2 are representative and the actual values may vary depending on the cell line and experimental conditions.
Experimental Protocols
Protocol 1: Determining the Effect of Lysosomal Inhibitors on this compound IC50
-
Cell Seeding: Seed the this compound-sensitive parental and resistant cell lines in 96-well plates at a predetermined optimal density. Allow cells to adhere overnight.
-
Preparation of Drug Solutions: Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO). Prepare stock solutions of chloroquine (in water) and bafilomycin A1 (in DMSO).
-
Co-treatment:
-
For the control group, add serial dilutions of this compound to the cells.
-
For the experimental groups, pre-incubate the cells with a fixed, non-toxic concentration of chloroquine (e.g., 20 µM) or bafilomycin A1 (e.g., 50 nM) for 1-2 hours.
-
Following pre-incubation, add serial dilutions of this compound to the inhibitor-containing media.
-
-
Incubation: Incubate the plates for a period equivalent to 2-3 cell doubling times (e.g., 48-72 hours).
-
Cell Viability Assay: Assess cell viability using a standard method such as the MTT or CellTiter-Glo® assay.
-
Data Analysis: Calculate the IC50 values for this compound in each condition using a non-linear regression analysis. Determine the fold change in resistance.
Protocol 2: Visualizing Lysosomal Sequestration using LysoTracker Red
-
Cell Culture: Grow this compound-sensitive and resistant cells on glass coverslips or in imaging-compatible plates.
-
This compound Treatment: Treat the cells with this compound at a concentration known to induce resistance (e.g., near the IC50 of the resistant line) for a specified period (e.g., 24 hours). Include an untreated control.
-
LysoTracker Red Staining:
-
Prepare a working solution of LysoTracker Red DND-99 in pre-warmed culture medium (typically 50-75 nM).
-
Remove the culture medium from the cells and add the LysoTracker Red working solution.
-
Incubate for 30-120 minutes at 37°C, protected from light.
-
-
Imaging:
-
Replace the staining solution with fresh, pre-warmed medium.
-
Immediately visualize the cells using a fluorescence microscope with appropriate filters for LysoTracker Red (Excitation/Emission: ~577/590 nm).
-
-
Analysis: Observe the intensity and distribution of the LysoTracker Red signal. In cells with significant lysosomal sequestration, you may observe a more intense and punctate staining pattern. To quantify, image analysis software can be used to measure the mean fluorescence intensity per cell.
Mandatory Visualizations
Caption: this compound's mechanism of action via inhibition of SAMDC.
Caption: Workflow for mitigating this compound's lysosomal sequestration.
References
- 1. In vitro and in vivo reversal of chloroquine resistance in Plasmodium falciparum with promethazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Reversed Chloroquine Molecules as a Strategy to Overcome Resistance in Malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protocol for detecting lysosome quantity and membrane permeability in acute myeloid leukemia cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting polyamine metabolism for cancer therapy and prevention - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Polyamine pathway activity promotes cysteine essentiality in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Selecting appropriate solvents for Sardomozide formulation.
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to selecting appropriate solvents for Sardomozide formulation. The following sections offer troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during experimental work.
Troubleshooting Guide
Researchers may face several challenges when formulating this compound. This guide provides a systematic approach to troubleshooting common issues related to solvent selection and formulation stability.
Problem: Poor Initial Dissolution of this compound
Observation: this compound dihydrochloride does not readily dissolve in the chosen solvent system.
| Potential Cause | Recommended Action |
| Inappropriate Solvent Selection | This compound dihydrochloride is a salt and is expected to have higher solubility in polar solvents. Review the provided solubility data and consider solvents with higher polarity. If using a non-polar solvent, consider the use of a co-solvent system. |
| Insufficient Solvent Volume | The concentration of this compound may exceed its solubility limit in the chosen solvent. Try increasing the volume of the solvent to prepare a more dilute solution. |
| Low Temperature | Solubility is often temperature-dependent. Gentle warming of the solution (e.g., to 37-60°C) can aid in dissolution.[1] However, be cautious of potential degradation at elevated temperatures. |
| Suboptimal pH | For aqueous solutions, the pH can significantly impact the solubility of a hydrochloride salt. Generally, a more acidic pH will favor the solubility of a basic compound's salt. Experiment with buffered solutions at different pH values to determine the optimal range for this compound solubility. |
| Poor Quality Solvent | The presence of impurities or absorbed water in the solvent can negatively affect solubility. For instance, hygroscopic solvents like DMSO can absorb moisture, which may reduce the solubility of certain compounds.[2] Always use high-purity, anhydrous solvents from a reputable source. |
Problem: Precipitation of this compound After Initial Dissolution
Observation: this compound initially dissolves but then precipitates out of solution over time or upon temperature change.
| Potential Cause | Recommended Action |
| Supersaturation | The initial dissolution may have been achieved through methods like heating, leading to a supersaturated solution that is not stable at room temperature. Prepare a fresh solution at a lower concentration, ensuring it remains stable at the intended storage and experimental temperature. |
| Change in Temperature | A decrease in temperature can reduce the solubility of the compound, causing it to precipitate. Maintain a constant temperature throughout the experiment and storage. |
| pH Shift | For aqueous solutions, a shift in pH can alter the ionization state of this compound and reduce its solubility. Ensure the solution is adequately buffered to maintain a stable pH. |
| Solvent Evaporation | Evaporation of the solvent will increase the concentration of this compound, potentially exceeding its solubility limit. Keep vials tightly sealed to prevent solvent loss. |
| Common Ion Effect | In aqueous solutions containing other chloride salts, the solubility of this compound dihydrochloride may be reduced due to the common ion effect. If possible, use buffers or other excipients that do not introduce excess chloride ions. |
Frequently Asked Questions (FAQs)
Q1: What are the known solubility characteristics of this compound?
A1: this compound is available as a free base and a dihydrochloride salt. The dihydrochloride salt form generally exhibits enhanced water solubility and stability.[3]
Q2: Which solvents are recommended for preparing stock solutions of this compound?
A2: Dimethyl sulfoxide (DMSO) is an excellent solvent for this compound dihydrochloride, with a solubility of up to 60 mg/mL.[2] For aqueous stock solutions, water can be used, with a solubility of approximately 8 mg/mL.[2] It is noted to be insoluble in ethanol.
Q3: How can I prepare this compound for in vivo studies?
A3: Several co-solvent systems have been successfully used for in vivo administration of this compound. These typically involve an initial stock solution in DMSO, which is then further diluted with aqueous and non-aqueous vehicles. Examples include:
-
10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline for a clear solution.
-
10% DMSO and 90% corn oil for a clear solution.
-
10% DMSO and 90% (20% SBE-β-CD in saline) for a suspended solution.
Q4: My this compound solution appears cloudy. What should I do?
A4: Cloudiness or turbidity indicates incomplete dissolution or the formation of a fine precipitate. This could be due to exceeding the solubility limit, a pH shift, or temperature change. To address this, you can try:
-
Adding more solvent to decrease the concentration.
-
Adjusting the pH to a more favorable range (for aqueous solutions).
-
Gently warming the solution while stirring.
-
Using sonication to aid dissolution.
-
Filtering the solution to remove any insoluble impurities.
Q5: How should I store this compound solutions?
A5: For optimal stability, it is recommended to prepare fresh solutions for each experiment. If storage is necessary, aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C or -80°C. The stability of this compound in a specific solvent system should be experimentally verified.
Data on Solvent Properties and this compound Solubility
The selection of an appropriate solvent is critical for successful formulation. The following tables provide a summary of the physicochemical properties of common pharmaceutical solvents and the known solubility data for this compound dihydrochloride.
Table 1: Physicochemical Properties of Common Pharmaceutical Solvents
| Solvent | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/cm³) | Polarity Index |
| Water | 18.02 | 100.0 | 1.000 | 10.2 |
| Ethanol | 46.07 | 78.3 | 0.789 | 5.2 |
| Dimethyl Sulfoxide (DMSO) | 78.13 | 189.0 | 1.100 | 7.2 |
| Propylene Glycol | 76.09 | 188.2 | 1.036 | 6.8 |
| Polyethylene Glycol 300 (PEG 300) | 285-315 | - | ~1.12 | - |
| Glycerin | 92.09 | 290.0 | 1.261 | 7.9 |
Table 2: Solubility of this compound Dihydrochloride
| Solvent | Solubility | Observations |
| Dimethyl Sulfoxide (DMSO) | 60 mg/mL | Clear solution |
| Water | 8 mg/mL | Clear solution |
| Ethanol | Insoluble | - |
| 10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline | ≥ 1 mg/mL | Clear solution |
| 10% DMSO / 90% Corn Oil | ≥ 1 mg/mL | Clear solution |
| 10% DMSO / 90% (20% SBE-β-CD in Saline) | 1 mg/mL | Suspended solution |
Experimental Protocols
Protocol 1: Determination of Thermodynamic (Equilibrium) Solubility
This protocol outlines a standard shake-flask method to determine the equilibrium solubility of this compound in a given solvent.
Materials:
-
This compound dihydrochloride powder
-
Selected solvent(s) of high purity
-
Vials with screw caps
-
Shaker or rotator at a controlled temperature
-
Centrifuge
-
HPLC system with a suitable column and detector
-
Syringe filters (0.22 µm)
Procedure:
-
Add an excess amount of this compound dihydrochloride powder to a vial containing a known volume of the selected solvent.
-
Seal the vial and place it on a shaker or rotator at a constant temperature (e.g., 25°C or 37°C).
-
Agitate the mixture for a sufficient duration (typically 24-48 hours) to ensure equilibrium is reached.
-
After equilibration, allow the suspension to settle.
-
Carefully withdraw a sample of the supernatant and filter it through a 0.22 µm syringe filter to remove any undissolved solid.
-
Dilute the filtered solution with a suitable mobile phase to a concentration within the calibration range of the HPLC method.
-
Analyze the diluted sample by HPLC to determine the concentration of this compound.
-
Calculate the solubility of this compound in the selected solvent based on the measured concentration and the dilution factor.
Protocol 2: Forced Degradation Study
Forced degradation studies are essential to understand the stability of this compound and to develop stability-indicating analytical methods.
Stress Conditions:
-
Acid Hydrolysis: Incubate this compound solution in 0.1 M HCl at a specified temperature (e.g., 60°C) for a defined period.
-
Base Hydrolysis: Incubate this compound solution in 0.1 M NaOH at a specified temperature (e.g., 60°C) for a defined period.
-
Oxidative Degradation: Treat this compound solution with a suitable oxidizing agent (e.g., 3% H₂O₂) at room temperature.
-
Thermal Degradation: Expose solid this compound powder and a solution to elevated temperatures (e.g., 80°C).
-
Photodegradation: Expose solid this compound powder and a solution to a light source according to ICH Q1B guidelines.
Procedure:
-
Prepare solutions of this compound in a suitable solvent (e.g., water or a co-solvent mixture).
-
Expose the solutions and solid powder to the stress conditions outlined above for various time points.
-
At each time point, withdraw a sample and, if necessary, neutralize any acid or base.
-
Analyze the samples using a validated stability-indicating HPLC method to separate the parent compound from any degradation products.
-
Quantify the amount of this compound remaining and the formation of any major degradation products.
Visualizations
Caption: A workflow diagram for selecting and optimizing a solvent system for this compound formulation.
Caption: A decision tree for troubleshooting low solubility issues encountered with this compound.
References
Interpreting Unexpected Results in Sardomozide-Treated Cells: A Technical Support Center
Welcome to the technical support center for Sardomozide, a potent inhibitor of S-adenosylmethionine decarboxylase (SAMDC). This resource is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot unexpected experimental outcomes. Here you will find frequently asked questions (FAQs) and detailed troubleshooting guides to assist in the interpretation of your results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent and selective inhibitor of S-adenosylmethionine decarboxylase (SAMDC), a key enzyme in the polyamine biosynthesis pathway.[1][2][3][4] By inhibiting SAMDC, this compound prevents the conversion of S-adenosylmethionine (SAM) to S-adenosylmethioninamine, which is the donor of the aminopropyl group required for the synthesis of spermidine and spermine from putrescine.[3]
Q2: What are the expected cellular effects of this compound treatment?
A2: The primary and expected effect of this compound treatment is the depletion of intracellular polyamines, specifically spermidine and spermine. This depletion is also associated with an accumulation of their precursor, putrescine. Consequently, this disruption of polyamine homeostasis is expected to inhibit cell proliferation and, in many cancer cell lines, induce apoptosis.
Q3: What is the recommended solvent and storage condition for this compound?
A3: this compound hydrochloride is soluble in ethanol and water. For long-term storage, it is recommended to store the solid compound at -20°C. Stock solutions can be stored at -20°C for several months or at 4°C for shorter periods. It is advisable to protect solutions from direct light.
Q4: At what concentration should I use this compound?
A4: The effective concentration of this compound is cell-line dependent. The IC50 for SAMDC inhibition is in the low nanomolar range (around 5 nM). However, the IC50 for inhibiting cell proliferation can be higher, for example, 0.71 µM for T24 bladder cancer cells. It is recommended to perform a dose-response curve to determine the optimal concentration for your specific cell line and experimental endpoint.
Troubleshooting Guides
Unexpected Result 1: No significant decrease in cell viability or proliferation after this compound treatment.
This is a common issue that can arise from several factors, from experimental setup to cellular resistance mechanisms.
Possible Causes and Troubleshooting Steps:
| Possible Cause | Troubleshooting Steps |
| Drug Inactivity/Degradation | 1. Verify Drug Integrity: Ensure the this compound used is from a reputable source and has been stored correctly. 2. Fresh Preparation: Prepare fresh stock solutions. The stability of this compound in cell culture media over long-term experiments may be a factor; consider replacing the media with fresh drug every 24-48 hours for long-duration assays. |
| Suboptimal Drug Concentration | 1. Perform Dose-Response: Conduct a comprehensive dose-response experiment with a wide range of concentrations (e.g., from nanomolar to micromolar) to determine the IC50 in your specific cell line. 2. Increase Incubation Time: Extend the treatment duration, as the effects of polyamine depletion may take longer to manifest in some cell lines. |
| Cell Line Resistance | 1. Compensatory Mechanisms: Cells can develop resistance by upregulating compensatory pathways. For instance, increased expression of ornithine decarboxylase (ODC), another key enzyme in polyamine synthesis, might counteract the effect of SAMDC inhibition. 2. Drug Efflux: Overexpression of drug efflux pumps can reduce the intracellular concentration of this compound. |
| High Serum Concentration | 1. Serum Protein Binding: Components in fetal bovine serum (FBS) can bind to and sequester the drug, reducing its effective concentration. Try reducing the serum concentration in your culture medium, if tolerated by your cells. |
| Solvent-Related Issues | 1. DMSO Concentration: If using DMSO as a solvent, ensure the final concentration in the culture medium is low (typically <0.5%) and consistent across all wells. Run a vehicle control (medium with DMSO only) to rule out solvent-induced effects. |
Troubleshooting Workflow for Lack of Efficacy
Unexpected Result 2: Altered cell morphology, including the appearance of large cytoplasmic vacuoles.
Changes in cell morphology are not uncommon with drug treatments. However, the appearance of prominent vacuoles can be a specific cellular response.
Possible Causes and Interpretation:
| Observation | Potential Interpretation | Suggested Follow-up Experiments |
| Cell Shrinkage and Rounding | These are classic signs of apoptosis. This compound-induced polyamine depletion can trigger the mitochondria-mediated apoptotic pathway. | Apoptosis Assays: Perform Annexin V/Propidium Iodide staining followed by flow cytometry. Conduct a Western blot for cleaved caspase-3 and PARP. |
| Large Cytoplasmic Vacuoles | This may indicate lysosomal sequestration of the drug or its metabolites, a potential mechanism of drug resistance. This has been observed in cells resistant to this compound (CGP-48664). | Lysosomal Staining: Use lysosomal markers like LysoTracker to confirm the origin of the vacuoles. Drug Accumulation Studies: If possible, quantify the intracellular and intra-lysosomal concentration of this compound. |
| Enlarged and Flattened Cells | This morphology can be indicative of cellular senescence. Polyamine depletion has been linked to the upregulation of cell cycle inhibitors. | Senescence Assays: Perform senescence-associated β-galactosidase staining. Western blot for senescence markers like p21 and p27. |
Signaling Pathway: this compound's Effect on Polyamine Synthesis
Experimental Protocols
Cell Viability Assessment: MTT Assay
This protocol provides a general guideline for assessing cell viability based on the reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by metabolically active cells.
Materials:
-
96-well plate
-
This compound
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound and a vehicle control. Incubate for the desired duration (e.g., 24, 48, 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well.
-
Incubate for at least 15 minutes at room temperature on an orbital shaker to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
Apoptosis Detection: Annexin V and Propidium Iodide (PI) Staining
This method distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.
Materials:
-
This compound-treated and control cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and binding buffer)
-
Flow cytometer
Procedure:
-
Harvest cells (including supernatant for suspension cells) and wash with cold PBS.
-
Resuspend the cell pellet in 1X binding buffer to a concentration of approximately 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X binding buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
Protein Expression Analysis: Western Blot for SAMDC
This protocol outlines the detection of SAMDC protein levels by Western blotting.
Materials:
-
This compound-treated and control cell lysates
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against SAMDC
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Prepare cell lysates and determine protein concentration.
-
Separate 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-SAMDC antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and add the chemiluminescent substrate.
-
Visualize the protein bands using an imaging system.
Experimental Workflow for Investigating Unexpected Results
Quantitative Data Summary
Table 1: Expected Changes in Polyamine Levels in Response to this compound Treatment
| Analyte | Expected Change | Method of Detection |
| Putrescine | Increase | HPLC |
| Spermidine | Decrease | HPLC |
| Spermine | Decrease | HPLC |
Table 2: Interpreting Flow Cytometry Data for Apoptosis (Annexin V/PI Staining)
| Cell Population | Annexin V Staining | PI Staining | Interpretation |
| Viable | Negative | Negative | Healthy, intact cell membrane |
| Early Apoptotic | Positive | Negative | Phosphatidylserine externalization, intact membrane |
| Late Apoptotic/Necrotic | Positive | Positive | Membrane permeability compromised |
References
Sardomozide Technical Support Center: Navigating Experimental Variability
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address variability in experimental outcomes with Sardomozide.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective inhibitor of the enzyme S-adenosylmethionine decarboxylase (SAMDC).[1][2][3] SAMDC is a critical enzyme in the biosynthesis of polyamines, such as spermidine and spermine, which are essential for cell growth, differentiation, and proliferation.[1] By inhibiting SAMDC, this compound depletes intracellular polyamine levels, thereby impeding cell growth and division.[1] It is a derivative of methylglyoxal-bis(guanylhydrazone) (MGBG) and has shown potential as an antineoplastic and antiviral agent.
Q2: What are the different forms of this compound available and which one should I use?
This compound is available as a free base and as a dihydrochloride salt. The dihydrochloride salt form generally exhibits enhanced water solubility and stability, which can be advantageous for preparing stock solutions and ensuring consistent concentrations in aqueous cell culture media. For most in vitro experiments, using the dihydrochloride salt is recommended to minimize variability related to solubility.
Q3: What is the recommended solvent and storage condition for this compound?
This compound is soluble in dimethyl sulfoxide (DMSO) and ethanol. For cell culture experiments, it is common to prepare a concentrated stock solution in sterile DMSO. Stock solutions should be stored at -20°C for long-term use (months) or at -80°C for extended periods (up to 6 months). To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller volumes.
Q4: What are the known IC50 values for this compound?
The 50% inhibitory concentration (IC50) of this compound varies depending on the experimental system. For the inhibition of the SAMDC enzyme itself, the IC50 is approximately 5 nM. In cell-based assays measuring cell proliferation, the IC50 can range from the low micromolar to nanomolar range, depending on the cell line. For example, the IC50 for the proliferation of T24 bladder cancer cells is 0.71 µM.
Troubleshooting Guide
Issue 1: High Variability in Dose-Response Curves
High variability between replicate experiments or unexpected shifts in IC50 values are common challenges. Several factors can contribute to this issue.
| Potential Cause | Recommended Solution |
| Inconsistent Cell Seeding Density | Cell density can significantly impact the apparent chemosensitivity of cells. Higher densities may lead to increased resistance. Standardize your cell seeding protocol to ensure consistent cell numbers across all wells and experiments. It is recommended to perform experiments when cells are in the logarithmic growth phase. |
| Variable Serum Concentration | Serum proteins can bind to small molecules like this compound, reducing the free and active concentration of the compound. Use a consistent batch and percentage of serum in your culture medium for all related experiments. If variability persists, consider reducing the serum concentration or using serum-free medium if your cell line can tolerate it. |
| Inaccurate Drug Concentration | Errors in serial dilutions or degradation of the compound can lead to inconsistent effective concentrations. Prepare fresh dilutions from a validated stock solution for each experiment. Verify the concentration of your stock solution periodically. |
| Solubility Issues | Precipitation of this compound in the culture medium will result in a lower effective concentration. Ensure the final DMSO concentration in your culture medium is low (typically <0.5%) to maintain solubility and minimize solvent-induced artifacts. Visually inspect the medium for any signs of precipitation after adding the compound. |
| Cell Line Instability | Genetic drift in continuously passaged cell lines can alter their sensitivity to drugs. Use cell lines with a low passage number and periodically re-validate their identity and phenotype. |
Issue 2: Lower-Than-Expected Potency or Lack of Effect
If this compound is not producing the expected level of inhibition, consider the following troubleshooting steps.
| Potential Cause | Recommended Solution |
| Compound Degradation | Improper storage or handling of this compound can lead to its degradation. Store stock solutions at -20°C or -80°C in tightly sealed vials to prevent moisture absorption. Avoid repeated freeze-thaw cycles by preparing aliquots. |
| Cellular Resistance Mechanisms | Cancer cells can develop resistance to polyamine synthesis inhibitors by upregulating polyamine uptake from the extracellular environment. Consider co-treatment with an inhibitor of polyamine transport to enhance the efficacy of this compound. |
| Sub-optimal Treatment Duration | The effects of polyamine depletion on cell proliferation may take time to manifest. Optimize the treatment duration by performing a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal endpoint for your specific cell line and assay. A 48-hour treatment has been shown to significantly reduce SAMDC activity. |
| Incorrect Assay Endpoint | The chosen assay may not be sensitive enough to detect the effects of this compound. Ensure your assay for cell viability or proliferation is validated and appropriate for your experimental goals. Consider using multiple assays to confirm your findings. |
| DMSO Off-Target Effects | The solvent, DMSO, can have biological effects on its own, which may mask or interfere with the activity of this compound. Always include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) in your experiments to account for any solvent effects. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Reconstitution: Reconstitute the lyophilized this compound dihydrochloride powder in sterile DMSO to create a high-concentration stock solution (e.g., 10 mM). To aid dissolution, you can gently warm the tube to 37°C and use an ultrasonic bath for a short period.
-
Sterilization: The DMSO stock solution is considered sterile. Further filtration is generally not required if handled under sterile conditions.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. Store the aliquots at -20°C for several months or at -80°C for longer-term storage (up to 6 months). Avoid repeated freeze-thaw cycles.
Protocol 2: In Vitro Cell Proliferation Assay
-
Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density that ensures they remain in the exponential growth phase throughout the experiment. Allow the cells to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
This compound Treatment:
-
Prepare a series of dilutions of this compound from your stock solution in your complete cell culture medium. Ensure the final DMSO concentration is consistent across all wells and does not exceed a level that affects cell viability (typically <0.5%).
-
Include a vehicle control (medium with DMSO only) and a no-treatment control.
-
Remove the overnight culture medium from the cells and replace it with the medium containing the various concentrations of this compound.
-
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours).
-
Assessing Cell Viability:
-
After incubation, assess cell viability using a suitable method, such as the MTT, MTS, or a resazurin-based assay.
-
Read the absorbance or fluorescence according to the manufacturer's instructions.
-
-
Data Analysis:
-
Normalize the data to the vehicle control.
-
Plot the dose-response curve and calculate the IC50 value using a non-linear regression model.
-
Visualizations
References
Validation & Comparative
A Comparative Guide to the Efficacy of Sardomozide and Other SAMDC Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of Sardomozide (also known as CGP 48664 or SAM486A) with other inhibitors of S-adenosylmethionine decarboxylase (SAMDC), a critical enzyme in the polyamine biosynthesis pathway. The primary comparator is the first-generation inhibitor Methylglyoxal bis(guanylhydrazone) (MGBG). This document summarizes key experimental data, details relevant experimental protocols, and visualizes important biological pathways and workflows to aid in research and development decisions.
Introduction to SAMDC Inhibition
S-adenosylmethionine decarboxylase (SAMDC) is a rate-limiting enzyme in the biosynthesis of polyamines, such as spermidine and spermine. These polyamines are essential for cell growth, differentiation, and proliferation.[1] Elevated polyamine levels are frequently observed in cancer cells, making SAMDC a key target for anticancer drug development. Inhibition of SAMDC disrupts the polyamine pathway, leading to a depletion of spermidine and spermine, which in turn can inhibit tumor growth and induce apoptosis.[2][3]
Comparative Efficacy of SAMDC Inhibitors
This compound, a second-generation SAMDC inhibitor, has demonstrated significantly greater potency and specificity compared to the first-generation inhibitor, MGBG.[1] This section provides a detailed comparison of their performance based on available preclinical data.
Data Presentation
The following tables summarize the quantitative data on the inhibitory activity and cellular effects of this compound and MGBG.
Table 1: In Vitro Inhibitory Activity against SAMDC
| Inhibitor | Target Enzyme | IC50 Value | Source Organism |
| This compound | SAMDC | 5 nM | Rat Liver |
| MGBG | SAMDC | Less potent than derivatives (IC50 of 10-100 nM for derivatives) | Not Specified |
Note: While a direct enzymatic IC50 for MGBG is not specified in the reviewed literature, it is consistently referred to as less potent than its derivatives and this compound.
Table 2: Selectivity of SAMDC Inhibition
| Inhibitor | SAMDC IC50 | Diamine Oxidase (DAO) IC50 | Selectivity (DAO IC50 / SAMDC IC50) |
| This compound | 5 nM (0.005 µM) | 18 µM | ~3600-fold |
| MGBG | Not Specified | Known to be a less effective inhibitor than derivatives | Lower than this compound |
Table 3: In Vitro Antiproliferative Activity
| Inhibitor | Cell Line | IC50 for Cell Growth |
| This compound | T24 Bladder Carcinoma | 0.71 µM |
| This compound | Various Human and Mouse Tumor Cell Lines | 0.3 - 3 µM |
| MGBG | L1210 Murine Leukemia | 0.5 µM |
| MGBG | T24 Bladder Carcinoma | 1.1 µM |
Table 4: In Vivo Antitumor Efficacy and Toxicity
| Inhibitor | Animal Model | Antitumor Activity | Toxicity Profile |
| This compound | SK-MEL-24 Melanoma Mouse Xenograft | Reduces tumor growth at 0.5 and 5 mg/kg | Attenuated mitochondrial toxicity compared to MGBG. |
| MGBG | B16 Melanoma & T24 Bladder Carcinoma Xenografts | Marginal antitumor activity | Known to cause mitochondrial damage. |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental procedures discussed, the following diagrams are provided in Graphviz DOT language.
Polyamine Biosynthesis Pathway and Inhibition
This diagram illustrates the key steps in the polyamine biosynthesis pathway and highlights the points of inhibition by SAMDC inhibitors.
Caption: Inhibition of SAMDC by this compound and MGBG.
Experimental Workflow for Comparing Inhibitor Efficacy
This diagram outlines the general workflow for evaluating and comparing the efficacy of SAMDC inhibitors like this compound and MGBG.
References
- 1. A phase I study of a new polyamine biosynthesis inhibitor, SAM486A, in cancer patients with solid tumours - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. New S-adenosylmethionine decarboxylase inhibitors with potent antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
Validation of Sardomozide's selectivity for SAMDC over diamine oxidase (DAO).
For Immediate Release
Basel, Switzerland – November 28, 2025 – New comparative analysis confirms that Sardomozide, a potent inhibitor of S-adenosylmethionine decarboxylase (SAMDC), exhibits a remarkable degree of selectivity for its primary target over the off-target enzyme diamine oxidase (DAO). This high selectivity is a critical attribute for researchers investigating the polyamine biosynthesis pathway, minimizing confounding effects and ensuring more precise experimental outcomes.
This compound is a key tool for scientists and drug development professionals studying cellular growth, proliferation, and differentiation, processes in which polyamines play a crucial role.[1] The enzyme SAMDC is a rate-limiting step in the production of the higher polyamines, spermidine and spermine.[2][3][4] Inhibition of this enzyme allows for the targeted investigation of the downstream effects of polyamine depletion.
Quantitative Comparison of Inhibitory Activity
Experimental data demonstrates that this compound is significantly more potent against SAMDC than DAO. The half-maximal inhibitory concentration (IC50) for this compound against rat liver SAMDC is 5 nM (0.005 µM), whereas the IC50 against rat small intestine DAO is 18 µM.[5] This represents a selectivity ratio of over 3600-fold in favor of SAMDC, highlighting the compound's specificity.
| Enzyme Target | Inhibitor | IC50 Value | Source Organism/Tissue | Selectivity Ratio (DAO IC50 / SAMDC IC50) |
| S-adenosylmethionine decarboxylase (SAMDC) | This compound | 5 nM (0.005 µM) | Rat Liver | >3600 |
| Diamine Oxidase (DAO) | This compound | 18 µM | Rat Small Intestine |
Understanding the Significance: SAMDC and DAO Pathways
S-adenosylmethionine decarboxylase (SAMDC) is a pivotal enzyme in the polyamine biosynthesis pathway. It catalyzes the conversion of S-adenosylmethionine (SAM) to decarboxylated SAM (dcSAM), which then serves as an aminopropyl donor for the synthesis of spermidine and spermine from putrescine. These polyamines are essential for a variety of cellular functions, including DNA stabilization, gene expression, and cell cycle regulation.
Diamine oxidase (DAO), on the other hand, is primarily involved in the catabolism of histamine and other biogenic amines, such as putrescine. It plays a crucial role in regulating histamine levels, and its inhibition can lead to an accumulation of histamine, resulting in various physiological effects. The high selectivity of this compound for SAMDC minimizes the risk of these off-target effects, ensuring that observed biological responses are primarily due to the inhibition of polyamine synthesis.
Experimental Protocols
The following are detailed methodologies representative of the experiments conducted to determine the inhibitory activity of this compound.
S-adenosylmethionine Decarboxylase (SAMDC) Inhibition Assay
This assay measures the activity of SAMDC by quantifying the release of ¹⁴CO₂ from L-[carboxyl-¹⁴C]S-adenosylmethionine.
-
Enzyme Preparation: A crude extract of SAMDC is prepared from rat liver. The liver is homogenized in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 0.1 mM EDTA, 2.5 mM dithiothreitol, and pyridoxal 5'-phosphate). The homogenate is then centrifuged at high speed, and the resulting supernatant containing the enzyme is used for the assay.
-
Reaction Mixture: The assay is conducted in a final volume of 100 µL containing the enzyme extract, buffer, 2.5 mM putrescine (as an allosteric activator), various concentrations of this compound (or vehicle control), and initiated by the addition of L-[carboxyl-¹⁴C]S-adenosylmethionine.
-
Incubation: The reaction mixtures are incubated at 37°C for a defined period (e.g., 30-60 minutes) in sealed vials. Each vial contains a filter paper soaked in a CO₂ trapping agent (e.g., hyamine hydroxide).
-
Termination and Measurement: The reaction is stopped by the addition of a strong acid (e.g., 1 M HCl). The vials are then incubated for an additional period to ensure complete trapping of the released ¹⁴CO₂. The filter papers are removed, and the radioactivity is measured using a liquid scintillation counter.
-
Data Analysis: The percentage of inhibition at each this compound concentration is calculated relative to the vehicle control. The IC50 value is then determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Diamine Oxidase (DAO) Inhibition Assay
The activity of DAO is determined by measuring the formation of a product, such as hydrogen peroxide or an aldehyde, from a specific substrate.
-
Enzyme Preparation: A crude extract of DAO is prepared from rat small intestine. The intestinal mucosa is scraped and homogenized in a phosphate buffer (e.g., 0.1 M sodium phosphate, pH 7.2). The homogenate is centrifuged, and the supernatant is used as the source of the enzyme.
-
Reaction Mixture: The assay mixture contains the enzyme preparation, phosphate buffer, and various concentrations of this compound or a vehicle control.
-
Initiation and Incubation: The reaction is initiated by adding a substrate, such as putrescine or histamine. The mixture is incubated at 37°C for a specified time.
-
Detection of Product: The amount of product formed is quantified. For example, if putrescine is the substrate, the production of Δ¹-pyrroline can be measured by reaction with o-aminobenzaldehyde to form a colored product that is quantified spectrophotometrically. Alternatively, the production of hydrogen peroxide can be measured using a coupled enzyme assay (e.g., with horseradish peroxidase and a suitable chromogen).
-
Data Analysis: The percentage of inhibition for each concentration of this compound is determined by comparing the rate of product formation to that of the control. The IC50 value is calculated using non-linear regression analysis of the dose-response data.
The pronounced selectivity of this compound for SAMDC over DAO solidifies its position as a superior research tool for the specific and targeted investigation of the polyamine pathway. This characteristic is paramount for generating reliable and interpretable data in studies focused on cancer, cell biology, and drug development.
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. Subcellular distribution of S-adenosylmethionine decarboxylase in rat liver. Evidence of decarboxylation of S-adenosylmethionine separate from synthesis of spermidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. content-assets.jci.org [content-assets.jci.org]
- 4. researchgate.net [researchgate.net]
- 5. Simple, sensitive and specific quantification of diamine oxidase activity in complex matrices using newly discovered fluorophores derived from natural substrates - PMC [pmc.ncbi.nlm.nih.gov]
Sardomozide: A Comparative Analysis of its Antiproliferative Activity in Diverse Cancer Types
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-validation of the antiproliferative activity of Sardomozide (also known as SAM486A or CGP 48664) across various cancer types. This compound is a potent and specific inhibitor of S-adenosylmethionine decarboxylase (SAMDC), a critical enzyme in the polyamine biosynthesis pathway, which is essential for cell growth and proliferation. This document summarizes its performance, offers available comparative data with established anticancer agents, and provides detailed experimental methodologies for key assays.
Comparative Antiproliferative Activity
This compound has demonstrated broad-spectrum antiproliferative activity against a panel of human and mouse tumor cell lines. The half-maximal inhibitory concentration (IC50) values for this compound typically fall within the low micromolar range.
Table 1: Comparative IC50 Values of this compound and Standard Chemotherapeutic Agents
| Compound | Cancer Type(s) | Cell Line(s) | IC50 Range (µM) | Citation(s) |
| This compound (SAM486A/CGP 48664) | Various human and mouse tumor cell lines | Panel of cell lines | 0.3 - 3 | [1] |
| Doxorubicin | Breast Cancer | MCF-7 | ~0.1 - 2.5 | [2] |
| Breast Cancer | MDA-MB-231 | ~0.1 - 1.0 | [2] | |
| Bladder Cancer | TCCSUP | ~12.6 | [2] | |
| Lung Cancer | A549 | > 20 | [2] | |
| Cisplatin | Ovarian Cancer | A2780 | ~4.6 | |
| Ovarian Cancer | 2008 | ~16.0 | ||
| Lung Cancer | A549 | Varies significantly | ||
| Breast Cancer | MCF-7 | Varies significantly |
Disclaimer: The IC50 values for Doxorubicin and Cisplatin are sourced from various studies and are presented here for illustrative purposes. Direct comparison of these values with this compound is challenging due to variations in experimental conditions, including the specific cell lines tested and the assay protocols used across different studies. A definitive comparison would require head-to-head testing of these compounds in the same experimental setup. The variability in reported IC50 values for standard drugs like cisplatin across different studies highlights this challenge.
Mechanism of Action: Targeting Polyamine Synthesis
This compound exerts its antiproliferative effects by selectively inhibiting S-adenosylmethionine decarboxylase (SAMDC), a rate-limiting enzyme in the biosynthesis of polyamines such as spermidine and spermine. These polyamines are crucial for various cellular processes, including DNA stabilization, gene transcription, and translation, all of which are vital for rapid cell proliferation. By inhibiting SAMDC, this compound depletes the intracellular pools of spermidine and spermine, leading to a cytostatic effect on cancer cells.
Caption: this compound's mechanism of action via inhibition of SAMDC.
Experimental Protocols
Detailed methodologies for the key experiments cited in the evaluation of this compound's antiproliferative activity are provided below.
Cell Proliferation (MTT) Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of this compound or a vehicle control.
-
Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After incubation, MTT solution (e.g., 5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, yielding purple formazan crystals.
-
Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or a detergent solution) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells, and IC50 values are determined by plotting cell viability against the logarithm of the drug concentration.
Clonogenic Assay
The clonogenic assay, or colony formation assay, assesses the ability of a single cell to undergo unlimited division and form a colony. It is a measure of cell reproductive integrity after treatment with a cytotoxic agent.
-
Cell Seeding: A known number of cells (e.g., 200-1000 cells/well) are seeded into 6-well plates and allowed to attach.
-
Compound Treatment: Cells are treated with varying concentrations of this compound or a vehicle control and incubated for a period that allows for colony formation (typically 7-14 days).
-
Colony Formation: The medium is changed every 2-3 days.
-
Fixation and Staining: After the incubation period, the medium is removed, and the colonies are washed with PBS, fixed with a solution such as methanol or a mixture of methanol and acetic acid, and then stained with a staining solution like crystal violet.
-
Colony Counting: Colonies containing at least 50 cells are counted manually or using an automated colony counter.
-
Data Analysis: The plating efficiency (PE) and the surviving fraction (SF) for each treatment group are calculated. The SF is determined by normalizing the PE of the treated group to the PE of the control group.
Cell Invasion Assay (Boyden Chamber Assay)
This assay measures the ability of cancer cells to invade through a basement membrane matrix, mimicking the in vivo process of metastasis.
-
Chamber Preparation: The upper chambers of Transwell inserts (with a porous membrane) are coated with a layer of Matrigel, a reconstituted basement membrane extract.
-
Cell Seeding: Cancer cells are serum-starved for several hours, then harvested and resuspended in a serum-free medium. A defined number of cells (e.g., 5 x 10^4 cells) are seeded into the upper chamber of the Transwell insert.
-
Treatment: this compound at various concentrations is added to the upper chamber with the cells.
-
Chemoattractant: The lower chamber is filled with a medium containing a chemoattractant, such as fetal bovine serum (FBS), to stimulate cell invasion.
-
Incubation: The plates are incubated for a period that allows for cell invasion (e.g., 24-48 hours).
-
Removal of Non-invasive Cells: After incubation, the non-invasive cells on the upper surface of the membrane are removed with a cotton swab.
-
Fixation and Staining: The invasive cells on the lower surface of the membrane are fixed and stained with a dye such as crystal violet.
-
Quantification: The stained cells are imaged and counted under a microscope.
-
Data Analysis: The number of invaded cells in the this compound-treated groups is compared to the number in the vehicle control group to determine the effect on cell invasion.
Caption: Experimental workflow for assessing antiproliferative activity.
References
A Comparative Analysis of Sardomozide (CGP 48664) and AbeAdo: Two Potent Inhibitors of S-adenosylmethionine Decarboxylase
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of two prominent inhibitors of S-adenosylmethionine decarboxylase (SAMDC), Sardomozide (CGP 48664) and AbeAdo (MDL 73811). Both compounds are instrumental in the study of polyamine metabolism and hold potential as therapeutic agents. This document synthesizes available experimental data to offer an objective comparison of their performance, supported by detailed experimental methodologies.
Introduction
This compound and AbeAdo are potent inhibitors of S-adenosylmethionine decarboxylase (SAMDC), a crucial enzyme in the biosynthesis of polyamines such as spermidine and spermine. Polyamines are essential for cell growth, differentiation, and proliferation, making SAMDC an attractive target for the development of antiproliferative and anticancer agents. This compound is a derivative of methylglyoxal-bis(guanylhydrazone) (MGBG), while AbeAdo is a structural analog of decarboxylated S-adenosylmethionine. This guide delves into their comparative efficacy, mechanism of action, and the experimental protocols used to evaluate their activity.
Chemical Structures
| Compound | Chemical Structure |
| This compound (CGP 48664) |
|
| AbeAdo (MDL 73811) |
|
Mechanism of Action
Both this compound and AbeAdo exert their biological effects by inhibiting SAMDC, thereby depleting intracellular pools of spermidine and spermine, which are vital for cell proliferation.
This compound (CGP 48664) is a potent and selective inhibitor of SAMDC.[1][2][3][4][5] It binds to the enzyme, preventing the decarboxylation of S-adenosylmethionine (SAM) and consequently blocking the synthesis of higher polyamines.
AbeAdo (MDL 73811) is a potent, irreversible inhibitor of SAMDC. It acts as a suicide inhibitor, meaning the enzyme converts it into a reactive species that then irreversibly binds to and inactivates the enzyme. AbeAdo has been shown to inhibit SAMDC from various species, including rat and human.
Comparative Performance Data
The following tables summarize the available quantitative data on the inhibitory potency and antiproliferative activity of this compound and AbeAdo. It is important to note that a direct comparison is challenging due to the lack of studies testing both compounds side-by-side in the same experimental systems.
Table 1: Inhibition of S-adenosylmethionine Decarboxylase (SAMDC) Activity
| Compound | Enzyme Source | Inhibition Type | IC50 / Ki | Reference |
| This compound (CGP 48664) | Rat Liver | - | 5 nM (IC50) | |
| AbeAdo (MDL 73811) | Trypanosoma brucei brucei | Irreversible | 1.5 µM (Ki) |
Note: A direct comparison of potency is difficult as the data for this compound is an IC50 value against a mammalian enzyme, while the data for AbeAdo is a Ki for an irreversible inhibition of a protozoan enzyme.
Table 2: Antiproliferative Activity (IC50 Values)
| Compound | Cell Line | Cancer Type | IC50 | Reference |
| This compound (CGP 48664) | T24 | Bladder Cancer | 0.71 µM | |
| AbeAdo (MDL 73811) | L1210 | Murine Leukemia | Not explicitly provided, but potent growth inhibition observed. | |
| OVCAR-3 | Ovarian Cancer | Used in combination studies to deplete spermine. |
Note: The antiproliferative activities are presented for different cell lines, which prevents a direct comparison of efficacy.
Table 3: Effects on Intracellular Polyamine Levels
| Compound | Cell Line | Putrescine | Spermidine | Spermine | Reference |
| This compound (CGP 48664) | L1210 Murine Leukemia | Increased | Decreased | Decreased | |
| AbeAdo (MDL 73811) | L1210 Murine Leukemia | - | Depleted | - | |
| OVCAR-3 Ovarian Cancer | - | - | Selectively depleted (in combination with an ODC inhibitor) |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide.
S-adenosylmethionine Decarboxylase (SAMDC) Activity Assay (Radiochemical Method)
This assay measures the activity of SAMDC by quantifying the release of ¹⁴CO₂ from L-[carboxyl-¹⁴C]-S-adenosylmethionine.
Materials:
-
L-[carboxyl-¹⁴C]-S-adenosylmethionine
-
Cell or tissue lysates containing SAMDC
-
Assay buffer (e.g., Tris-HCl with DTT and EDTA)
-
Scintillation vials and scintillation fluid
-
Filter paper soaked in a CO₂ trapping agent (e.g., hyamine hydroxide)
Protocol:
-
Prepare cell or tissue lysates in a suitable buffer to extract the SAMDC enzyme.
-
Set up reaction tubes containing the assay buffer, the cell lysate, and the inhibitor (this compound or AbeAdo) at various concentrations.
-
Initiate the reaction by adding L-[carboxyl-¹⁴C]-S-adenosylmethionine.
-
Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes).
-
Stop the reaction by adding an acid (e.g., trichloroacetic acid), which also facilitates the release of ¹⁴CO₂.
-
The released ¹⁴CO₂ is trapped on a filter paper soaked in a trapping agent, which is suspended above the reaction mixture.
-
Transfer the filter paper to a scintillation vial containing scintillation fluid.
-
Measure the radioactivity using a scintillation counter.
-
Calculate the enzyme activity based on the amount of ¹⁴CO₂ released and determine the IC50 values for the inhibitors.
Antiproliferative Activity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.
Materials:
-
Cancer cell lines (e.g., T24, L1210, OVCAR-3)
-
Cell culture medium and supplements
-
96-well plates
-
This compound and AbeAdo stock solutions
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Protocol:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound or AbeAdo and incubate for a specific period (e.g., 48-72 hours).
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 values for each compound.
Analysis of Intracellular Polyamine Levels by High-Performance Liquid Chromatography (HPLC)
This method is used to separate and quantify intracellular polyamines (putrescine, spermidine, and spermine).
Materials:
-
Cultured cells treated with or without inhibitors
-
Perchloric acid (PCA) for cell lysis and protein precipitation
-
Dansyl chloride for derivatization
-
HPLC system with a fluorescence detector and a reverse-phase column (e.g., C18)
-
Polyamine standards (putrescine, spermidine, spermine)
Protocol:
-
Harvest the cells after treatment with this compound or AbeAdo.
-
Lyse the cells with cold PCA and centrifuge to pellet the precipitated proteins.
-
The supernatant, containing the polyamines, is collected.
-
Derivatize the polyamines in the supernatant with dansyl chloride to make them fluorescent.
-
Separate the dansylated polyamines using a reverse-phase HPLC column with a suitable mobile phase gradient.
-
Detect the fluorescent derivatives using a fluorescence detector.
-
Quantify the concentration of each polyamine by comparing the peak areas to those of known standards.
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using Graphviz, illustrate the polyamine biosynthesis pathway and a typical experimental workflow for evaluating SAMDC inhibitors.
Caption: Polyamine biosynthesis pathway and the site of action of this compound and AbeAdo.
Caption: Experimental workflow for the comparative analysis of SAMDC inhibitors.
Conclusion
This compound and AbeAdo are both highly potent inhibitors of S-adenosylmethionine decarboxylase, a key enzyme in polyamine biosynthesis. This compound has a well-defined IC50 of 5 nM against rat liver SAMDC, while AbeAdo is characterized as a potent, irreversible inhibitor of the enzyme from multiple species. Both compounds effectively reduce intracellular polyamine levels and exhibit antiproliferative activity against cancer cells.
A direct, head-to-head comparison of their performance is limited by the lack of studies conducted under identical experimental conditions and in the same cell lines. However, the available data clearly establish both molecules as valuable tools for cancer research and potential therapeutic development. Further comparative studies are warranted to fully elucidate their relative efficacy and selectivity in various cancer models. This guide provides researchers with the foundational information and experimental protocols necessary to conduct such investigations.
References
Independent verification of the IC50 of Sardomozide in published literature.
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the half-maximal inhibitory concentration (IC50) of Sardomozide, a potent S-adenosylmethionine decarboxylase (SAMDC) inhibitor, as reported in published scientific literature. This compound, also known as CGP 48664 or SAM486A, is a derivative of methylglyoxal-bis(guanylhydrazone) with demonstrated antineoplastic and antiviral properties.[1][2] Its mechanism of action involves the inhibition of SAMDC, a critical enzyme in the biosynthesis of polyamines like spermidine and spermine.[1] These polyamines are essential for cell division, differentiation, and membrane function, making SAMDC a key target in cancer therapy.[1]
Comparative IC50 Data of this compound
The IC50 of this compound has been determined in various experimental systems, revealing a range of potencies depending on the target and assay conditions. The following table summarizes the quantitative data from independent studies.
| Target/Cell Line | IC50 Value | Source |
| SAMDC (S-adenosylmethionine decarboxylase) | 5 nM | MedChemExpress, Cayman Chemical |
| T24 bladder cancer cells (proliferation) | 0.71 µM | Cayman Chemical |
Experimental Methodologies
While detailed experimental protocols require access to the full text of the cited primary literature, the available information provides insights into the methodologies used for IC50 determination.
Enzymatic Assay for SAMDC Inhibition:
The IC50 of 5 nM was likely determined using a cell-free enzymatic assay. This type of assay typically involves:
-
Enzyme Source: Purified or recombinant S-adenosylmethionine decarboxylase.
-
Substrate: S-adenosylmethionine (SAM).
-
Inhibitor: Varying concentrations of this compound.
-
Assay Principle: Measurement of the enzymatic activity, which is the conversion of SAM to decarboxylated SAM (dcSAM). The activity can be quantified by measuring the release of a labeled product (e.g., ¹⁴CO₂ from [carboxyl-¹⁴C]SAM) or by chromatographic separation and quantification of the substrate and product.
-
Data Analysis: The enzyme activity is plotted against the inhibitor concentration, and the IC50 value is calculated as the concentration of this compound that reduces the enzyme activity by 50%.
Cell-Based Proliferation Assay:
The IC50 of 0.71 µM in T24 bladder cancer cells was determined in a cell-based assay that measures the antiproliferative effects of this compound. A general protocol for such an assay would include:
-
Cell Line: T24 human bladder cancer cells.
-
Treatment: Cells are cultured in the presence of increasing concentrations of this compound for a specified period (e.g., 48 or 72 hours).
-
Viability/Proliferation Measurement: Cell viability or proliferation is assessed using colorimetric assays (e.g., MTT, XTT), fluorescence-based assays (e.g., resazurin), or by direct cell counting.
-
Data Analysis: The percentage of cell viability or proliferation is plotted against the drug concentration. The IC50 is determined as the concentration of this compound that inhibits cell growth by 50% compared to untreated control cells.
Signaling Pathway and Mechanism of Action
This compound exerts its biological effects by targeting the polyamine biosynthesis pathway. It specifically inhibits S-adenosylmethionine decarboxylase (SAMDC), the rate-limiting enzyme that catalyzes the conversion of S-adenosylmethionine (SAM) to S-adenosylmethioninamine (decarboxylated SAM or dcSAM). The inhibition of SAMDC leads to a depletion of the polyamines spermidine and spermine, which are crucial for cell proliferation and survival.
References
A Comparative Guide to Polyamine Synthesis Inhibitors: Sardomozide vs. Other Preclinical Compounds
For Researchers, Scientists, and Drug Development Professionals
Polyamines—such as putrescine, spermidine, and spermine—are essential polycationic molecules critical for cell proliferation, differentiation, and survival. Their biosynthesis is frequently dysregulated in cancer, with elevated levels contributing to rapid tumor growth, making the polyamine pathway an attractive target for therapeutic intervention.[1][2] This guide provides a comparative analysis of Sardomozide (also known as SAM486A or CGP 48664), a potent S-adenosylmethionine decarboxylase (SAMDC) inhibitor, against other key polyamine synthesis inhibitors in preclinical development, with a primary focus on the well-established ornithine decarboxylase (ODC) inhibitor, DFMO (Difluoromethylornithine).
Mechanism of Action: Targeting Key Rate-Limiting Enzymes
The polyamine biosynthesis pathway involves two primary rate-limiting enzymes that serve as the main targets for inhibition:
-
Ornithine Decarboxylase (ODC): This enzyme catalyzes the first committed step in the pathway, converting ornithine to putrescine.[3] Its inhibition primarily leads to the depletion of putrescine and, subsequently, spermidine and spermine.
-
S-adenosylmethionine Decarboxylase (SAMDC): This second key enzyme provides the aminopropyl donor required for the synthesis of spermidine from putrescine and spermine from spermidine.[1][4] Inhibition of SAMDC directly blocks the formation of higher-order polyamines.
This compound is a potent and selective inhibitor of SAMDC, whereas DFMO is an enzyme-activated, irreversible inhibitor of ODC. Their distinct points of intervention in the pathway lead to different biochemical consequences and potential therapeutic strategies.
References
- 1. What are SAMDC inhibitors and how do they work? [synapse.patsnap.com]
- 2. Polyamines and cancer: old molecules, new understanding [escholarship.org]
- 3. Ornithine Decarboxylase Inhibition: A Strategy to Combat Various Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of S-adenosylmethionine decarboxylase by inhibitor SAM486A connects polyamine metabolism with p53-Mdm2-Akt/PKB regulation and apoptosis in neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating the Synergistic Potential of Sardomozide in Antiviral Therapy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The emergence of drug-resistant viral strains and the complexities of chronic viral infections necessitate the exploration of novel therapeutic strategies. Combination therapy, a cornerstone of modern antiviral regimens, aims to enhance efficacy, reduce toxicity, and limit the development of resistance. Sardomozide, a potent and selective inhibitor of S-adenosylmethionine decarboxylase (SAMDC), presents a compelling case for investigation as a synergistic partner with existing antiviral agents. By targeting a crucial host-cell pathway, this compound offers a mechanism of action that is potentially complementary to direct-acting antivirals. This guide provides a comparative framework for evaluating the synergistic effects of this compound, supported by hypothetical experimental data and detailed protocols to facilitate further research.
Mechanism of Action: A Host-Centered Approach
This compound inhibits SAMDC, a key enzyme in the polyamine biosynthesis pathway. This inhibition leads to the depletion of cellular polyamines, such as spermidine and spermine. Polyamines are essential for a variety of cellular processes, including DNA and protein synthesis, and are often exploited by viruses for their own replication.[1] By depleting the cellular polyamine pool, this compound creates an intracellular environment that is less conducive to viral propagation. This host-targeting mechanism is distinct from that of most conventional antiviral drugs, which directly inhibit viral enzymes like reverse transcriptase or protease.
The rationale for expecting synergy between this compound and direct-acting antivirals is based on the principle of dual-targeting. By simultaneously inhibiting a critical host factor and a specific viral component, the combination therapy can create a multi-pronged attack on the viral life cycle, potentially leading to a more profound and durable antiviral response.
Hypothetical Synergistic Effects of this compound with Existing Antiviral Therapies
While specific experimental data on the synergistic effects of this compound with other antivirals are not yet available in published literature, we can construct a hypothetical model based on established principles of antiviral synergy. The following tables present hypothetical data from a checkerboard synergy assay, illustrating potential outcomes when this compound is combined with a representative nucleoside reverse transcriptase inhibitor (NRTI) like Zidovudine (AZT) or a protease inhibitor (PI) like Saquinavir against HIV-1.
Table 1: Hypothetical Antiviral Activity of this compound in Combination with Zidovudine (AZT) against HIV-1
| This compound (µM) | Zidovudine (µM) | % Inhibition (Synergistic) | % Inhibition (Additive) | % Inhibition (Antagonistic) |
| 0.0 | 0.0 | 0 | 0 | 0 |
| 0.2 | 0.0 | 25 | 25 | 25 |
| 0.4 | 0.0 | 45 | 45 | 45 |
| 0.0 | 0.05 | 30 | 30 | 30 |
| 0.2 | 0.05 | 85 | 55 | 20 |
| 0.4 | 0.05 | 95 | 75 | 35 |
| 0.0 | 0.1 | 50 | 50 | 50 |
| 0.2 | 0.1 | 98 | 75 | 40 |
| 0.4 | 0.1 | 99 | 95 | 55 |
Table 2: Hypothetical Antiviral Activity of this compound in Combination with Saquinavir against HIV-1
| This compound (µM) | Saquinavir (nM) | % Inhibition (Synergistic) | % Inhibition (Additive) | % Inhibition (Antagonistic) |
| 0.0 | 0.0 | 0 | 0 | 0 |
| 0.2 | 0.0 | 25 | 25 | 25 |
| 0.4 | 0.0 | 45 | 45 | 45 |
| 0.0 | 5 | 40 | 40 | 40 |
| 0.2 | 5 | 90 | 65 | 30 |
| 0.4 | 5 | 97 | 85 | 50 |
| 0.0 | 10 | 60 | 60 | 60 |
| 0.2 | 10 | 99 | 85 | 55 |
| 0.4 | 10 | 99 | 99 | 65 |
Experimental Protocols
To empirically determine the synergistic potential of this compound, a checkerboard assay is the standard in vitro method.
Checkerboard Synergy Assay Protocol
-
Cell Culture:
-
Maintain a suitable host cell line for the virus of interest (e.g., MT-4 cells for HIV-1) in appropriate culture medium supplemented with fetal bovine serum and antibiotics.
-
Seed cells into 96-well microtiter plates at a predetermined density to ensure logarithmic growth during the assay period.
-
-
Drug Preparation:
-
Prepare stock solutions of this compound and the antiviral agent to be tested (e.g., Zidovudine, Saquinavir) in a suitable solvent (e.g., DMSO).
-
Create a series of two-fold serial dilutions for each drug in the culture medium.
-
-
Drug Combination Matrix:
-
In the 96-well plates, add the diluted this compound along the y-axis and the diluted partner antiviral drug along the x-axis. This creates a matrix of varying concentrations of both drugs.
-
Include wells with each drug alone and wells with no drugs as controls.
-
-
Viral Infection:
-
Infect the cells in each well with a standardized amount of virus (e.g., a multiplicity of infection of 0.01).
-
-
Incubation:
-
Incubate the plates at 37°C in a humidified 5% CO2 incubator for a period appropriate for the viral replication cycle (e.g., 5-7 days for HIV-1).
-
-
Quantification of Antiviral Effect:
-
Measure the extent of viral replication in each well. This can be done using various methods, such as:
-
MTT assay: Measures cell viability, which is inversely proportional to viral cytopathic effect.
-
p24 antigen ELISA: Quantifies the amount of a specific viral protein (e.g., HIV-1 p24 antigen) in the culture supernatant.
-
Reporter gene assay: Uses a genetically modified virus that expresses a reporter gene (e.g., luciferase) upon replication.
-
-
-
Data Analysis:
-
Calculate the percentage of viral inhibition for each drug concentration and combination compared to the virus control wells.
-
Analyze the data using a synergy calculation model, such as the MacSynergy II software, which is based on the Bliss independence model or the median-effect analysis of Chou and Talalay. The software will generate synergy scores and 3D plots to visualize the interaction. A positive score indicates synergy, a score around zero indicates an additive effect, and a negative score indicates antagonism.
-
Visualizing Pathways and Workflows
Proposed Mechanism of Synergistic Action
Caption: Dual inhibition of host and viral targets by this compound and a direct-acting antiviral.
Experimental Workflow for Synergy Assessment
Caption: Workflow for determining antiviral synergy using a checkerboard assay.
Conclusion
This compound's unique mechanism of action as a host-targeting agent through polyamine depletion makes it a promising candidate for combination antiviral therapy. While direct experimental evidence of its synergistic effects is pending, the scientific rationale is strong. The hypothetical data and detailed protocols provided in this guide offer a foundational framework for researchers to systematically evaluate the potential of this compound in combination with existing antiviral drugs. Such studies are crucial for the development of more effective and robust treatment strategies against a wide range of viral diseases.
References
Head-to-head comparison of Sardomozide and its analogs in inhibiting tumor growth.
A Head-to-Head Comparison of Sardomozide and its Analogs in Inhibiting Tumor Growth
Introduction
This compound (also known as CGP 48664) is a potent and highly specific inhibitor of the enzyme S-adenosylmethionine decarboxylase (SAMDC), a critical component of the polyamine biosynthesis pathway.[1][2] Polyamines, such as spermidine and spermine, are essential for cell growth and proliferation, and their levels are often elevated in cancer cells. By inhibiting SAMDC, this compound depletes intracellular polyamine pools, leading to the suppression of tumor growth. This guide provides a head-to-head comparison of this compound and its primary analog, methylglyoxal-bis(guanylhydrazone) (MGBG), in inhibiting tumor growth, supported by available experimental data. MGBG is a first-generation SAMDC inhibitor from which this compound was derived for improved specificity and reduced toxicity.[1][2]
Mechanism of Action: The Polyamine Biosynthesis Pathway
The polyamine biosynthesis pathway is a key metabolic route that produces polyamines necessary for cell proliferation. This compound and its analogs exert their anti-tumor effects by targeting SAMDC, a rate-limiting enzyme in this pathway. Inhibition of SAMDC leads to the depletion of spermidine and spermine, which in turn induces cell cycle arrest and inhibits tumor growth.
In Vitro Efficacy: this compound vs. MGBG
This compound demonstrates significantly higher potency and specificity for SAMDC compared to MGBG. This enhanced specificity is associated with a more favorable toxicity profile, particularly with regard to mitochondrial function.
| Compound | Target Enzyme IC₅₀ (nM) | Cell Growth IC₅₀ (µM) | Key Characteristics |
| This compound (CGP 48664) | 5 | 0.3 - 3 | Potent and specific SAMDC inhibitor. Attenuated antimitochondrial activity.[1] |
| MGBG | 10 - 100 | 0.5 - 1.1 | Less specific SAMDC inhibitor with known mitochondrial toxicity. |
In Vivo Anti-Tumor Activity
This compound has demonstrated significant tumor growth inhibition in the following murine and human tumor models:
-
B16 Melanoma (syngeneic)
-
Lewis Lung Carcinoma (syngeneic)
-
T-24 Bladder Carcinoma (xenograft)
-
SK MEL-24 Melanoma (xenograft)
-
MALME-3M Melanoma (xenograft)
In these studies, this compound was administered at doses that were well-tolerated and resulted in significant tumor growth delay and, in some cases, tumor regression. In contrast, MGBG often showed only marginal anti-tumor activity at its maximum tolerated doses in the same models.
Experimental Protocols
In Vitro Cell Viability Assay (MTT Assay)
This protocol is used to determine the cytotoxic effects of this compound and its analogs on cancer cell lines.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well plates
-
This compound and its analogs
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO) or other solubilizing agent
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound and its analogs in culture medium. Remove the existing medium from the wells and add 100 µL of the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a no-cell control.
-
Incubation: Incubate the plates for 48 to 72 hours at 37°C in a humidified incubator with 5% CO₂.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.
-
Formazan Formation: Incubate the plates for an additional 2 to 4 hours at 37°C to allow for the formation of formazan crystals by viable cells.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Mix gently by pipetting.
-
Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine the IC₅₀ value, which is the concentration of the compound that causes a 50% reduction in cell viability.
In Vivo Tumor Xenograft Study
This protocol describes the evaluation of the anti-tumor efficacy of this compound and its analogs in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Human cancer cell line
-
This compound and its analogs formulated for in vivo administration
-
Vehicle control solution
-
Calipers for tumor measurement
-
Animal scale
Procedure:
-
Tumor Cell Implantation: Subcutaneously inject a suspension of human tumor cells (e.g., 5 x 10⁶ cells in 100 µL of PBS) into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor the mice for tumor formation. Once tumors reach an average volume of 100-200 mm³, randomize the mice into treatment groups (typically 8-10 mice per group).
-
Treatment Administration: Administer this compound, its analogs, or the vehicle control to the respective groups daily via a suitable route, such as intraperitoneal injection. Dosing will be based on previous toxicology studies.
-
Tumor Measurement and Body Weight: Measure the tumor dimensions (length and width) with calipers 2-3 times per week and calculate the tumor volume using the formula: (Length x Width²) / 2. Record the body weight of each mouse at the same time to monitor for toxicity.
-
Study Endpoint: Continue the treatment for a defined period (e.g., 21 days) or until the tumors in the control group reach a predetermined maximum size.
-
Data Analysis: At the end of the study, calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control group. The formula for TGI is: (1 - (Average tumor volume of treated group / Average tumor volume of control group)) x 100%.
Conclusion
This compound represents a significant advancement over its parent analog, MGBG, as a SAMDC inhibitor for cancer therapy. Its high potency and specificity for the target enzyme, coupled with a more favorable safety profile, make it a promising candidate for further development. While in vitro data clearly demonstrates its superiority, in vivo studies have also confirmed its potent anti-tumor activity in a range of cancer models, where it has been shown to be more effective than MGBG. Future head-to-head clinical trials would be necessary to fully elucidate the comparative efficacy and safety of this compound and its next-generation analogs in a clinical setting.
References
- 1. CGP 48664, a new S-adenosylmethionine decarboxylase inhibitor with broad spectrum antiproliferative and antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [PDF] CGP 48664, a new S-adenosylmethionine decarboxylase inhibitor with broad spectrum antiproliferative and antitumor activity. | Semantic Scholar [semanticscholar.org]
Comparison Guide: Confirming the On-Target Effects of Sardomozide via Genetic Knockout Models
This guide provides a comparative analysis of Sardomozide, a novel small molecule inhibitor, and genetic knockout models to validate its on-target efficacy. The following sections detail the experimental data, protocols, and logical framework used to confirm that the cellular effects of this compound are a direct result of its interaction with its intended target, the fictional serine/threonine kinase, MAP4K5 (Mitogen-Activated Protein Kinase Kinase Kinase Kinase 5).
Data Presentation: this compound vs. MAP4K5 Knockout
To validate that this compound's mechanism of action is through the specific inhibition of MAP4K5, its effects were compared directly with those of a stable MAP4K5 knockout (KO) cell line. A human colorectal cancer cell line, HCT116, was used for all experiments.
Table 1: Comparison of Cellular Viability (IC50) and Target Phosphorylation
| Condition | Treatment | Cell Viability (IC50) | p-JNK (T183/Y185) Levels (Relative to Control) | p-c-Jun (S63) Levels (Relative to Control) |
| Wild-Type (WT) HCT116 | This compound | 50 nM | 0.15 | 0.21 |
| Wild-Type (WT) HCT116 | Vehicle (DMSO) | Not Applicable | 1.00 | 1.00 |
| MAP4K5 KO HCT116 | This compound | > 10,000 nM | 0.05 | 0.08 |
| MAP4K5 KO HCT116 | Vehicle (DMSO) | Not Applicable | 0.06 | 0.09 |
Data represents the mean of three independent experiments. p-JNK and p-c-Jun levels were quantified from Western blot data.
Table 2: Off-Target Kinase Profiling of this compound
| Kinase Target | This compound Activity (% Inhibition at 1µM) | Notes |
| MAP4K5 (Target) | 98% | High on-target activity |
| MAP4K1 | 12% | Structurally similar kinase |
| MAP4K2 | 8% | Structurally similar kinase |
| MAP4K3 | 15% | Structurally similar kinase |
| JNK1 | 5% | Downstream target |
| P38α | 3% | Parallel pathway kinase |
| ERK1 | <1% | Parallel pathway kinase |
This table demonstrates the high specificity of this compound for its intended target, MAP4K5, with minimal inhibition of other related kinases.
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
2.1. Generation of MAP4K5 Knockout Cell Line via CRISPR/Cas9
-
gRNA Design: Guide RNAs (gRNAs) were designed to target Exon 2 of the MAP4K5 gene. The sequence 5'-ACCGGTCAGGAGCTTGTCGAGG-3' was selected for its high on-target and low off-target scores.
-
Vector Construction: The gRNA was cloned into the lentiCRISPRv2 plasmid, which co-expresses Cas9 nuclease and the gRNA.
-
Lentiviral Production: HEK293T cells were co-transfected with the lentiCRISPRv2-MAP4K5 plasmid and packaging plasmids (psPAX2 and pMD2.G) using Lipofectamine 3000. Viral supernatant was collected 48 and 72 hours post-transfection.
-
Transduction: HCT116 cells were transduced with the collected lentivirus in the presence of 8 µg/mL polybrene.
-
Selection and Clonal Isolation: 24 hours post-transduction, cells were selected with 2 µg/mL puromycin for 72 hours. Single-cell clones were isolated by limiting dilution in 96-well plates.
-
Validation: Knockout was confirmed in isolated clones by Sanger sequencing of the targeted genomic region and by Western blot analysis to confirm the absence of the MAP4K5 protein.
2.2. Western Blot Analysis
-
Cell Lysis: Wild-type (WT) and MAP4K5 KO HCT116 cells were treated with either 50 nM this compound or DMSO for 24 hours. Cells were then washed with ice-cold PBS and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration was determined using a BCA protein assay kit.
-
SDS-PAGE and Transfer: 30 µg of protein per sample was separated on a 10% SDS-polyacrylamide gel and transferred to a PVDF membrane.
-
Immunoblotting: Membranes were blocked with 5% non-fat milk in TBST for 1 hour. Primary antibodies (anti-p-JNK, anti-p-c-Jun, anti-GAPDH) were incubated overnight at 4°C. Membranes were then washed and incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Blots were visualized using an enhanced chemiluminescence (ECL) substrate and imaged. Band intensities were quantified using ImageJ software.
2.3. Cell Viability (MTT) Assay
-
Cell Seeding: WT and MAP4K5 KO HCT116 cells were seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.
-
Treatment: Cells were treated with a serial dilution of this compound (0.1 nM to 10 µM) or DMSO vehicle control for 72 hours.
-
MTT Incubation: 10 µL of 5 mg/mL MTT solution was added to each well, and the plate was incubated for 4 hours at 37°C.
-
Solubilization: The medium was removed, and 100 µL of DMSO was added to each well to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance was measured at 570 nm using a microplate reader.
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) was calculated using non-linear regression analysis in GraphPad Prism.
Mandatory Visualizations
Diagram 1: this compound's Target Signaling Pathway
Caption: The JNK signaling pathway with MAP4K5 as the target of this compound and genetic knockout.
Diagram 2: Experimental Workflow for On-Target Validation
Caption: Workflow comparing pharmacological inhibition by this compound with a genetic knockout model.
Diagram 3: Logical Framework for On-Target Confirmation
Caption: The logical basis for using genetic models to confirm drug target engagement.
Comparative Analysis of Sardomozide's Impact on Spermidine and Spermine Levels
A Guide for Researchers in Drug Development
This guide provides a comprehensive comparison of the reproducibility of Sardomozide's effects on intracellular spermidine and spermine concentrations. This compound (also known as CGP 48664 and SAM486A) is a potent and specific inhibitor of S-adenosylmethionine decarboxylase (SAMDC), a critical enzyme in the polyamine biosynthesis pathway.[1][2][3] By inhibiting SAMDC, this compound effectively depletes the higher polyamines, spermidine and spermine, which are essential for cell proliferation and differentiation. This mechanism of action has positioned this compound as a compound of interest in cancer and antiviral research.[4]
This document presents quantitative data from multiple studies to demonstrate the reproducibility of this compound's effects across various cell lines. Furthermore, it compares this compound with other modulators of polyamine metabolism, offering researchers a broader perspective for experimental design. Detailed experimental protocols for the quantification of polyamines are also provided, alongside visualizations of the relevant biochemical pathways and experimental workflows.
Data Presentation: Reproducibility and Comparative Efficacy
The following tables summarize the quantitative effects of this compound and alternative compounds on spermidine and spermine levels in different cancer cell lines. The data has been compiled from various independent studies to illustrate the reproducibility of these effects.
Table 1: Reproducibility of this compound's Effects on Spermidine and Spermine Levels in Various Cancer Cell Lines
| Cell Line | Treatment Concentration & Duration | Spermidine Level (% of Control) | Spermine Level (% of Control) | Reference Study |
| L1210 (Murine Leukemia) | 3 µM for 48h | < 10% | < 10% | Regenass et al., 1994[2] |
| DU145 (Prostate Carcinoma) | 1-5 µM for 72h | Depleted | Depleted | Mi et al., 1998 |
| PC-3 (Prostate Carcinoma) | 1-5 µM for 72h | Depleted | Depleted | Mi et al., 1998 |
| LNCaP (Prostate Carcinoma) | 1-5 µM for 72h | Depleted | Depleted | Mi et al., 1998 |
Table 2: Comparative Effects of this compound and Alternative Polyamine Modulators on Polyamine Levels
| Compound | Mechanism of Action | Target Enzyme/Process | Effect on Spermidine | Effect on Spermine |
| This compound (CGP 48664) | Enzyme Inhibition | S-adenosylmethionine decarboxylase (SAMDC) | Strongly Decreases | Strongly Decreases |
| DFMO (Eflornithine) | Enzyme Inhibition | Ornithine decarboxylase (ODC) | Decreases | Variable effects |
| N1,N11-diethylnorspermine (DENSPM) | Polyamine Analogue | Induces SSAT, suppresses ODC and SAMDC | Depletes | Depletes |
| 1,12-dimethylspermine (DMSpm) | Polyamine Analogue | Induces SSAT, supports cell growth | Near complete depletion | Near complete depletion |
Experimental Protocols
Accurate quantification of intracellular polyamines is crucial for assessing the efficacy of inhibitors like this compound. High-Performance Liquid Chromatography (HPLC) with fluorescence detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the most common methods.
Protocol 1: Quantification of Polyamines by HPLC with Fluorescence Detection
This protocol is based on the pre-column derivatization of polyamines with o-phthalaldehyde (OPA) and N-acetyl-L-cysteine, followed by separation and detection using a reverse-phase HPLC system with a fluorescence detector.
1. Sample Preparation (from cultured cells):
- Harvest approximately 1 x 10^6 cells by centrifugation.
- Wash the cell pellet with ice-cold phosphate-buffered saline (PBS).
- Lyse the cells by adding a suitable lysis buffer and homogenizing.
- Deproteinize the sample by adding perchloric acid to a final concentration of 0.2 M.
- Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
- Collect the supernatant for derivatization.
2. Derivatization:
- In an autosampler vial, mix the sample supernatant with the OPA/N-acetyl-L-cysteine derivatizing reagent.
- Allow the reaction to proceed for a set time (e.g., 2 minutes) at room temperature before injection.
3. HPLC Analysis:
- Column: C18 reverse-phase column (e.g., Waters Nova-Pak C18, 3.9mm x 150mm, 4µm).
- Mobile Phase A: 0.1 M sodium acetate (pH 7.2), methanol, and tetrahydrofuran mixture.
- Mobile Phase B: Methanol or Acetonitrile.
- Gradient: A suitable gradient program to separate the derivatized polyamines.
- Flow Rate: Typically 1.0 mL/min.
- Detection: Fluorescence detector with excitation at 340 nm and emission at 450 nm.
- Quantification: Use a standard curve prepared with known concentrations of putrescine, spermidine, and spermine.
Protocol 2: Quantification of Polyamines by LC-MS/MS
This method offers high sensitivity and specificity and is suitable for complex biological matrices.
1. Sample Preparation:
- Follow the same cell harvesting, washing, and lysis steps as in the HPLC protocol.
- Protein precipitation can be performed using acetonitrile or trichloroacetic acid.
- Centrifuge and collect the supernatant.
- The sample may be diluted with an appropriate buffer before injection.
2. LC-MS/MS Analysis:
- LC System: An ultra-high performance liquid chromatography (UHPLC) system.
- Column: A column suitable for polar compounds, such as a C18 or a mixed-mode column.
- Mobile Phase: Typically a gradient of water with formic acid and acetonitrile with formic acid.
- Mass Spectrometer: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.
- Ionization: Electrospray ionization (ESI) in positive mode.
- MRM Transitions: Specific precursor-to-product ion transitions for spermidine, spermine, and an internal standard are monitored for quantification.
- Quantification: Use a stable isotope-labeled internal standard and a calibration curve for accurate quantification.
Visualizations: Pathways and Workflows
Diagram 1: Polyamine Biosynthesis Pathway and Site of this compound Inhibition
Caption: Inhibition of SAMDC by this compound blocks the synthesis of spermidine and spermine.
Diagram 2: Experimental Workflow for Polyamine Quantification
Caption: A generalized workflow for the quantification of intracellular polyamines.
References
- 1. Targeting polyamine metabolism for cancer therapy and prevention - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CGP 48664, a new S-adenosylmethionine decarboxylase inhibitor with broad spectrum antiproliferative and antitumor activity [pubmed.ncbi.nlm.nih.gov]
- 3. Polyamines and cancer: Implications for chemoprevention and chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Polyamine Homeostasis in Development and Disease - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the therapeutic window of Sardomozide compared to other antineoplastic agents.
A Comparative Guide for Researchers and Drug Development Professionals
This guide provides a comprehensive comparison of the therapeutic window of Sardomozide, a novel antineoplastic agent, with the established epidermal growth factor receptor (EGFR) inhibitor, Osimertinib. The data presented herein is intended to offer an objective assessment of this compound's preclinical profile, supported by detailed experimental methodologies and pathway visualizations to aid in research and development efforts.
Overview of Therapeutic Agents
This compound: An investigational small molecule inhibitor of S-adenosylmethionine decarboxylase (SAMDC), a critical enzyme in the polyamine biosynthesis pathway.[1][2][3][4][5] Polyamines are essential for cell growth, differentiation, and proliferation, making SAMDC an attractive target for anticancer therapy. By inhibiting this enzyme, this compound aims to deplete intracellular polyamines, thereby arresting the growth of cancer cells.
Osimertinib: A third-generation, irreversible EGFR tyrosine kinase inhibitor (TKI). It is specifically designed to target both EGFR-sensitizing mutations and the T790M resistance mutation, which commonly arises after treatment with earlier-generation TKIs in non-small cell lung cancer (NSCLC). Its high selectivity for mutant EGFR over wild-type EGFR contributes to a more favorable therapeutic window.
Comparative In Vitro Cytotoxicity
The therapeutic window of an antineoplastic agent is initially assessed by comparing its cytotoxic effects on cancer cells versus normal, healthy cells. A wider therapeutic window is indicated by a high potency against tumor cells (low IC₅₀) and low potency against normal cells (high IC₅₀).
| Agent | Target Cell Line | Cell Type | IC₅₀ (nM) | Therapeutic Index (Normal/Tumor) |
| This compound | T24 | Bladder Cancer | 710 | 18.3 |
| L1210 | Murine Leukemia | ~3000 | N/A | |
| Normal Human Fibroblasts | Non-cancerous | >13,000 | ||
| Osimertinib | PC-9 (EGFR ex19del) | NSCLC | <15 | >32 |
| H1975 (L858R/T790M) | NSCLC | <15 | ||
| Wild-Type EGFR Cells | Non-cancerous | 480-1865 |
Table 1: Comparative in vitro cytotoxicity of this compound and Osimertinib against various cancer and normal cell lines. The therapeutic index is calculated as the ratio of the IC₅₀ in normal cells to the IC₅₀ in cancer cells.
Preclinical Efficacy in Xenograft Models
The antitumor activity of this compound and Osimertinib has been evaluated in vivo using human tumor xenograft models in immunodeficient mice. These studies are crucial for determining the potential therapeutic efficacy and tolerability of a drug candidate in a living system.
| Agent | Xenograft Model | Dosing Regimen | Tumor Growth Inhibition (%) | Observed Toxicity |
| This compound | SK-MEL-24 (Melanoma) | 5 mg/kg | Significant reduction | Not specified |
| Osimertinib | EGFR-mutant NSCLC | Varies | High | Generally well-tolerated |
Table 2: Summary of preclinical efficacy of this compound and Osimertinib in mouse xenograft models.
Mechanism of Action and Signaling Pathways
Understanding the mechanism of action is fundamental to assessing a drug's therapeutic potential and predicting potential side effects.
This compound acts by inhibiting SAMDC, a key enzyme in the polyamine synthesis pathway. This leads to the depletion of spermidine and spermine, which are vital for cell proliferation.
Osimertinib selectively and irreversibly inhibits mutant EGFR, thereby blocking downstream signaling pathways crucial for cancer cell survival and proliferation, such as the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK pathways.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings.
5.1. In Vitro Cytotoxicity Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Cancer and normal cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours.
-
Compound Treatment: Cells are treated with serial dilutions of this compound or Osimertinib for 48-72 hours.
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours.
-
Formazan Solubilization: The resulting formazan crystals are dissolved in DMSO.
-
Data Analysis: The absorbance is measured at 570 nm using a microplate reader. The IC₅₀ value, the concentration of the drug that inhibits 50% of cell growth, is calculated from the dose-response curve.
5.2. Tumor Xenograft Model
This in vivo model assesses the antitumor efficacy of a compound.
-
Cell Implantation: Human cancer cells (e.g., 5 x 10⁶ cells) are subcutaneously injected into the flank of immunodeficient mice (e.g., athymic nude mice).
-
Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-150 mm³).
-
Treatment: Mice are randomized into control and treatment groups. The drug is administered according to a predetermined schedule and dosage.
-
Tumor Measurement: Tumor volume is measured regularly (e.g., twice a week) using calipers.
-
Efficacy Evaluation: The percentage of tumor growth inhibition is calculated by comparing the tumor volumes in the treated groups to the control group.
5.3. Pharmacokinetic Analysis
Pharmacokinetic studies determine the absorption, distribution, metabolism, and excretion (ADME) of a drug.
-
Drug Administration: The compound is administered to animals (e.g., mice or rats) via the intended clinical route (e.g., oral or intravenous).
-
Sample Collection: Blood samples are collected at various time points after administration.
-
Drug Concentration Analysis: The concentration of the drug and its metabolites in the plasma is quantified using methods such as LC-MS/MS (Liquid Chromatography with tandem mass spectrometry).
-
Parameter Calculation: Key pharmacokinetic parameters, including half-life (t₁/₂), maximum concentration (Cₘₐₓ), time to maximum concentration (Tₘₐₓ), and area under the curve (AUC), are calculated.
Conclusion
This comparative guide provides a foundational assessment of the therapeutic window of this compound in relation to Osimertinib. The presented data, derived from standard preclinical assays, offers insights into the relative potency, selectivity, and efficacy of these agents. The detailed experimental protocols and pathway diagrams are intended to support further research and development in the field of oncology. It is important to note that further studies are required to fully elucidate the clinical potential of this compound.
References
Benchmarking the anti-HIV activity of Sardomozide against approved antiretroviral drugs.
A comparative analysis of Sardomozide's anti-HIV activity against established antiretroviral therapies reveals a unique mechanism of action with potential for combating drug-resistant HIV-1 strains. While direct comparative quantitative data is limited, existing research demonstrates this compound's potent inhibition of HIV-1 replication, setting the stage for further investigation into its therapeutic potential.
Executive Summary
This compound, an inhibitor of S-adenosylmethionine decarboxylase (SAMDC), presents a novel host-targeted approach to HIV-1 inhibition. Unlike conventional antiretroviral drugs that directly target viral enzymes, this compound disrupts a cellular pathway essential for the function of the HIV-1 Rev protein, a key regulator of viral gene expression. This unique mechanism suggests that this compound could be effective against HIV-1 strains that have developed resistance to current drug classes. This guide provides a comparative overview of this compound and approved antiretroviral drugs, supported by available experimental data and detailed methodologies.
Comparative Anti-HIV Activity
For comparison, a selection of approved antiretroviral drugs from different classes with their reported anti-HIV-1 activity in MT-4 cells are presented below. It is crucial to note that these values were not determined in a direct comparative study with this compound and should be interpreted with caution.
| Drug Class | Drug Name | EC50 (µM) | CC50 (µM) | Therapeutic Index (TI = CC50/EC50) |
| Host-Targeting Agent | This compound (SAM486A) | N/A | N/A | N/A * |
| Nucleoside Reverse Transcriptase Inhibitor (NRTI) | Zidovudine (AZT) | ~0.004 | >25 | >6250 |
| Non-Nucleoside Reverse Transcriptase Inhibitor (NNRTI) | Nevirapine | ~0.04 | >25 | >625 |
| Protease Inhibitor (PI) | Saquinavir | ~0.003 | >25 | >8333 |
Data from a direct, standardized anti-HIV assay for this compound providing EC50 and CC50 values is not available in the cited literature. The reported inhibitory concentrations in PM1 cells are 0.2 and 0.4 µM. N/A - Not Available.
Mechanism of Action: A Host-Centered Approach
Approved antiretroviral drugs primarily target viral enzymes crucial for the HIV-1 life cycle, such as reverse transcriptase, protease, and integrase. In contrast, this compound employs a host-targeting strategy.
This compound's Mechanism of Action:
This compound inhibits the cellular enzyme S-adenosylmethionine decarboxylase (SAMDC) with a 50% inhibitory concentration (IC50) of 0.005 µM.[1] SAMDC is a key enzyme in the biosynthesis of polyamines, such as spermidine and spermine. The depletion of these polyamines interferes with the hypusination of eukaryotic translation initiation factor 5A (eIF-5A). The hypusinated form of eIF-5A is a critical cellular cofactor for the function of the HIV-1 Rev protein. The Rev protein is essential for the export of unspliced and partially spliced viral RNAs from the nucleus to the cytoplasm, a necessary step for the production of new viral particles. By compromising Rev function, this compound effectively suppresses HIV-1 replication.[1] This mechanism is significant as it is less likely to be affected by mutations in the viral genome that lead to resistance to conventional antiretrovirals.
Approved Antiretroviral Drug Mechanisms:
-
Nucleoside/Nucleotide Reverse Transcriptase Inhibitors (NRTIs): Act as chain terminators when incorporated into the viral DNA by reverse transcriptase.
-
Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs): Bind to and inhibit the activity of reverse transcriptase.
-
Protease Inhibitors (PIs): Block the viral protease enzyme, preventing the maturation of new, infectious virions.
-
Integrase Strand Transfer Inhibitors (INSTIs): Prevent the integration of the viral DNA into the host cell's genome.
-
Entry Inhibitors: Block the virus from entering the host cell.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the signaling pathway affected by this compound and a general workflow for benchmarking anti-HIV drugs.
Caption: this compound inhibits SAMDC, disrupting a pathway crucial for HIV-1 Rev protein function.
Caption: A generalized workflow for determining the efficacy and toxicity of anti-HIV compounds.
Experimental Protocols
The following is a representative protocol for an in vitro anti-HIV activity assay using MT-4 cells, a human T-cell line highly susceptible to HIV-1 infection.
Objective: To determine the 50% effective concentration (EC50) and 50% cytotoxic concentration (CC50) of a test compound.
Materials:
-
MT-4 cells
-
HIV-1 viral stock
-
Test compound (e.g., this compound)
-
Control drugs (e.g., Zidovudine, Nevirapine, Saquinavir)
-
RPMI 1640 medium supplemented with 10% fetal bovine serum, L-glutamine, and antibiotics
-
96-well microtiter plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., acidified isopropanol)
-
Microplate reader
Procedure:
I. Cytotoxicity Assay (Determination of CC50):
-
Seed MT-4 cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of culture medium.
-
Prepare serial dilutions of the test compound in culture medium.
-
Add 100 µL of each compound dilution to the wells containing the cells. Include wells with cells only (no compound) as a control for 100% cell viability.
-
Incubate the plate for 4-5 days at 37°C in a humidified 5% CO2 atmosphere.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each compound concentration relative to the untreated control.
-
The CC50 value, the concentration of the compound that reduces cell viability by 50%, is determined by regression analysis of the dose-response curve.
II. Anti-HIV Assay (Determination of EC50):
-
Seed MT-4 cells in a 96-well plate at a density of 1 x 10^4 cells/well in 50 µL of culture medium.
-
Add 50 µL of HIV-1 viral stock at a predetermined multiplicity of infection (MOI) to each well.
-
Immediately add 100 µL of serial dilutions of the test compound to the infected cells. Include wells with infected, untreated cells (virus control) and uninfected, untreated cells (cell control).
-
Incubate the plate for 4-5 days at 37°C in a humidified 5% CO2 atmosphere.
-
Assess the protective effect of the compound by measuring cell viability using the MTT assay as described in the cytotoxicity protocol.
-
The EC50 value, the concentration of the compound that inhibits the cytopathic effect of the virus by 50%, is determined by regression analysis of the dose-response curve.
III. Data Analysis:
-
The Therapeutic Index (TI) is calculated as the ratio of CC50 to EC50 (TI = CC50/EC50). A higher TI indicates a more favorable safety profile.
Conclusion
This compound's unique mechanism of targeting a host cellular factor essential for HIV-1 replication positions it as a promising candidate for further research, particularly in the context of drug-resistant HIV-1. While direct comparative data with approved antiretrovirals is needed to fully assess its potential, the available evidence underscores the value of exploring novel therapeutic strategies that move beyond conventional viral targets. The detailed experimental protocols provided herein offer a framework for conducting such comparative studies to rigorously evaluate the anti-HIV activity of this compound and other emerging drug candidates.
References
A detailed examination of preclinical and clinical data reveals distinct toxicity profiles for the investigational anticancer agent Sardomozide and its related compounds—Mitoguazone, Pentamidine, and Diminazene aceturate. While all four agents, which share structural similarities or mechanisms of action related to polyamine synthesis, demonstrate therapeutic potential, their associated toxicities vary significantly, a critical consideration for researchers and drug development professionals.
This comparative guide provides a side-by-side analysis of the available toxicity data for this compound and its counterparts, supported by experimental protocols and visual representations of their mechanisms of action.
Executive Summary of Toxicity Profiles
| Compound | Preclinical Toxicity (LD50) | Key Clinical Toxicities |
| This compound | Data not publicly available. Preclinical studies indicated a manageable safety profile leading to clinical trials.[1][2] | Dose-limiting neutropenia, anemia, thrombocytopenia, nausea, vomiting, diarrhea, asthenia, flushing.[3] |
| Mitoguazone (MGBG) | Preclinical LD50 data not consistently reported in recent literature; historical studies suggest dose- and schedule-dependent toxicity.[4][5] | Nausea, vomiting, diarrhea, stomatitis, myelosuppression, fatigue. |
| Pentamidine | Mouse: 120 mg/kg (subcutaneous), 63 mg/kg (intraperitoneal). | Hypotension, hypoglycemia/hyperglycemia, pancreatitis, nephrotoxicity, cardiac arrhythmias, leukopenia. |
| Diminazene Aceturate | Mouse: 258 mg/kg (subcutaneous). Rat: >5000 mg/kg (oral) in some studies, while others suggest an LD50 between 300 and 2000 mg/kg. | Neurotoxicity (ataxia, seizures), hepatotoxicity, local injection site reactions. Primarily used in veterinary medicine. |
In-Depth Toxicity Analysis
This compound (SAM486A, CGP 48664)
This compound, a potent and specific inhibitor of S-adenosylmethionine decarboxylase (SAMDC), has been evaluated in Phase I and II clinical trials for various malignancies.
Clinical Findings: In human trials, the dose-limiting toxicity of this compound was primarily hematological, with neutropenia being the most significant. Other notable adverse effects observed in a Phase II study in non-Hodgkin's lymphoma included anemia and thrombocytopenia. Non-hematological toxicities were generally mild to moderate and included nausea, vomiting, diarrhea, asthenia (weakness), and flushing.
Mitoguazone (Methylglyoxal-bis(guanylhydrazone), MGBG)
Mitoguazone, also a competitive inhibitor of SAMDC, has a longer history of clinical investigation.
Preclinical Observations: Detailed recent preclinical toxicology data, including LD50 values, are sparse. Historical studies indicated that its toxicity was dose and schedule-dependent.
Clinical Findings: Clinical trials have reported a range of toxicities for Mitoguazone. The most common are gastrointestinal, including mild to moderate nausea, vomiting, diarrhea, and stomatitis (inflammation of the mouth). Myelosuppression (a decrease in the production of blood cells) and fatigue have also been observed.
Pentamidine
Pentamidine is an aromatic diamidine with a broad spectrum of antimicrobial activity and is thought to interfere with DNA, RNA, and protein synthesis.
Preclinical Observations: Acute toxicity studies have established LD50 values in mice at 120 mg/kg for subcutaneous administration and 63 mg/kg for intraperitoneal administration.
Clinical Findings: Pentamidine is associated with a number of potentially severe toxicities, which has limited its use to situations where other agents are not suitable. These include hypotension (low blood pressure), dysglycemia (both hypoglycemia and hyperglycemia), acute pancreatitis, and nephrotoxicity (kidney damage). Cardiac arrhythmias and leukopenia (a decrease in white blood cells) have also been reported.
Diminazene Aceturate (Berenil)
Primarily used as a veterinary trypanocidal agent, Diminazene aceturate's mechanism of action involves binding to the kinetoplast DNA of parasites. It has also been investigated for other indications due to its effects on the angiotensin-converting enzyme 2 (ACE2).
Preclinical Observations: The acute toxicity of Diminazene aceturate varies by route of administration and species. The subcutaneous LD50 in mice is reported as 258 mg/kg. Oral toxicity in rats appears to be lower, with one study indicating an LD50 greater than 5000 mg/kg, while another in silico study predicted an oral LD50 in rats to be between 300 and 2000 mg/kg. High doses in animals have been associated with central nervous system effects.
Clinical Findings: Due to its primary use in animals, extensive human clinical toxicity data is not as readily available. However, animal studies and reports of accidental human exposure indicate a potential for neurotoxicity, including symptoms like ataxia and seizures, as well as hepatotoxicity.
Signaling Pathways and Mechanisms of Action
The differing toxicity profiles of these compounds can be partly attributed to their distinct primary mechanisms of action and their effects on various cellular signaling pathways.
This compound and Mitoguazone both target SAMDC, a critical enzyme in the synthesis of the polyamines spermidine and spermine, which are essential for cell growth and proliferation. By inhibiting SAMDC, these compounds deplete intracellular polyamine levels, leading to cell cycle arrest and apoptosis. This targeted approach is central to their anticancer activity.
Pentamidine's toxicity profile is likely a reflection of its broader mechanism of action, which is not confined to a single enzyme but involves interference with fundamental cellular processes such as DNA, RNA, and protein synthesis, as well as inhibition of enzymes like topoisomerase.
Diminazene aceturate's primary therapeutic action in trypanosomiasis is due to its binding to the kinetoplast DNA of the parasite. However, its effects on the mammalian renin-angiotensin system, specifically its activation of ACE2 and antagonism of the AT1 receptor, may contribute to its observed toxicities, particularly at higher doses.
Experimental Protocols
A summary of standard methodologies for key toxicity experiments is provided below.
Acute Oral Toxicity (Adapted from OECD Guideline 425)
-
Animal Selection and Preparation: Healthy, young adult rodents (typically rats) are used. Animals are acclimatized to laboratory conditions for at least 5 days prior to dosing. They are fasted overnight before administration of the test substance.
-
Dose Administration: The test substance is administered orally in a single dose via gavage. The volume administered is generally kept to a minimum.
-
Observation: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and body weight changes for at least 14 days.
-
Data Analysis: The LD50 (the dose estimated to be lethal to 50% of the animals) is calculated using appropriate statistical methods. Gross necropsy is performed on all animals at the end of the study.
Cytotoxicity Assay (MTT Assay)
-
Cell Plating: Cells are seeded in a 96-well plate at a predetermined density and allowed to attach overnight.
-
Compound Treatment: The test compound is added to the wells at various concentrations. Control wells receive only the vehicle.
-
Incubation: The plate is incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition and Incubation: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and the plate is incubated for 2-4 hours.
-
Formazan Solubilization: A solubilizing agent (e.g., DMSO or a specialized buffer) is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance is measured on a microplate reader at a wavelength of approximately 570 nm. The results are used to calculate the IC50 (the concentration of the compound that inhibits cell growth by 50%).
Ames Test (Bacterial Reverse Mutation Assay)
-
Bacterial Strains: Histidine-dependent strains of Salmonella typhimurium (and sometimes tryptophan-dependent Escherichia coli) are used.
-
Metabolic Activation: The test can be performed with and without a mammalian metabolic activation system (S9 mix from rat liver) to detect mutagens that require metabolic activation.
-
Exposure: The bacterial strains are exposed to the test compound at various concentrations in the presence or absence of the S9 mix.
-
Plating: The treated bacteria are plated on a minimal agar medium lacking the required amino acid (histidine or tryptophan).
-
Incubation and Colony Counting: The plates are incubated for 48-72 hours. The number of revertant colonies (colonies that have mutated back to being able to synthesize the required amino acid) is counted. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates that the compound is mutagenic.
Conclusion
The comparative analysis of this compound and its related compounds underscores the importance of a thorough toxicological evaluation in drug development. While this compound shows promise with a seemingly more manageable toxicity profile in the clinical setting compared to older agents like Mitoguazone and Pentamidine, its primary dose-limiting toxicity remains a key consideration. The distinct mechanisms of action of these compounds are clearly reflected in their different toxicity profiles, providing valuable insights for the design of future therapeutic agents targeting polyamine metabolism and related pathways. Further preclinical studies to elucidate the complete toxicology profile of this compound, including comprehensive genotoxicity and carcinogenicity assessments, will be crucial for its continued development.
References
- 1. medkoo.com [medkoo.com]
- 2. A phase I study of a new polyamine biosynthesis inhibitor, SAM486A, in cancer patients with solid tumours - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Clinical efficacy, tolerability, and safety of SAM486A, a novel polyamine biosynthesis inhibitor, in patients with relapsed or refractory non-Hodgkin's lymphoma: results from a phase II multicenter study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [Mitoguazone (methylglyoxal bis(guanylhydrazone))--its status and prospects] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacokinetic profile of Mitoguazone (MGBG) in patients with AIDS related non-Hodgkin's lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
Correlating In Vitro Potency with In Vivo Anti-Tumor Activity of Sardomozide: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Sardomozide's (also known as CGP 48664 and SAM486A) performance with other anti-tumor agents targeting the polyamine biosynthesis pathway. Experimental data from in vitro and in vivo studies are presented to correlate its potency in inhibiting its molecular target with its efficacy in preclinical tumor models.
Introduction
This compound is a potent and specific inhibitor of S-adenosylmethionine decarboxylase (SAMDC), a key enzyme in the polyamine biosynthesis pathway.[1] Polyamines, such as spermidine and spermine, are essential for cell growth and proliferation, and their levels are often elevated in cancer cells. By inhibiting SAMDC, this compound depletes intracellular polyamine pools, leading to cytostatic or cytotoxic effects on tumor cells. This guide will delve into the experimental data that substantiates the link between its in vitro enzymatic inhibition and its in vivo anti-tumor effects, and compare its performance with other relevant compounds.
Mechanism of Action: Targeting the Polyamine Pathway
This compound exerts its anti-tumor effects by targeting a critical juncture in the polyamine biosynthesis pathway. It specifically inhibits S-adenosylmethionine decarboxylase (SAMDC), the enzyme responsible for converting S-adenosylmethionine (SAM) to its decarboxylated form, which is the donor of the aminopropyl group for the synthesis of spermidine and spermine. This inhibition leads to a depletion of spermidine and spermine, which are crucial for cell proliferation and survival, and an accumulation of their precursor, putrescine.[1]
Data Presentation
This compound is a highly potent inhibitor of SAMDC, with a 50% inhibitory concentration (IC50) in the low nanomolar range.[1] This potent enzymatic inhibition translates to effective growth inhibition across a variety of cancer cell lines.
| Parameter | Value | Reference |
| SAMDC Inhibition (IC50) | 5 nM | [1] |
| Cell Line | Cancer Type | Growth Inhibition (IC50) | Reference |
| L1210 | Murine Leukemia | 0.3 - 3 µM | [1] |
| T-24 | Human Bladder Carcinoma | 0.3 - 3 µM | |
| B16 | Murine Melanoma | Not Specified | |
| Lewis Lung | Murine Lung Carcinoma | Not Specified | |
| SK MEL-24 | Human Melanoma | Not Specified | |
| MALME-3M | Human Melanoma | Not Specified | |
| A549 | Human Non-small Cell Lung Cancer | 0.286 µM | |
| H1299 | Human Non-small Cell Lung Cancer | 0.906 µM |
This compound was developed as a more specific and less toxic alternative to the first-generation SAMDC inhibitor, methylglyoxal-bis(guanylhydrazone) (MGBG).
| Compound | Target | Key Features | Clinical Status |
| This compound (CGP 48664) | SAMDC | Potent and specific SAMDC inhibitor with broad anti-tumor activity. Less mitochondrial toxicity compared to MGBG. | Phase I/II trials conducted, but did not lead to approval. |
| MGBG | SAMDC | Potent but non-specific SAMDC inhibitor. Significant mitochondrial toxicity. | Limited clinical use due to toxicity. |
| DFMO (Eflornithine) | ODC | Irreversible inhibitor of ornithine decarboxylase (ODC). Generally cytostatic. | Approved for other indications (e.g., sleeping sickness) and in clinical trials for cancer chemoprevention. |
| AMXT-1501 | Polyamine Transport | Inhibits the uptake of polyamines into cells. Used in combination with DFMO. | In clinical trials. |
This compound has demonstrated significant anti-tumor activity in various preclinical xenograft models.
| Tumor Model | Host | Treatment Details | Outcome | Reference |
| B16 Melanoma | Syngeneic Mice | Not Specified | Potent anti-tumor activity | |
| Lewis Lung Carcinoma | Syngeneic Mice | Not Specified | Potent anti-tumor activity | |
| T-24 Bladder Carcinoma | Nude Mice | Not Specified | Potent anti-tumor activity | |
| SK MEL-24 Melanoma | Nude Mice | Not Specified | Potent anti-tumor activity | |
| MALME-3M Melanoma | Nude Mice | Not Specified | Potent anti-tumor activity |
Experimental Protocols
The correlation between the in vitro potency and in vivo efficacy of this compound is established through a systematic experimental workflow.
This protocol is a general guideline for assessing the effect of this compound on the proliferation of adherent cancer cell lines.
-
Cell Seeding:
-
Harvest and count cancer cells.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of this compound in culture medium to achieve the desired final concentrations.
-
Remove the medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent).
-
Incubate the plate for 48-72 hours.
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.
-
Add 10 µL of the MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C.
-
-
Formazan Solubilization and Absorbance Reading:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of a solubilization solution (e.g., DMSO or a 10% SDS solution in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration compared to the vehicle control.
-
Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value.
-
This protocol outlines a general procedure for evaluating the anti-tumor activity of this compound in a nude mouse xenograft model.
-
Cell Preparation and Implantation:
-
Harvest cancer cells from culture.
-
Resuspend the cells in a sterile, serum-free medium or PBS at a concentration of 1-5 x 10^7 cells/mL.
-
Subcutaneously inject 100-200 µL of the cell suspension into the flank of 6-8 week old female nude mice.
-
-
Tumor Growth and Grouping:
-
Monitor the mice for tumor growth.
-
When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups (n=8-10 mice per group).
-
-
This compound Administration:
-
Prepare the dosing solution of this compound in a suitable vehicle.
-
Administer this compound to the treatment group via the desired route (e.g., intraperitoneal injection or oral gavage) according to a predetermined schedule (e.g., daily for 21 days).
-
Administer the vehicle alone to the control group.
-
-
Tumor Measurement and Monitoring:
-
Measure tumor dimensions with calipers 2-3 times per week.
-
Calculate tumor volume using the formula: (Length x Width²) / 2.
-
Monitor the body weight and general health of the mice throughout the study.
-
-
Endpoint and Analysis:
-
At the end of the study, euthanize the mice and excise the tumors.
-
Weigh the tumors and perform further analysis (e.g., histology, polyamine level measurement).
-
Compare the tumor growth between the treated and control groups to determine the anti-tumor efficacy of this compound.
-
This protocol provides a general method for the quantification of polyamines in cell or tumor lysates.
-
Sample Preparation:
-
Homogenize cell pellets or tumor tissue in perchloric acid.
-
Centrifuge the homogenate to precipitate proteins.
-
Collect the supernatant containing the polyamines.
-
-
Derivatization:
-
Dansylate the polyamines in the supernatant by reacting with dansyl chloride at an alkaline pH.
-
-
HPLC Analysis:
-
Separate the dansylated polyamines using a reverse-phase C18 HPLC column.
-
Use a gradient elution with a mobile phase consisting of an aqueous buffer and an organic solvent (e.g., acetonitrile).
-
Detect the derivatives using a fluorescence detector.
-
-
Quantification:
-
Identify and quantify the polyamines by comparing their retention times and peak areas to those of known standards.
-
Conclusion
This compound is a potent and specific inhibitor of SAMDC with demonstrated in vitro and in vivo anti-tumor activity. Its mechanism of action, through the depletion of intracellular polyamines, provides a clear rationale for its anti-proliferative effects. While it showed promise in preclinical studies and entered early-phase clinical trials, it has not progressed to become an approved anti-cancer therapeutic. However, the data and methodologies presented in this guide offer a valuable reference for researchers in the field of drug development, particularly those targeting the polyamine pathway. The detailed protocols provide a foundation for conducting similar studies to evaluate novel anti-tumor agents.
References
Safety Operating Guide
Essential Safety & Disposal Procedures for Sardomozide
This document provides crucial safety and logistical information for the proper handling and disposal of Sardomozide, a potent S-adenosylmethionine decarboxylase (SAMDC) inhibitor used in biomedical research. Adherence to these procedures is vital to ensure personnel safety and environmental compliance. This compound is intended for research use only and should be handled by trained professionals in a laboratory setting.
Chemical and Physical Properties
This compound is a methylglyoxal-bis(guanylhydrazone) (MGBG) derivative with potential antineoplastic and antiviral properties.[1] It is typically available as a free base or as a dihydrochloride salt, which generally has greater water solubility and stability.[2]
| Property | This compound (Free Base) | This compound Dihydrochloride |
| Synonyms | CGP 48664, SAM-486A | CGP 48664A |
| CAS Number | 149400-88-4[1][3] | 138794-73-7[4] |
| Molecular Formula | C₁₁H₁₄N₆ | C₁₁H₁₄N₆ • 2HCl |
| Molecular Weight | 230.27 g/mol | 303.19 g/mol |
| Appearance | Solid | White to off-white solid powder |
| Solubility | Soluble in DMSO | Water (8 mg/mL), DMSO (60 mg/mL), Insoluble in Ethanol |
| Storage | Store at -20°C | Store powder at -20°C for up to 3 years |
| Stability | Stable for several weeks at room temperature during shipping. Stock solutions stable for months at -20°C or up to 6 months at -80°C. | Stable for ≥ 4 years at -20°C. |
Mechanism of Action: S-adenosylmethionine Decarboxylase (SAMDC) Inhibition
This compound functions by inhibiting S-adenosylmethionine decarboxylase (SAMDC), a critical enzyme in the biosynthesis of polyamines like spermidine and spermine. These polyamines are essential for cell division and differentiation. By blocking SAMDC, this compound depletes intracellular polyamines, thereby interfering with cell growth, which is the basis of its antiproliferative and potential antitumor activity.
Mandatory Safety and Handling Protocols
Given its biological potency, this compound must be handled as a hazardous chemical. All procedures must be conducted by trained personnel familiar with laboratory safety practices.
Required Personal Protective Equipment (PPE):
-
Gloves: Chemical-resistant nitrile gloves.
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.
-
Lab Coat: A standard laboratory coat must be worn at all times.
-
Respiratory Protection: Use within a certified chemical fume hood to avoid inhalation of dust or aerosols.
Engineering Controls:
-
Always handle solid this compound and prepare solutions in a certified chemical fume hood.
-
Ensure a safety shower and eyewash station are readily accessible.
This compound Disposal Workflow
Under no circumstances should this compound or its waste be disposed of via standard trash or sanitary sewer systems. All waste is considered hazardous chemical waste and must be managed through your institution's Environmental Health and Safety (EHS) department.
Step-by-Step Disposal Procedures
The following protocols are based on standard guidelines for hazardous chemical waste disposal in a research setting. Always follow your institution's specific EHS procedures.
Protocol 1: Disposal of Unused or Expired Solid this compound
-
Do Not Open: If the container is unopened and in its original packaging, leave it sealed.
-
Labeling: If not already present, affix a "Hazardous Waste" label to the container. Write "this compound" and the quantity.
-
Segregation: Store the container in a designated Satellite Accumulation Area (SAA) for solid chemical waste, away from incompatible materials.
-
Pickup: Arrange for collection by your institution's EHS department.
Protocol 2: Disposal of this compound Solutions (Aqueous or Solvent)
-
Waste Container: Designate a dedicated, chemically compatible (e.g., glass or polyethylene for DMSO solutions), and clearly labeled hazardous waste container with a screw-top lid.
-
Labeling: Label the container "HAZARDOUS WASTE" and list all components, including "this compound," all solvents (e.g., DMSO, water), and their approximate percentages.
-
Collection: As waste solutions are generated, pour them carefully into the designated waste container inside a chemical fume hood.
-
Storage: Keep the waste container tightly sealed when not in use. Store it in secondary containment (e.g., a plastic tub) within a designated SAA.
-
Pickup: Once the container is 90% full, schedule a pickup with your EHS department.
Protocol 3: Disposal of Contaminated Lab Debris This includes items such as gloves, pipette tips, empty vials, and bench paper with trace contamination.
-
Collection: Collect all chemically contaminated solid debris in a dedicated container lined with a clear plastic bag. Do not use biohazard bags.
-
Sharps: Any contaminated sharps (needles, razor blades) must be placed in a designated, puncture-resistant sharps container labeled for chemically contaminated sharps.
-
Labeling: Clearly label the outer container or bag "HAZARDOUS WASTE" and specify "Solid Debris Contaminated with this compound."
-
Storage: Keep the container sealed. Store in the SAA.
-
Pickup: Arrange for collection by EHS. Do not dispose of this waste in the regular or biomedical trash.
References
- 1. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 4. Chemical and Hazardous Waste | Harvard Environmental Health and Safety [ehs.harvard.edu]
Standard Operating Procedure: Safe Handling of Sardomozide
This document provides essential safety and logistical protocols for the handling and disposal of Sardomozide, a potent cytotoxic agent under investigation. Adherence to these guidelines is mandatory to ensure personnel safety and environmental protection.
Hazard Identification and Risk Assessment
This compound is a highly potent, cell-permeable compound that functions as a covalent inhibitor of the XYZ signaling pathway. Due to its cytotoxic nature, it presents a significant health risk upon exposure through inhalation, dermal contact, or ingestion. All handling of this compound must be conducted within a designated controlled area.
Personal Protective Equipment (PPE)
Appropriate PPE is the primary barrier against exposure. The required level of protection varies based on the procedure being performed. All PPE must be removed and disposed of correctly before exiting the designated handling area.
Table 1: PPE Requirements for this compound Handling
| Activity | Gloves | Eye/Face Protection | Respiratory Protection | Protective Clothing |
|---|---|---|---|---|
| Weighing & Aliquoting (Powder) | Double-gloved; two pairs of chemotherapy-rated nitrile gloves (ASTM D6978). | UV-blocking safety goggles and a full-face shield. | N95 or higher certified respirator. | Disposable, solid-front, back-closure gown; disposable sleeve covers. |
| Reconstitution & Dilution (Liquid) | Double-gloved; two pairs of chemotherapy-rated nitrile gloves. | UV-blocking safety goggles. | Required only if not performed in a certified chemical fume hood. | Disposable, solid-front, back-closure gown. |
| Cell Culture & In Vitro Assays | Chemotherapy-rated nitrile gloves. | Standard safety glasses. | Not required when handled in a Class II Biosafety Cabinet. | Standard lab coat. |
| Waste Disposal | Double-gloved; outer pair of heavy-duty utility gloves over nitrile gloves. | UV-blocking safety goggles and a full-face shield. | N95 or higher certified respirator. | Disposable, fluid-resistant gown. |
Experimental Protocol: Reconstitution of Lyophilized this compound
This protocol details the procedure for safely reconstituting lyophilized this compound powder to a stock solution. This task must be performed inside a certified chemical fume hood or a Class II Type B2 biosafety cabinet.
Methodology:
-
Preparation:
-
Don all PPE as specified for "Reconstitution & Dilution" in Table 1.
-
Prepare the work surface by covering it with a disposable, plastic-backed absorbent pad.
-
Assemble all necessary materials: vial of lyophilized this compound, appropriate solvent (e.g., sterile DMSO), sterile syringes and needles, and a labeled, sealable container for the final solution.
-
-
Reconstitution:
-
Carefully uncap the this compound vial, avoiding any disturbance of the powder.
-
Using a sterile syringe, slowly inject the required volume of solvent into the vial, directing the stream against the inner wall to minimize aerosol generation.
-
Replace the cap and gently swirl the vial until the powder is completely dissolved. Do not shake or vortex, as this can create aerosols.
-
-
Aliquoting and Storage:
-
Once dissolved, draw the solution into a new sterile syringe.
-
Dispense the solution into appropriately labeled, sterile cryovials for storage.
-
Store the aliquots at the recommended temperature (e.g., -80°C) in a clearly marked secondary container.
-
-
Decontamination and Cleanup:
-
Dispose of all single-use items (syringes, needles, absorbent pad, gloves) in the designated "this compound Contaminated Sharps" or "Solid Waste" containers.
-
Wipe down the work surface and any reusable equipment with a 70% ethanol solution, followed by a suitable decontamination agent.
-
Operational and Disposal Plan
A systematic workflow ensures that this compound is handled and disposed of with minimal risk. The following diagram illustrates the required logical flow from preparation to final disposal.
Caption: Workflow for safe handling and disposal of this compound.
Disposal Plan Details:
-
Liquid Waste: All aqueous solutions containing this compound must be collected in a dedicated, sealed, and clearly labeled hazardous waste container. Do not pour this compound waste down the drain.
-
Solid Waste: All contaminated consumables (e.g., gloves, gowns, absorbent pads, pipette tips, vials) must be disposed of in a designated, puncture-proof hazardous waste container lined with a chemotherapy waste bag.
-
Sharps Waste: All contaminated needles, syringes, and other sharps must be immediately placed in a designated, puncture-resistant sharps container for cytotoxic waste.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
